Glimepiride
描述
Structure
3D Structure
属性
IUPAC Name |
4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGIZIANZCJQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040675, DTXSID20861130 | |
| Record name | Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L | |
| Record name | SID49648856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
261361-60-8, 93479-97-1, 684286-46-2 | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261361-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glimepiride [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093479971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glimepiride, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684286462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glimepiride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glimepiride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLIMEPIRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KY687524K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLIMEPIRIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T6XIR2MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Deep Dive into the Molecular Ballet: Glimepiride's Mechanism of Action on Pancreatic β-Cells
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the action of glimepiride (B1671586), a third-generation sulfonylurea, on pancreatic β-cells. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate signaling pathways and binding kinetics that culminate in insulin (B600854) exocytosis. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of molecular interactions, we offer an in-depth perspective on this critical therapeutic agent.
Core Mechanism: Orchestrating Insulin Secretion
This compound's primary therapeutic effect lies in its ability to stimulate insulin release from pancreatic β-cells.[1][2][3] This action is initiated by its binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel.[1][3] The KATP channel, a hetero-octameric complex of four SUR1 and four inwardly rectifying potassium channel (Kir6.2) subunits, is a crucial metabolic sensor in the β-cell.
Under normal physiological conditions, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio within the β-cell. This elevated ratio directly triggers the closure of the KATP channels, leading to membrane depolarization. The change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of Ca2+ ions. This surge in intracellular calcium is the final trigger for the exocytosis of insulin-containing granules.[1][4]
This compound effectively mimics the effect of a high ATP/ADP ratio by binding to SUR1 and inducing the closure of the KATP channel, even at sub-stimulatory glucose concentrations.[1] This leads to the same downstream cascade of membrane depolarization, calcium influx, and ultimately, insulin secretion.[1][4]
Binding Characteristics and Affinity
This compound interacts with the SUR1 subunit with high affinity. Studies have identified a 65-kDa binding protein for this compound on β-cell membranes.[2][5] Notably, its binding kinetics, characterized by a rapid association and dissociation rate, are thought to contribute to a lower risk of prolonged hyperinsulinemia and subsequent hypoglycemia compared to older sulfonylureas like glibenclamide.[6]
Some research suggests a model of allosteric interaction between two distinct sulfonylurea binding sites on the KATP channel complex, which may explain the different binding characteristics observed between this compound and glibenclamide.[5]
Quantitative Analysis of this compound's Interaction with KATP Channels
The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentration on various KATP channel subtypes.
| Parameter | Value | Experimental System | Reference |
| Binding Affinity (Ki) | 0.7 - 6.8 nM | [3H]-glimepiride binding to β-cell membranes | [7][8] |
| 3- to 4-fold lower than glibenclamide | Isolated β-cell membranes and intact β-cells | [5] | |
| IC50 for KATP Channel Inhibition | 3.0 ± 0.5 nM | Kir6.2/SUR1 currents in Xenopus oocytes | [7] |
| 5.4 nM | Kir6.2/SUR2A currents in Xenopus oocytes | [7][9] | |
| 7.3 nM | Kir6.2/SUR2B currents in Xenopus oocytes | [7][9] | |
| 6.8 nM | Native cardiac KATP channels (rat myocytes) | [10][11] | |
| 6.2 nM | Cloned Kir6.2/SUR2A channels (HEK 293 cells) | [10][11] | |
| Low-Affinity Site IC50 | ~400 μM | Kir6.2 subunit | [7][9] |
Table 1: Binding Affinity and Inhibitory Concentrations of this compound.
| Parameter | This compound | Glibenclamide | Experimental System | Reference |
| High-Affinity IC50 (SUR1) | 3.0 nM | 4 nM | Recombinant KATP channels in Xenopus oocytes | [7][9] |
| High-Affinity IC50 (SUR2A) | 5.4 nM | 27 nM | Recombinant KATP channels in Xenopus oocytes | [7][9] |
| Binding Affinity (Ki) | 3- to 4-fold lower | Higher | β-cell membranes | [5] |
Table 2: Comparative Quantitative Data for this compound and Glibenclamide.
Signaling Pathway Visualization
To visually represent the molecular cascade initiated by this compound, the following diagrams have been generated using the DOT language.
Caption: this compound-induced insulin secretion pathway in pancreatic β-cells.
Experimental Protocols: A Methodological Overview
The characterization of this compound's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for two fundamental experimental approaches.
Patch-Clamp Electrophysiology for KATP Channel Activity
Objective: To measure the inhibitory effect of this compound on KATP channel currents in pancreatic β-cells or heterologous expression systems.
Methodology:
-
Cell Preparation: Pancreatic β-cells are isolated, or a suitable cell line (e.g., HEK293 or Xenopus oocytes) is transfected to express the Kir6.2 and SUR1 subunits of the KATP channel.[7][9]
-
Patch-Clamp Configuration: The inside-out patch-clamp technique is commonly employed.[4][12] This configuration allows for the direct application of this compound to the intracellular face of the cell membrane patch where the drug's binding site is located.[4]
-
Recording Solutions:
-
Pipette (extracellular) solution: Typically contains a high concentration of potassium to set the potassium equilibrium potential, for example (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with KOH).
-
Bath (intracellular) solution: Mimics the intracellular environment and allows for the controlled application of ATP, ADP, and this compound. A typical solution might contain (in mM): 107 KCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH), with varying concentrations of ATP and ADP to modulate channel activity.
-
-
Data Acquisition: A glass micropipette with a high-resistance seal to the cell membrane is used to record the flow of potassium ions through the KATP channels.[12] Currents are measured in response to voltage steps or ramps before and after the application of varying concentrations of this compound to the bath solution.[4][13]
-
Data Analysis: The inhibition of the KATP channel current by this compound is quantified, and dose-response curves are generated to determine the IC50 value.
Caption: Experimental workflow for patch-clamp analysis of KATP channel inhibition.
Radioligand Binding Assay for SUR1 Affinity
Objective: To determine the binding affinity (Ki) of this compound for the SUR1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a source rich in SUR1, such as pancreatic islet cells (e.g., RINm5F cells) or cells engineered to express the receptor.[8] This involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.[14]
-
Radioligand: A high-affinity radiolabeled sulfonylurea, such as [3H]-glibenclamide, is used as the tracer.[8]
-
Competitive Binding Assay:
-
A constant, low concentration of the radioligand is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to SUR1.
-
A parallel set of incubations with a high concentration of an unlabeled sulfonylurea is used to determine non-specific binding.[8]
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[14][15]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Cheng-Prusoff equation is then used to calculate the Ki value for this compound.
Extrapancreatic Effects and Concluding Remarks
While the primary mechanism of action of this compound is on pancreatic β-cells, some evidence suggests it may also have extrapancreatic effects, such as improving peripheral insulin sensitivity.[1][2] These actions are thought to involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and adipose tissues.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 5. Characterization of the molecular mode of action of the sulfonylurea, this compound, at beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of metabolic inhibition on this compound block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of metabolic inhibition on this compound block of native and cloned cardiac sarcolemmal K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Glimepiride's Extrapancreatic Effects on Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glimepiride (B1671586), a third-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. While its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells, a growing body of evidence highlights its significant extrapancreatic effects on glucose metabolism. These effects contribute to its overall glucose-lowering efficacy and present potential therapeutic advantages. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's actions in peripheral tissues, focusing on key signaling pathways, quantitative effects on metabolic processes, and detailed experimental protocols for their investigation.
Introduction
Beyond its well-established role as an insulin secretagogue, this compound exerts direct and indirect effects on insulin-sensitive tissues, primarily skeletal muscle and adipose tissue, as well as the liver. These extrapancreatic actions enhance glucose uptake and utilization, improve insulin sensitivity, and modulate lipid metabolism. Understanding these mechanisms is crucial for optimizing therapeutic strategies and for the development of novel anti-diabetic agents with multifaceted modes of action. This guide will delve into the core molecular pathways influenced by this compound, including the PI3K/Akt pathway and AMPK activation, and their downstream consequences on glucose transporter translocation, glycogen (B147801) synthesis, lipolysis, and adiponectin secretion.
Key Extrapancreatic Effects and Underlying Signaling Pathways
This compound's extrapancreatic effects are mediated through a complex interplay of signaling cascades that augment or mimic insulin's actions in peripheral tissues.
Enhancement of Insulin-Mediated Glucose Uptake
This compound has been shown to potentiate insulin-stimulated glucose uptake in skeletal muscle and adipocytes. A key mechanism is the promotion of glucose transporter 4 (GLUT4) translocation from intracellular vesicles to the plasma membrane.[1][2][3][4][5] This process is largely dependent on the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6][7][8][9]
Modulation of Lipolysis and Adiponectin Secretion
In adipose tissue, this compound exhibits anti-lipolytic effects by reducing cyclic AMP (cAMP) levels, a key regulator of hormone-sensitive lipase.[10][11] This action is dependent on the degradation of cAMP by phosphodiesterases.[10] Furthermore, this compound has been shown to increase the secretion of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.[12][13][14] The increase in adiponectin may be a consequence of improved glycemic control and potential direct effects on adipocyte gene expression.[12][13]
Activation of AMP-Activated Protein Kinase (AMPK)
Emerging evidence suggests that this compound can activate AMPK, a crucial cellular energy sensor.[15][16] AMPK activation leads to a cascade of events that promote catabolic processes to generate ATP and inhibit anabolic pathways that consume ATP. In the context of glucose metabolism, AMPK activation can enhance glucose uptake and fatty acid oxidation.[16][17]
Quantitative Data on Extrapancreatic Effects
The following tables summarize quantitative data from various studies investigating the extrapancreatic effects of this compound.
Table 1: Effects of this compound on Glucose Metabolism in Skeletal Muscle
| Parameter | Model System | This compound Concentration | Effect | Reference |
| Insulin-stimulated glycogen synthesis | Cultured human skeletal muscle cells | 0.1 µmol/l | 39.97 ± 8.4% increase | [18][19] |
| GLUT4 protein expression | Cultured rat cardiac myocytes | Not specified | 148 ± 5% of control | [5] |
| 2-deoxyglucose uptake | Cultured rat cardiac myocytes | Not specified | 186% of control | [5] |
| Total and membrane GLUT4 expression | Muscle tissue of T2DM SUR1-/- rats | Not specified | Increased | [3] |
Table 2: Effects of this compound on Adipose Tissue Metabolism
| Parameter | Model System | This compound Concentration | Effect | Reference |
| Lipogenesis | In vitro | Not specified | 2 times as potent as glibenclamide | [1] |
| GLUT4 protein expression | Fat tissue of T2DM SUR1-/- rats | Not specified | Increased | [3] |
| Serum adiponectin levels | Type 2 diabetic patients | Not specified | Increased | [12][13] |
Table 3: In Vivo Effects of this compound on Glucose Homeostasis
| Parameter | Model System | This compound Dose | Effect | Reference |
| Rate of glucose infusion (low-dose insulin) | Insulin-resistant offspring of T2D patients | Acute infusion | Increased from 12.2 ± 1.1 to 16.1 ± 1.7 µmol/kg/min | [20] |
| Rate of glucose infusion (intermediate-dose insulin) | Insulin-resistant offspring of T2D patients | Acute infusion | Increased from 24.4 ± 1.7 to 30.0 ± 2.8 µmol/kg/min | [20] |
| Endogenous glucose production | Insulin-resistant offspring of T2D patients | Acute infusion | Decreased | [20] |
| Infarct size | Rabbit hearts | 10 µM | Reduced from 67.2 ± 1.3% to 35.8 ± 4.5% | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the extrapancreatic effects of this compound.
Glucose Uptake Assay in Cultured Myotubes
This protocol describes the measurement of glucose uptake in vitro using radiolabeled 2-deoxy-D-glucose.[21][22][23][24]
Materials:
-
Differentiated myotubes (e.g., L6 or C2C12 cells)
-
6-well cell culture plates
-
Serum-free culture medium
-
This compound stock solution
-
Insulin stock solution
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]-2-deoxy-D-glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
0.1 N NaOH
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Seed and differentiate myoblasts to form myotubes in 6-well plates.
-
Serum starve the myotubes for 4-6 hours in serum-free medium.
-
Pre-incubate the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include non-insulin stimulated controls.
-
Wash the cells twice with warm KRH buffer.
-
Initiate glucose uptake by adding KRH buffer containing [3H]-2-deoxy-D-glucose (e.g., 0.5 µCi/ml) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 0.5 ml of 0.1 N NaOH to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Normalize the counts to the protein concentration of each well.
Western Blotting for Signaling Protein Phosphorylation (e.g., Akt)
This protocol outlines the detection of phosphorylated Akt as a marker of PI3K/Akt pathway activation.[6][8][25][26]
Materials:
-
Cultured cells (e.g., adipocytes or myotubes)
-
This compound and insulin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with this compound and/or insulin for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
GLUT4 Translocation Assay
This protocol describes a method to quantify the amount of GLUT4 at the plasma membrane using flow cytometry.[27][28][29][30][31]
Materials:
-
Cells expressing a GLUT4 construct with an exofacial epitope tag (e.g., GLUT4-myc)
-
This compound and insulin
-
Primary antibody against the exofacial tag (e.g., anti-myc)
-
Fluorophore-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Treat the cells with this compound and/or insulin to induce GLUT4 translocation.
-
Incubate the non-permeabilized cells with the primary antibody against the exofacial tag on ice to label surface GLUT4.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorophore-conjugated secondary antibody on ice.
-
Wash the cells and fix them with paraformaldehyde.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in GLUT4 at the plasma membrane.
Conclusion
This compound's extrapancreatic effects on glucose metabolism are a significant component of its therapeutic action. By enhancing insulin sensitivity in peripheral tissues through mechanisms involving the PI3K/Akt pathway, potential AMPK activation, and modulation of adipokine secretion, this compound offers a multifaceted approach to glycemic control. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further unravel the intricate molecular pharmacology of this compound and to identify novel targets for the treatment of type 2 diabetes. Continued investigation into these extrapancreatic effects will undoubtedly contribute to the development of more effective and personalized anti-diabetic therapies.
References
- 1. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extrapancreatic effects of sulfonylureas--a comparison between this compound and conventional sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sulfonylurea drug, this compound, stimulates glucose transport, glucose transporter translocation, and dephosphorylation in insulin-resistant rat adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct stimulation of myocardial glucose transport and glucose transporter-1 (GLUT1) and GLUT4 protein expression by the sulfonylurea this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Promotes Osteogenic Differentiation in Rat Osteoblasts via the PI3K/Akt/eNOS Pathway in a High Glucose Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound treatment upon reperfusion limits infarct size via the phosphatidylinositol 3-kinase/Akt pathway in rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of lipolysis by palmitate, H2O2 and the sulfonylurea drug, this compound, in rat adipocytes depends on cAMP degradation by lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of lipolysis by palmitate, H2O2 and the sulfonylurea drug, this compound, in rat adipocytes depends on cAMP degradation by lipid droplets. | Semantic Scholar [semanticscholar.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Adding this compound to current insulin therapy increases high-molecular weight adiponectin levels to improve glycemic control in poorly controlled type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AMPK is associated with the beneficial effects of antidiabetic agents on cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMPK Activity: A Primary Target for Diabetes Prevention with Therapeutic Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Effect of this compound on insulin-stimulated glycogen synthesis in cultured human skeletal muscle cells: a comparison to glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Comparison of Glucose Uptake Assay Methods [promega.sg]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. [PDF] Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry | Semantic Scholar [semanticscholar.org]
- 30. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Glimepiride and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glimepiride (B1671586), a third-generation sulfonylurea, remains a cornerstone in the management of type 2 diabetes mellitus. Its efficacy in stimulating insulin (B600854) secretion and improving glycemic control is well-established. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound and its analogs. We delve into the critical structural motifs essential for its biological activity, explore the impact of chemical modifications on its potency and selectivity, and provide detailed experimental protocols for the evaluation of these compounds. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel antidiabetic agents.
Introduction
This compound distinguishes itself from previous generations of sulfonylureas through its unique pharmacokinetic and pharmacodynamic profile, including a lower risk of hypoglycemia and potential extrapancreatic effects.[1][2] The this compound molecule can be dissected into three key components: the sulfonylurea pharmacophore, a central phenyl ring, and a substituted pyrrolidine (B122466) ring system. Understanding how modifications to each of these regions influence the drug's interaction with its primary target, the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, is paramount for the rational design of improved analogs. This guide will systematically explore the SAR of this compound, supported by quantitative data and detailed methodologies.
Mechanism of Action: A Dual Approach to Glycemic Control
This compound's primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2] By binding to the SUR1 subunit of the channel, this compound induces membrane depolarization, leading to the influx of calcium ions and subsequent exocytosis of insulin-containing granules.[2]
Beyond its secretagogue activity, this compound is reported to exert extrapancreatic effects, including the enhancement of insulin sensitivity in peripheral tissues.[3] This multifaceted mechanism contributes to its robust glucose-lowering effects.
Signaling Pathway of this compound-Induced Insulin Secretion
Caption: this compound's mechanism of insulin secretion.
Structure-Activity Relationship (SAR) of this compound and its Analogs
The hypoglycemic activity of this compound is intricately linked to its molecular architecture. The following sections dissect the SAR based on modifications to its principal structural components.
The Sulfonylurea Moiety: The Core Pharmacophore
The sulfonylurea group is the cornerstone of this compound's activity, responsible for its high-affinity binding to the SUR1 receptor.
Table 1: SAR of the Sulfonylurea Moiety
| Modification | Observation | Reference |
| Replacement of sulfonylurea with a carboxylic acid (Meglitinide analog) | Retains binding to SUR1, but with altered selectivity profile. | [4] |
| Replacement of the terminal urea (B33335) NH with CH₂ (N-acylsulfonamide) | In silico models predict retained binding to PPARγ, suggesting a role in extrapancreatic effects. | [5] |
The Central Phenyl Ring: A Scaffold for Interaction
The central phenyl ring acts as a scaffold, positioning the sulfonylurea and the side chain for optimal interaction with the receptor.
Table 2: SAR of the Central Phenyl Ring
| Modification | Observation | Reference |
| Introduction of substituents | Generally leads to a decrease in activity. The unsubstituted ring appears optimal for SUR1 binding. | [3] |
| Alteration of the ethyl linker | Modifications to the length and composition of the ethyl linker between the phenyl ring and the pyrrolidine carboxamide can impact potency. | [3] |
The Cyclohexyl Ring and Pyrrolidine Carboxamide Side Chain: Dictating Potency and Pharmacokinetics
The bulky and lipophilic side chain, comprising the trans-4-methylcyclohexyl group and the 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide moiety, is a key determinant of this compound's high potency and long duration of action.[2]
Table 3: SAR of the Side Chain
| Modification | Analog | In Vitro Activity (SUR1 Binding IC50, nM) | In Vivo Hypoglycemic Activity | Reference |
| Parent Compound | This compound | 3.0 | Potent | [6] |
| Hydroxylation of cyclohexyl ring | cis/trans-hydroxythis compound (Metabolite M1) | Reduced affinity compared to this compound. | Active, but less potent than this compound. | [7] |
| Removal of the pyrrolidine carboxamide | This compound Sulfonamide (Intermediate) | Significantly reduced affinity for SUR1. | Shows some gluco-regulatory potential, possibly via DPP-IV inhibition. | |
| Glycosylation of the sulfonylurea | Glycosylated analogs | Variable, some analogs show comparable antihyperglycemic effect to this compound in vivo. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Synthesis of this compound Analogs
A general synthetic route for this compound analogs involves a multi-step process, which can be adapted to introduce desired modifications.
Caption: General workflow for synthesizing this compound analogs.
A common synthetic approach involves the reaction of N-[[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl]phenyl]sulfonyl]methylurethane with trans-4-methylcyclohexylamine.[9] Modifications can be introduced by using substituted starting materials at various stages of the synthesis.
In Vitro Evaluation
This assay determines the affinity of the test compounds for the sulfonylurea receptor 1.
-
Cell Line: HEK293 cells stably expressing the human SUR1 subunit.
-
Radioligand: [³H]-Glibenclamide.
-
Procedure:
-
Prepare cell membranes from the SUR1-expressing HEK293 cells.
-
Incubate the membranes with a fixed concentration of [³H]-Glibenclamide and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Glibenclamide.
-
This assay measures the ability of the compounds to stimulate insulin release from pancreatic β-cells.
-
Cell Line: INS-1E or MIN6 pancreatic β-cell lines.
-
Procedure:
-
Culture the cells to confluence in appropriate media.
-
Pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB).
-
Replace the buffer with fresh KRBB containing low glucose (as a baseline) or high glucose, with or without the test compound at various concentrations.
-
Incubate for a defined period (e.g., 1-2 hours).
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Express the results as fold-increase in insulin secretion compared to the low-glucose control.
-
In Vivo Evaluation
This assay assesses the in vivo efficacy of the compounds in a diabetic animal model.
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats.
-
Procedure:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ.
-
Confirm hyperglycemia by measuring blood glucose levels.
-
Administer the test compound or vehicle orally to the diabetic rats.
-
Collect blood samples at various time points post-administration.
-
Measure blood glucose levels using a glucometer.
-
Calculate the percentage reduction in blood glucose compared to the vehicle-treated group.
-
Conclusion and Future Directions
The structure-activity relationship of this compound is a complex interplay of its three key structural motifs. The sulfonylurea core is indispensable for high-affinity binding to SUR1, while the side chain significantly influences potency and pharmacokinetic properties. While this compound remains a highly effective therapeutic agent, the exploration of its analogs continues to be an active area of research. Future efforts may focus on designing analogs with enhanced tissue selectivity, further reducing the risk of hypoglycemia, and augmenting the beneficial extrapancreatic effects. The methodologies and SAR data presented in this guide provide a solid foundation for the rational design and evaluation of the next generation of sulfonylurea-based antidiabetic drugs.
References
- 1. [this compound (Amaryl): a review of its pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Pharmacological Profile of Glimepiride in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride (B1671586), a third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells. However, extensive preclinical research in various animal models has revealed a more complex pharmacological profile, including significant extrapancreatic effects that contribute to its glucose-lowering efficacy. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, focusing on its pharmacodynamic and pharmacokinetic properties as observed in animal models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antidiabetic agents.
Pharmacodynamics
This compound's pharmacodynamic effects are multifaceted, encompassing both pancreatic and extrapancreatic actions to achieve glycemic control.
Pancreatic Effects: Stimulation of Insulin Secretion
This compound's principal mechanism of action is the stimulation of insulin release from the pancreatic β-cells.[1][2] This is achieved through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[1] Binding of this compound to SUR1 leads to the closure of these channels, causing membrane depolarization. This change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell. The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[2]
In various animal models, including dogs, rabbits, mice, and rats, this compound has demonstrated potent insulin secretagogue activity.[2] However, compared to older sulfonylureas like glibenclamide, this compound exhibits a lower binding affinity for the K-ATP channel and may cause less insulin release in normal dogs.[1][2] Despite this, it often produces a more rapid and pronounced blood glucose-decreasing effect, suggesting the contribution of other mechanisms.[1][2]
Extrapancreatic Effects: Enhancing Insulin Sensitivity
A significant body of preclinical evidence highlights the importance of this compound's extrapancreatic effects in its overall antihyperglycemic action. These effects primarily involve an improvement in insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue.[1][3]
Key extrapancreatic actions of this compound include:
-
Increased Glucose Uptake: this compound has been shown to enhance the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in fat and skeletal muscle tissues.[1][2] This facilitates the uptake of glucose from the bloodstream into these tissues.
-
Stimulation of Lipogenesis and Glycogenesis: In in vitro studies using 3T3 adipocytes and rat diaphragm, this compound has been observed to stimulate lipogenesis (fat synthesis) and glycogenesis (glycogen synthesis).[1][2][4][5] In the absence of insulin, both this compound and glibenclamide stimulated glucose transport, with this compound often exhibiting a greater potency.[2][3][5] For instance, in the rat diaphragm, glycogenesis was stimulated up to 55% of the maximum insulin effect, and in 3T3 cells, lipogenesis was stimulated up to 40%.[2][5]
-
Activation of Key Metabolic Enzymes: this compound can activate key enzymes involved in glucose and lipid metabolism, further contributing to its insulin-mimetic effects.[1]
-
PI3K/Akt Pathway Activation: Studies in rat adipocytes, skeletal muscle, and osteoblasts have indicated that this compound can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a crucial downstream effector of insulin signaling involved in cell proliferation, differentiation, and metabolic regulation.[6][7]
These extrapancreatic effects collectively lead to improved glucose disposal and a reduction in insulin resistance.[3] Euglycemic clamp studies in rats have demonstrated that this compound can increase glucose disposal rates, confirming its insulin-sensitizing properties in vivo.[1]
Cardiovascular Effects
The cardiovascular safety of sulfonylureas has been a subject of considerable research. Preclinical studies suggest that this compound may have a more favorable cardiovascular profile compared to other sulfonylureas.[8] In various animal models, this compound has been shown to have less of an inhibitory effect on K-ATP channels in cardiac and smooth muscle cells compared to glibenclamide.[8]
In open-chest dogs, intracoronary infusion of equieffective blood glucose-lowering doses of this compound resulted in a significantly lesser reduction in coronary blood flow and depression of mechanical heart activity compared to glibenclamide and gliclazide.[8] Furthermore, in diabetic rats, glibenclamide induced lethal cardiogenic shock in all animals, while this compound did so in only one-fifth of the animals.[8] While some studies have shown this compound to be non-inferior to placebo in terms of major adverse cardiovascular events, others suggest a potential for cardiovascular protection, possibly through mechanisms involving the inhibition of soluble epoxide hydrolase (sEH).[9][10]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical animal models, providing insights into its absorption, distribution, metabolism, and excretion.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical animal models.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD/SE) | Animal Model | Reference |
| Cmax | µg/mL | 35.31 ± 4.05 | Sprague-Dawley Rats | [11] |
| Tmax | h | 3.2 ± 0.25 | Sprague-Dawley Rats | [11] |
| t½β | h | 5.30 ± 0.14 | Sprague-Dawley Rats | [11] |
| AUC(0-∞) | µg.h/mL | 86.10 ± 5.2 | Sprague-Dawley Rats | [11] |
| Vd(B) | L/kg | 2.83 ± 0.13 | Sprague-Dawley Rats | [11] |
| ClB | L/kg/h | 0.093 ± 0.005 | Sprague-Dawley Rats | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Unit | Value (Mean ± SD/SE) | Animal Model | Reference |
| Cmax (ODT) | µg/mL | 22.08 | Rabbits | [12] |
| Tmax (ODT) | h | 3.0 | Rabbits | [12] |
| Relative Bioavailability (ODT vs CT) | % | 104.34 | Rabbits | [12] |
ODT: Orodispersible Tablet; CT: Conventional Tablet
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is widely used to induce a state of hyperglycemia resembling type 1 diabetes.
Objective: To induce diabetes in rats for the evaluation of antihyperglycemic agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold
-
Glucometer and test strips
-
Animal handling and injection equipment
Protocol:
-
Animal Acclimatization: House the rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard pellet diet and water for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (12-16 hours) before STZ administration, with free access to water.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to a final concentration of 60-65 mg/mL. STZ is light-sensitive and unstable in solution, so it should be protected from light and used immediately.
-
STZ Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of the freshly prepared STZ solution at a dose of 60-65 mg/kg body weight.
-
Post-Injection Care: After STZ injection, provide the rats with 5% glucose solution in their drinking water for the next 24 hours to prevent severe hypoglycemia due to the initial massive release of insulin from the damaged β-cells.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection and then periodically. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for further pharmacological studies.
Hyperinsulinemic-Euglycemic Clamp Study in Rats
This is the gold-standard technique for assessing insulin sensitivity in vivo.
Objective: To quantify insulin-stimulated glucose disposal in rats.
Materials:
-
Anesthetized or conscious, catheterized rats
-
Human insulin
-
20% dextrose solution
-
Saline solution
-
Infusion pumps
-
Blood glucose analyzer
-
Blood collection supplies
Protocol:
-
Animal Preparation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) several days before the clamp study to allow for recovery. House the rats individually after surgery.
-
Fasting: Fast the rats overnight (8-12 hours) before the clamp procedure.
-
Experimental Setup: On the day of the experiment, connect the venous catheter to two infusion pumps, one for insulin and one for dextrose. Connect the arterial catheter for blood sampling.
-
Basal Period: Allow for a 30-60 minute basal period to collect baseline blood samples for glucose and insulin determination.
-
Clamp Procedure:
-
Start a continuous intravenous infusion of human insulin at a constant rate (e.g., 4 mU/kg/min).
-
Simultaneously, begin a variable infusion of 20% dextrose.
-
Monitor blood glucose levels every 5-10 minutes from the arterial catheter.
-
Adjust the dextrose infusion rate to maintain the blood glucose concentration at a constant euglycemic level (e.g., 100-120 mg/dL).
-
-
Steady State: The clamp is considered to have reached a steady state when the glucose infusion rate required to maintain euglycemia remains constant for at least 30 minutes.
-
Data Analysis: The glucose infusion rate (GIR) during the steady-state period is a measure of whole-body insulin sensitivity. It reflects the amount of glucose taken up by the peripheral tissues under hyperinsulinemic conditions.
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's mechanism of action.
Caption: Pancreatic signaling pathway of this compound leading to insulin secretion.
Caption: Extrapancreatic signaling of this compound enhancing insulin sensitivity.
Experimental Workflow
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
The preclinical pharmacological profile of this compound in animal models reveals a dual mechanism of action that extends beyond simple insulin secretagogue activity. Its ability to enhance insulin sensitivity in peripheral tissues through extrapancreatic effects, including the activation of the PI3K/Akt pathway and increased GLUT4 translocation, contributes significantly to its robust glucose-lowering efficacy. Furthermore, preclinical evidence suggests a favorable cardiovascular safety profile compared to older sulfonylureas. This in-depth understanding of this compound's pharmacology, supported by detailed experimental protocols and quantitative data, is essential for the continued development and optimization of antidiabetic therapies. The information compiled in this technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of diabetes drug discovery and development.
References
- 1. Preclinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. poddtoppen.se [poddtoppen.se]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of conventional sulfonylureas and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Use is Associated with Reduced Cardiovascular Mortality in Patients with Type 2 Diabetes and Chronic Heart Failure: A Prospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of this compound polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative pharmacokinetic evaluation of this compound orodispersable and conventional tablets in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Glimepiride's Dual Signaling Pathways in Insulin Secretion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular signaling pathways through which glimepiride (B1671586), a second-generation sulfonylurea, stimulates insulin (B600854) secretion from pancreatic β-cells. It delves into both the classical ATP-sensitive potassium (KATP) channel-dependent mechanism and the more recently elucidated KATP channel-independent pathways, with a particular focus on the role of the cyclic AMP (cAMP) signaling cascade. This document synthesizes current research findings, presents quantitative data in a structured format, outlines detailed experimental protocols for key assays, and provides visual representations of the signaling networks.
Introduction: this compound's Role in Diabetes Management
This compound is an established oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. Its primary therapeutic effect is the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] For years, its mechanism was primarily attributed to the inhibition of KATP channels. However, emerging evidence reveals a more complex signaling network, including pathways that are independent of KATP channel activity and involve key players in the cAMP signaling cascade. Understanding these dual mechanisms is crucial for optimizing therapeutic strategies and developing novel drugs targeting insulin secretion.
The Classical Pathway: KATP Channel-Dependent Insulin Secretion
The canonical mechanism of action for all sulfonylureas, including this compound, involves the direct inhibition of the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[3][4]
Mechanism:
-
Binding to SUR1: this compound binds with high affinity to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel complex.[3][5]
-
Channel Closure: This binding event promotes the closure of the KATP channel, reducing the outward flow of potassium ions (K+).
-
Membrane Depolarization: The decreased K+ efflux leads to the depolarization of the β-cell membrane.
-
Calcium Influx: Membrane depolarization activates voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium ions (Ca2+).
-
Insulin Exocytosis: The subsequent rise in intracellular Ca2+ concentration ([Ca2+]i) is the primary trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
The Modern Perspective: KATP Channel-Independent Signaling
Recent research has unveiled a KATP channel-independent mechanism for sulfonylureas, highlighting a direct interaction with components of the cAMP signaling pathway. This pathway acts synergistically with the classical pathway to potentiate insulin secretion.
The Role of cAMP in Insulin Secretion
Cyclic AMP is a crucial second messenger that amplifies GSIS. Its levels are increased by incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) through the activation of adenylyl cyclase.[6] The downstream effects of cAMP are primarily mediated by two effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[7]
This compound's Interaction with the cAMP Pathway
While this compound does not appear to directly increase intracellular cAMP levels, it has been shown to directly interact with and activate Epac2 (also known as cAMP-GEFII), a key sensor for cAMP in pancreatic β-cells.[8] This finding positions Epac2 as a direct molecular target for this compound, independent of its action on SUR1.
Mechanism:
-
Direct Epac2 Activation: this compound binds to and directly activates Epac2. This activation can occur even in the absence of elevated cAMP levels.
-
Rap1 Activation: Activated Epac2 functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small G-protein Rap1. Epac2 promotes the exchange of GDP for GTP on Rap1, thereby activating it.
-
Potentiation of Exocytosis: Activated Rap1 is involved in the potentiation of insulin granule exocytosis, likely by enhancing the recruitment and priming of insulin granules at the plasma membrane.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Synergy with GLP-1 Signaling
The direct activation of Epac2 by this compound provides a molecular basis for the observed synergistic effects between sulfonylureas and GLP-1 receptor agonists. GLP-1 elevates intracellular cAMP, which also activates Epac2. The concurrent binding of both cAMP and this compound to Epac2 leads to a more robust activation of the protein and a greater potentiation of insulin secretion than either agent alone.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from various studies investigating the effects of this compound.
Table 1: this compound's Effect on KATP Channels
| Parameter | Value | Cell Type/System | Reference |
| IC50 for SUR1/Kir6.2 | 3.0 nM | Recombinant (Xenopus oocytes) | [5] |
| IC50 for SUR2A/Kir6.2 | 5.4 nM | Recombinant (Xenopus oocytes) | [5] |
| IC50 for SUR2B/Kir6.2 | 7.3 nM | Recombinant (Xenopus oocytes) | [5] |
| IC50 for native cardiac KATP | 6.8 nM | Rat ventricular myocytes | [1] |
Table 2: this compound's Effect on Insulin Secretion and Glucose Homeostasis (Clinical and Preclinical Data)
| Parameter | Change with this compound | Study Population/Model | Reference |
| First-phase insulin secretion | ↑ (19 ± 8 vs. 32 ± 11 pmol/l, P=0.04) | 11 obese subjects with type 2 diabetes | [9] |
| Second-phase insulin secretion | ↑ (48 ± 23 vs. 72 ± 32 pmol/l, P=0.02) | 11 obese subjects with type 2 diabetes | [9] |
| Fasting plasma glucose | ↓ 2.4 mmol/l (P=0.04) | 11 obese subjects with type 2 diabetes | [9] |
| Fasting plasma insulin | ↑ (66 ± 18 vs. 84 ± 48 pmol/l, P=0.05) | 11 obese subjects with type 2 diabetes | [9] |
| Basal C-peptide | ↑ (0.68 ± 0.07 vs. 0.79 ± 0.08 nmol/l, p < 0.01) | Patients with type 2 diabetes | [10] |
| Stimulated C-peptide | ↑ (1.11 ± 0.20 vs. 1.39 ± 0.16 nmol/l, p < 0.006) | Patients with type 2 diabetes | [10] |
| Blood glucose reduction | ↓ 4.1 vs 1.9 mmol/L (vs. placebo, P < 0.05) | 14 T2DM patients | [2] |
| Plasma insulin increase | ↑ 41 vs 25 mU/L (vs. placebo, P < 0.05) | 14 T2DM patients | [2] |
Detailed Experimental Protocols
This section provides an overview of key experimental protocols used to investigate the signaling pathways of this compound.
Measurement of Insulin Secretion from Isolated Pancreatic Islets
Objective: To quantify the effect of this compound on insulin secretion from isolated pancreatic islets in response to various glucose concentrations.
Materials:
-
Isolated pancreatic islets (from mouse, rat, or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM)
-
This compound stock solution (dissolved in DMSO)
-
Insulin ELISA kit
Protocol:
-
Islet Isolation: Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubation: Hand-pick islets of similar size and place them in multi-well plates (e.g., 10-15 islets per well) containing low-glucose (2.8 mM) KRB buffer. Pre-incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing:
-
Low glucose (2.8 mM) ± this compound
-
High glucose (16.7 mM) ± this compound
-
-
Incubation: Incubate the islets for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the insulin secretion data to the islet number or total protein content.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
FRET-based Assay for Epac2 Activation
Objective: To directly visualize and quantify the activation of Epac2 in living cells in response to this compound.
Materials:
-
Pancreatic β-cell line (e.g., MIN6, INS-1)
-
FRET-based Epac2 biosensor (e.g., Epac2-camps)
-
Cell culture reagents and transfection reagents
-
Fluorescence microscope equipped for FRET imaging
-
This compound stock solution
-
Forskolin (positive control for cAMP elevation)
Protocol:
-
Cell Culture and Transfection: Culture pancreatic β-cells on glass-bottom dishes. Transfect the cells with the Epac2 FRET biosensor plasmid using a suitable transfection reagent.
-
Live-Cell Imaging: 24-48 hours post-transfection, mount the dish on the fluorescence microscope stage. Maintain the cells in a physiological buffer at 37°C.
-
Baseline Measurement: Acquire baseline FRET images by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
-
Stimulation: Add this compound to the imaging buffer at the desired concentration.
-
Time-Lapse Imaging: Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio over time.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission) for each time point. A decrease in the FRET ratio typically indicates Epac2 activation. Normalize the data to the baseline FRET ratio.
Rap1 Activation Assay (Pull-down Assay)
Objective: To measure the level of active, GTP-bound Rap1 in pancreatic β-cells following treatment with this compound.
Materials:
-
Pancreatic β-cell line
-
Cell lysis buffer
-
Rap1 activation assay kit (containing RalGDS-RBD beads)
-
Anti-Rap1 antibody
-
Reagents for SDS-PAGE and Western blotting
-
This compound stock solution
Protocol:
-
Cell Culture and Treatment: Culture pancreatic β-cells to near confluency. Treat the cells with this compound for the desired time.
-
Cell Lysis: Lyse the cells in an appropriate lysis buffer on ice.
-
Clarification of Lysates: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Pull-down of Active Rap1: Incubate the cell lysates with RalGDS-RBD (Rap binding domain of RalGDS) beads, which specifically bind to GTP-bound (active) Rap1.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Quantification: Quantify the band intensity to determine the relative amount of active Rap1 in each sample.
Conclusion
This compound's mechanism of action in stimulating insulin secretion is multifaceted, involving both the well-established KATP channel-dependent pathway and a more recently characterized KATP channel-independent pathway. The latter involves the direct activation of Epac2, a key component of the cAMP signaling cascade, which then activates Rap1 to potentiate insulin exocytosis. This dual mechanism underscores the complexity of insulin secretion regulation and provides a basis for the synergistic effects observed when this compound is co-administered with incretin-based therapies. Further research into the intricate details of these signaling networks will continue to inform the development of more targeted and effective treatments for type 2 diabetes.
References
- 1. Effect of metabolic inhibition on this compound block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin release form isolated, human islets after acute or prolonged exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cAMP-independent effects of GLP-1 on β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular mechanism of glyburide-induced insulin gene expression in isolated rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improves both first and second phases of insulin secretion in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on pancreatic beta-cell function under hyperglycaemic clamp and hyperinsulinaemic, euglycaemic clamp conditions in non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Generation Sulfonylurea: A Technical Guide to the Discovery and Synthesis of Glimepiride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glimepiride (B1671586), a prominent second-generation sulfonylurea, marked a significant advancement in the oral therapeutic landscape for type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the discovery, synthetic history, and mechanism of action of this compound. It details the seminal synthetic routes, including the original patent by Hoechst AG, and subsequent process optimizations, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthetic transformations are provided to facilitate reproducibility. Furthermore, this guide incorporates visual representations of the core signaling pathway and synthetic workflows using Graphviz (DOT language) to offer a clear and concise understanding of the underlying chemical and biological processes.
Discovery and Development
This compound (marketed as Amaryl®) was discovered and developed by Hoechst AG (now Sanofi-Aventis) in the early 1980s. It was patented in 1979 and received its first approval for medical use in 1995.[1] As a second-generation sulfonylurea, this compound offered improved efficacy and a better safety profile, particularly a lower risk of hypoglycemia compared to its predecessors.[1][2] It is sometimes classified as a third-generation sulfonylurea due to its larger substitutions compared to other second-generation agents.[3]
Mechanism of Action
This compound exerts its hypoglycemic effect primarily by stimulating the release of insulin (B600854) from pancreatic β-cells.[1][4] This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane. The K-ATP channel is a complex of two proteins: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel subunit Kir6.2.
The binding of this compound to the SUR1 subunit leads to the closure of the K-ATP channel.[4][5] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels, leading to an influx of extracellular calcium ions. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[4]
Beyond its effects on insulin secretion, this compound has been shown to have some extra-pancreatic effects, including enhancing peripheral insulin sensitivity.[4] This may involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and fat tissues.[4]
Synthetic History and Methodologies
The synthesis of this compound has evolved since its initial disclosure. The core structure consists of a central sulfonylurea moiety connecting a substituted pyrrolidinone ring and a trans-4-methylcyclohexyl group.
Original Hoechst Synthesis (U.S. Patent 4,379,785)
The seminal synthesis of this compound, as described in the original Hoechst patent, involves a multi-step process starting from 3-ethyl-4-methyl-3-pyrrolin-2-one (B45608). This route is outlined below and serves as the foundation for many subsequent industrial processes.
Experimental Protocols (Adapted from U.S. Patent 4,379,785 and subsequent literature):
Step 1: Synthesis of [2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene
-
Method: 3-Ethyl-4-methyl-3-pyrrolin-2-one is condensed with 2-phenylethyl isocyanate.
-
Protocol: A mixture of 3-ethyl-4-methyl-3-pyrrolin-2-one and 2-phenylethyl isocyanate is heated, typically at elevated temperatures (e.g., 150 °C) to facilitate the reaction.[6] The crude product is then purified.
Step 2: Synthesis of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzenesulfonamide
-
Method: The product from Step 1 undergoes chlorosulfonation followed by amidation.
-
Protocol: The intermediate is reacted with chlorosulfonic acid, often at a controlled temperature (e.g., 40 °C), to yield the corresponding benzenesulfonyl chloride.[6] This is subsequently treated with a concentrated solution of ammonia to form the sulfonamide.[6] The purity of the para-isomer at this stage is crucial for the final product quality, with typical purities ranging from 82-88% before further purification.
Step 3: Synthesis of this compound
-
Method: The sulfonamide intermediate is condensed with trans-4-methylcyclohexyl isocyanate.
-
Protocol: 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzenesulfonamide is reacted with trans-4-methylcyclohexyl isocyanate in a suitable solvent, such as acetone, to yield this compound.[6]
Table 1: Quantitative Data for the Original Hoechst Synthesis
| Step | Product | Typical Yield | Purity (HPLC) |
| 2 | 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzenesulfonamide | - | 82-88% (crude para isomer) |
| 3 | This compound | 86.3% | >99.5% (after purification) |
Alternative and Optimized Synthetic Routes
Several alternative synthetic routes have been developed to improve efficiency, reduce the use of hazardous reagents, and enhance the purity of the final product.
One notable alternative approach avoids the direct use of isocyanates by first preparing a carbamate (B1207046) of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one. This carbamate is then reacted with 4-(2-aminoethyl)benzenesulfonamide (B156865) to produce the key sulfonamide intermediate. Finally, this intermediate is reacted with phenyl (trans-4-methylcyclohexyl)carbamate to yield this compound. This method circumvents the need for phosgene (B1210022) and isocyanates.
Process Optimization and Purification:
Industrial-scale synthesis has focused on optimizing reaction conditions and purification methods to achieve high yields and purity. For instance, a purification process for this compound involves dissolving the crude product in methanol (B129727) with the aid of ammonia gas, followed by neutralization with acetic acid to precipitate the purified product. This method has been reported to yield this compound with a purity of over 99.5%.
Table 2: Comparison of Different this compound Synthesis and Purification Methods
| Method | Key Reagents | Reported Yield | Reported Purity (HPLC) |
| Hoechst Patent | 2-Phenylethyl isocyanate, Chlorosulfonic acid, trans-4-Methylcyclohexyl isocyanate | 86.3% | >99.5% |
| Carbamate Route | Carbamate of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one, Phenyl (trans-4-methylcyclohexyl)carbamate | - | High |
| Toluene Reflux | trans-4-methylcyclohexyl amine, 4-dimethylaminopyridine, toluene | 95% | 99.5% |
| Methanolic Ammonia Purification | Methanol, Ammonia gas, Acetic acid | ~90% (purification yield) | >99.5% |
Visualization of an Industrial Synthetic Workflow
The following diagram illustrates a typical industrial workflow for the synthesis of this compound, incorporating key reaction and purification steps.
Conclusion
The discovery and development of this compound represent a significant milestone in the management of type 2 diabetes. Its synthesis, originating from the foundational work of Hoechst AG, has been refined over the years to improve efficiency, safety, and purity. Understanding the intricate details of its synthetic pathways and mechanism of action is crucial for researchers and professionals in the field of drug development. This guide provides a consolidated resource of this critical information, aiming to support further innovation and optimization in the synthesis and application of this important therapeutic agent.
References
Investigating Off-Target Effects of Glimepiride In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride (B1671586), a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion. However, emerging in vitro evidence reveals that this compound exerts a range of "off-target" effects, interacting with various proteins and signaling pathways beyond its primary therapeutic target. Understanding these off-target activities is crucial for a comprehensive safety and efficacy profile, and for identifying potential new therapeutic applications. This technical guide provides an in-depth overview of the known in vitro off-target effects of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Analysis of this compound's Off-Target Interactions
The following tables summarize the key quantitative data from in vitro studies on this compound's off-target effects, providing a comparative overview of its potency and selectivity.
| Target | Subtype/Variant | Cell/System | Assay Type | Parameter | Value | Reference(s) |
| ATP-Sensitive Potassium (KATP) Channel | Kir6.2/SUR1 (β-cell type) | Xenopus oocytes | Inside-out patch clamp | IC50 | 3.0 nM | [1] |
| Kir6.2/SUR2A (cardiac type) | Xenopus oocytes | Inside-out patch clamp | IC50 | 5.4 nM | [1] | |
| Kir6.2/SUR2A (cardiac type) | Rat cardiac myocytes | Whole-cell patch clamp | IC50 | 6.8 nM | ||
| Kir6.2/SUR2A (cardiac type) | HEK 293 cells | Outside-out patch clamp | IC50 | 6.2 nM | ||
| Kir6.2/SUR2B (smooth muscle type) | Xenopus oocytes | Inside-out patch clamp | IC50 | 7.3 nM | [1] | |
| Mitochondrial KATP (mitoKATP) | Isolated rat cardiac mitochondria | - | Effect | No significant blockade | [2] | |
| LDL Oxidation | Human coronary arterial endothelial cells | In vitro oxidation assay | IC50 | 8.8 x 10⁻⁷ M | [3] |
| Process | Cell Type | Assay | Effect | Quantitative Data | Reference(s) |
| Glycogen (B147801) Synthesis | Cultured human skeletal muscle cells | [¹⁴C]-glucose incorporation | Potentiation of insulin-stimulated synthesis | Maximal effect of ~40% increase at 0.1 µM | [4][5] |
| Lipogenesis & Glycogenesis | In vitro studies | - | Stimulation | Two times as potent as glibenclamide | [6][7] |
| PI3K/Akt Pathway | Rat osteoblasts, Human umbilical vein endothelial cells (HUVEC) | Western Blot | Activation | Significant increase in phosphorylation of Akt and eNOS | [8] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate intracellular signaling cascades, most notably the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.
PI3K/Akt Signaling Pathway
In vitro studies in various cell types, including rat osteoblasts and human umbilical vein endothelial cells (HUVECs), have demonstrated that this compound can activate the PI3K/Akt pathway. This activation leads to the phosphorylation of Akt and its downstream effector, endothelial nitric oxide synthase (eNOS). The activation of this pathway is implicated in some of this compound's extrapancreatic effects.[8]
Figure 1: this compound-induced activation of the PI3K/Akt/eNOS signaling pathway.
EPAC/Rap1 Signaling Pathway
While the direct binding of this compound to Exchange Protein Directly Activated by cAMP (EPAC) is debated, evidence suggests an interplay between sulfonylureas and the EPAC/Rap1 signaling pathway, which is crucial for insulin secretion. Some studies indicate that certain sulfonylureas, in combination with cAMP analogs, can enhance the activation of Rap1, a small GTPase downstream of EPAC.[9] This suggests a potential indirect modulatory role of this compound on this pathway.
Figure 2: Potential interplay of this compound with the EPAC/Rap1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to investigate the off-target effects of this compound.
Electrophysiological Analysis of KATP Channel Activity
Objective: To measure the inhibitory effect of this compound on different KATP channel subtypes.
Methodology: Patch-clamp electrophysiology (Whole-cell or Inside-out configuration).
Experimental Workflow:
Figure 3: Workflow for patch-clamp analysis of KATP channel inhibition by this compound.
Detailed Protocol Steps:
-
Cell Culture and Transfection:
-
For recombinant channels, culture HEK293 cells and transiently transfect them with plasmids encoding the desired Kir6.x and SURx subunits using a suitable transfection reagent.
-
For native channels, isolate primary cells such as rat ventricular cardiomyocytes.
-
-
Electrophysiological Recording:
-
Prepare borosilicate glass microelectrodes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
The intracellular (pipette) solution typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂, adjusted to pH 7.3 with KOH.
-
The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
For whole-cell recordings, apply a brief suction to rupture the membrane patch. For inside-out recordings, gently pull the pipette away from the cell to excise a membrane patch with the intracellular side facing the bath solution.
-
Hold the membrane potential at a suitable voltage (e.g., -60 mV) and record baseline KATP currents.
-
Apply this compound at a range of concentrations to the bath solution and record the resulting inhibition of the KATP currents.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after the application of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of PI3K/Akt Pathway Activation
Objective: To determine if this compound activates the PI3K/Akt signaling pathway by measuring the phosphorylation of key proteins.
Methodology: Western Blotting.
Experimental Workflow:
Figure 4: Workflow for Western blot analysis of PI3K/Akt pathway activation.
Detailed Protocol Steps:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, total Akt, p-eNOS, total eNOS) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the fold-change in activation.
-
In Vitro Adipogenesis and Lipogenesis Assays
Objective: To assess the effect of this compound on adipocyte differentiation and lipid accumulation.
Methodology: 3T3-L1 cell differentiation and Oil Red O staining.
Experimental Workflow:
Figure 5: Workflow for assessing the effect of this compound on adipogenesis.
Detailed Protocol Steps:
-
3T3-L1 Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Once confluent, induce differentiation by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Include different concentrations of this compound in the differentiation medium.
-
-
Oil Red O Staining:
-
After 7-10 days of differentiation, wash the mature adipocytes with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the lipid droplets by incubating the cells with a freshly prepared Oil Red O working solution for 10-20 minutes.
-
Wash extensively with water to remove unbound dye.
-
-
Quantification of Lipogenesis:
-
Visually inspect the cells under a microscope for lipid droplet formation.
-
For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the extracted dye at a wavelength of approximately 510 nm using a spectrophotometer.
-
Conclusion
The in vitro off-target effects of this compound are multifaceted and extend beyond its primary role as an insulin secretagogue. Its interactions with various KATP channel subtypes, modulation of the PI3K/Akt signaling pathway, and influence on metabolic processes such as glycogenesis and lipogenesis highlight a complex pharmacological profile. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these off-target effects. A deeper understanding of these molecular interactions is essential for optimizing the therapeutic use of this compound, minimizing potential adverse effects, and exploring novel therapeutic avenues. Further research is warranted to fully elucidate the clinical relevance of these in vitro findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac2-dependent rap1 activation and the control of islet insulin secretion by glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on insulin-stimulated glycogen synthesis in cultured human skeletal muscle cells: a comparison to glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Epac2A/Rap1 signaling in interplay between incretin and sulfonylurea in insulin secretion [pubmed.ncbi.nlm.nih.gov]
Glimepiride's Role in Adipocyte Differentiation and Function: An In-depth Technical Guide
Executive Summary: Glimepiride (B1671586), a third-generation sulfonylurea, is primarily known for its insulin (B600854) secretagogue effects in pancreatic β-cells. However, a growing body of evidence highlights its significant extra-pancreatic actions, particularly within adipose tissue. This technical guide delves into the molecular mechanisms by which this compound influences adipocyte differentiation and function. The core of its action in fat cells is attributed to its ability to act as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. This engagement initiates a cascade of events leading to enhanced adipocyte differentiation, modulation of adipokine secretion—most notably an increase in the insulin-sensitizing hormone adiponectin—and improved glucose and lipid metabolism within the adipocyte. This document provides a comprehensive overview of the signaling pathways, quantitative effects, and detailed experimental protocols relevant to the study of this compound's impact on adipocyte biology, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Partial PPARγ Agonism
This compound's effects on adipocytes are fundamentally linked to its function as a partial agonist of PPARγ.[1][2] PPARγ is a nuclear receptor that serves as a master transcriptional regulator of adipocyte differentiation and is crucial for lipogenesis and insulin sensitivity.[3][4] Unlike full agonists like thiazolidinediones (TZDs), this compound exhibits a milder, partial activation of PPARγ.[5] This interaction is competitive with other ligands and is sufficient to recruit coactivators and dismiss corepressors from the PPARγ complex, thereby initiating the transcription of target genes.[1] This partial agonism is a key characteristic, suggesting a potentially different therapeutic profile compared to full PPARγ agonists. Studies indicate that the potency of this compound's PPARγ agonist activity is approximately 16-25% of that achieved by pioglitazone (B448), a potent TZD.[1][5]
Signaling Pathway
This compound exerts its effects through a multi-faceted signaling cascade. Upon entering the preadipocyte, it directly binds to and partially activates the PPARγ/RXR nuclear receptor complex. This activation drives the expression of key adipogenic transcription factors such as CCAAT/enhancer-binding protein alpha (C/EBPα) and downstream target genes like Fatty Acid Binding Protein 4 (FABP4/aP2) and Adiponectin.[5][6][7] This cascade promotes the differentiation of preadipocytes into mature, lipid-storing adipocytes.
Separately, this compound has been shown to activate the PI3K/Akt signaling pathway, a critical component of insulin signaling.[8] This activation contributes to the translocation of glucose transporter 4 (GLUT4) vesicles from intracellular stores to the plasma membrane, thereby enhancing glucose uptake.[9][10][11]
Effects on Adipocyte Differentiation and Function
This compound actively promotes the maturation of preadipocytes into functional adipocytes, a process characterized by significant morphological and molecular changes.
Promotion of Adipogenesis
Treatment of preadipocyte cell lines (e.g., 3T3-L1) and primary human preadipocytes with this compound induces differentiation, marked by increased accumulation of lipid droplets and triglycerides.[6] This process is underpinned by the elevated expression of key adipogenic markers. For instance, in 3T3-L1 cells, this compound treatment has been shown to increase the transcriptional levels of the adipogenic marker gene aP2 (also known as FABP4) by 2.4-fold in adipocytes and 3.7-fold in fibroblasts.[5] Concurrently, the protein levels of critical transcription factors like C/EBPα are also increased.[6]
| Parameter | Cell Type | This compound Concentration | Observation | Reference |
| PPARγ Transcriptional Activity | 3T3-L1 Adipocytes | 1 µM | Significantly elevated; ~20% of 1 µM pioglitazone effect | [5] |
| aP2 (FABP4) mRNA Expression | 3T3-L1 Adipocytes | Not specified | 2.4-fold increase | [5] |
| aP2 (FABP4) mRNA Expression | 3T3-L1 Fibroblasts | Not specified | 3.7-fold increase | [5] |
| FABP4 Protein Induction (EC50) | Primary Human Preadipocytes | 2.8 µM | Glibenclamide was more potent (EC50 = 0.32 µM) | [6] |
| C/EBPα Protein Expression | Primary Human Preadipocytes | Not specified | Increased protein levels observed via Western blot | [6] |
| Triglyceride Content | Primary Human Preadipocytes | Not specified | Significant increase compared to control | [6] |
Modulation of Adipocyte Function
Beyond differentiation, this compound modulates the metabolic functions of mature adipocytes.
-
Adipokine Secretion: this compound treatment consistently increases the gene expression and secretion of adiponectin, an adipokine known to enhance insulin sensitivity and possess anti-inflammatory properties.[1][12] Clinical studies have corroborated these in vitro findings, showing that this compound therapy elevates circulating levels of total and high-molecular-weight (HMW) adiponectin in patients with type 2 diabetes.[12][13][14] This effect may be partly due to the reduction in insulinemia, as insulin can suppress adiponectin expression.[13] Conversely, this compound has been shown to decrease the expression of the pro-inflammatory cytokine TNF-α in adipose tissue, which may further contribute to improved insulin sensitivity.[1][15]
| Parameter | Study Population / Model | Treatment Details | Key Finding | Reference |
| Serum Adiponectin | Type 2 Diabetes Patients | 3 months, avg. 1.9 mg/day | Significant increase in serum adiponectin | [13] |
| Plasma HMW Adiponectin | Type 2 Diabetes Patients | 24 weeks, 1-4 mg/day | Marked increase in HMW adiponectin levels | [12][16] |
| Plasma TNF-α | Elderly Type 2 Diabetes Patients | 8 weeks | Significant decrease in plasma TNF-α | [14] |
| Adipose TNF-α mRNA | Diabetic, Obese Rats | 12 weeks | No significant increase compared to glibenclamide | [15] |
-
Glucose and Lipid Metabolism: this compound enhances glucose transport in adipocytes, an effect associated with the increased translocation of GLUT1 and GLUT4 from intracellular compartments to the plasma membrane.[9][10] This action is observed even in insulin-resistant adipocytes, suggesting this compound can bypass certain defects in the insulin signaling pathway.[9] Furthermore, this compound stimulates lipogenesis, the process of synthesizing fatty acids for storage as triglycerides, which is consistent with its role in promoting the primary function of adipocytes.[1][17][18] This "lipid steal" hypothesis suggests that by redirecting free fatty acids towards storage in adipose tissue, this compound may protect other organs like muscle and liver from lipid-induced insulin resistance.[6]
Experimental Protocols & Workflows
Reproducible and standardized protocols are essential for studying the effects of this compound on adipocytes. Below are detailed methodologies for key experiments.
General Experimental Workflow
A typical investigation into this compound's effects on adipogenesis follows a structured workflow, from cell culture to endpoint analysis. This process ensures that preadipocytes are properly prepared, differentiated under controlled conditions, and then analyzed using a variety of molecular and cellular techniques to quantify the effects of the compound.
Protocol: Preadipocyte Differentiation (3T3-L1 Model)
This protocol is adapted from established methods for inducing 3T3-L1 preadipocyte differentiation.
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum. Culture until cells reach 100% confluence. Allow cells to remain confluent for an additional 48 hours to ensure growth arrest (Day -2 to Day 0).
-
Induction (Day 0): Replace the medium with Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin. Add this compound or vehicle control to the respective wells.
-
Medium Change (Day 2/3): Remove the DM and replace it with Maintenance Medium (MM): DMEM with 10% FBS and 1 µg/mL insulin. Continue to add this compound or vehicle.
-
Maintenance: Replace the MM every 2-3 days. Full differentiation, characterized by the presence of large lipid droplets, is typically observed between days 8 and 12.
Protocol: Oil Red O Staining for Lipid Accumulation
This method visualizes the neutral lipids accumulated in differentiated adipocytes.[6]
-
Wash: Gently wash the differentiated cell monolayer twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 10% formalin in PBS for 1 hour at room temperature.
-
Wash: Wash the fixed cells three times with distilled water.
-
Staining: Add Oil Red O working solution (e.g., 0.3% w/v in 60% isopropanol) to cover the cell monolayer and incubate for 1 hour at room temperature.
-
Wash & Visualize: Wash the cells repeatedly with distilled water to remove excess stain. Visualize the stained lipid droplets (which appear bright red) using light microscopy. For quantification, the stain can be eluted with 100% isopropanol (B130326) and the absorbance measured at ~500 nm.
Protocol: Glucose Uptake Assay
This assay measures the rate of glucose transport into adipocytes using a radiolabeled glucose analog.[19]
-
Starvation: Wash differentiated adipocytes with PBS and incubate in serum-free, low-glucose Krebs-Ringer-HEPES (KRH) buffer for 3-4 hours to starve them of serum and insulin.
-
Stimulation: Pre-incubate the cells for 30 minutes in KRH buffer without glucose, but containing the desired concentration of insulin and/or this compound.
-
Uptake: Add a mixture of 2-deoxy-D-[¹⁴C]glucose ([¹⁴C]2-DOG) to a final concentration of ~0.25 µCi/mL and incubate for exactly 10 minutes at 37°C.
-
Wash: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lysis & Quantification: Lyse the cells (e.g., with 0.1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Conclusion
This compound's role extends beyond its classical function as an insulin secretagogue. Its extra-pancreatic effects on adipose tissue are significant and are primarily mediated through partial agonism of PPARγ. By promoting adipocyte differentiation, stimulating the secretion of beneficial adipokines like adiponectin, and enhancing glucose uptake, this compound directly modulates adipocyte biology to favor improved systemic insulin sensitivity. This multifaceted mechanism of action distinguishes it from other sulfonylureas and provides a strong rationale for its use in the management of type 2 diabetes. The detailed understanding of these pathways and the availability of robust experimental protocols are crucial for future research aimed at developing novel therapeutics that can selectively harness the beneficial metabolic effects of PPARγ activation in adipose tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound enhances intrinsic peroxisome proliferator-activated receptor-gamma activity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Regulation of PPARgamma activity during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adding this compound to current insulin therapy increases high-molecular weight adiponectin levels to improve glycemic control in poorly controlled type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Comparison of the effects of this compound and glibenclamide on adipose tissue tumour necrosis factor-alpha mRNA expression and cellularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dwl_clicks [fda.gov.tw]
- 19. A modified protocol to maximize differentiation of human preadipocytes and improve metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Glimepiride on Cardiovascular Ion Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of the second-generation sulfonylurea, Glimepiride (B1671586), on cardiovascular ion channels. By synthesizing data from numerous electrophysiological and preclinical studies, this document offers a detailed overview of the molecular interactions and their physiological consequences, with a particular focus on ATP-sensitive potassium (K-ATP) channels. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in cardiovascular pharmacology and drug development.
Executive Summary
This compound, a widely prescribed anti-diabetic medication, primarily exerts its glucose-lowering effect by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. However, the presence of similar K-ATP channels in the cardiovascular system, along with other ion channels crucial for cardiac function, necessitates a thorough understanding of this compound's cardiac electrophysiological profile. This guide details the current knowledge of this compound's interactions with cardiovascular ion channels, presenting quantitative data, experimental methodologies, and an exploration of the associated signaling pathways. The primary focus is on K-ATP channels, where this compound demonstrates a high affinity for the cardiac subtype (Kir6.2/SUR2A). Notably, a distinction is drawn between its effects on sarcolemmal and mitochondrial K-ATP channels, which has significant implications for its cardiovascular safety profile, particularly in the context of ischemic preconditioning.
Quantitative Data: this compound's Effect on Cardiovascular Ion Channels
The primary molecular target of this compound in the cardiovascular system is the ATP-sensitive potassium (K-ATP) channel. The available quantitative data from various electrophysiological studies are summarized below.
ATP-Sensitive Potassium (K-ATP) Channels
K-ATP channels are hetero-octameric complexes formed by four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. The cardiac sarcolemmal K-ATP channel is predominantly composed of Kir6.2 and SUR2A subunits.
Table 1: Inhibitory Effects of this compound on K-ATP Channels
| Channel Subtype | Experimental Model | Method | This compound Concentration for Half-Maximal Inhibition (IC50) | Reference(s) |
| Recombinant Channels | ||||
| Kir6.2/SUR1 (β-cell type) | Xenopus oocytes | Inside-out patch clamp | 3.0 nM | [1][2] |
| Kir6.2/SUR2A (cardiac type) | Xenopus oocytes | Inside-out patch clamp | 5.4 nM | [1][2] |
| Kir6.2/SUR2A (cardiac type) | HEK 293 cells | Outside-out patch clamp | 6.2 nM | [3] |
| Kir6.2/SUR2B (smooth muscle type) | Xenopus oocytes | Inside-out patch clamp | 7.3 nM | [1][2] |
| Kir6.2 (without SUR) | Xenopus oocytes | Inside-out patch clamp | ~400 µM (low-affinity site) | [2] |
| Native Cardiac Channels | ||||
| Sarcolemmal K-ATP | Rat ventricular myocytes | Whole-cell patch clamp (Pinacidil-activated) | 6.8 nM | [3] |
| Sarcolemmal K-ATP | Isolated ventricular myocytes | Not specified (Rilmakalim-activated) | 31.6 nM | [4] |
Table 2: Comparative Inhibition of Cardiac Sarcolemmal K-ATP Channels
| Compound | Experimental Model | Method | IC50 | Reference(s) |
| This compound | Rat ventricular myocytes | Whole-cell patch clamp (Pinacidil-activated) | 6.8 nM | [3] |
| Glibenclamide | Rat ventricular myocytes | Whole-cell patch clamp (Pinacidil-activated) | 7.9 nM | [3] |
| Glibenclamide | Isolated ventricular myocytes | Not specified (Rilmakalim-activated) | 6.8 nM | [4] |
Mitochondrial K-ATP (mitoK-ATP) Channels
L-type Calcium Channels and Voltage-Gated Sodium Channels
Currently, there is a lack of published, peer-reviewed studies providing direct quantitative data on the effects of this compound on L-type calcium channels and voltage-gated sodium channels in cardiomyocytes. While some studies have investigated the broader cardiovascular effects of sulfonylureas, specific electrophysiological data for this compound on these particular channels is not available.[6][7] Therefore, the potential for this compound to directly modulate these channels remains an area for future investigation.
Experimental Protocols
The following sections detail the key experimental methodologies used to investigate the impact of this compound on cardiovascular ion channels.
Electrophysiological Recording of K-ATP Channels
The patch-clamp technique is the gold standard for studying ion channel activity. Both whole-cell and excised patch (inside-out, outside-out) configurations are used to characterize the effects of this compound.
-
Primary Cardiomyocytes: Ventricular myocytes are enzymatically isolated from adult rat or rabbit hearts.
-
Heterologous Expression Systems: Human Embryonic Kidney (HEK) 293 cells or Xenopus laevis oocytes are transfected with cRNA or cDNA encoding the desired Kir6.2 and SUR subunits.
-
Whole-Cell Configuration: This configuration allows for the recording of macroscopic currents from the entire cell membrane.
-
Pipette Solution (intracellular): Typically contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and varying concentrations of ATP and ADP to modulate K-ATP channel activity. The pH is adjusted to 7.2-7.4 with KOH.
-
Bath Solution (extracellular): A standard Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
Procedure: A glass micropipette with a resistance of 2-5 MΩ is sealed onto the cell membrane. The membrane patch is then ruptured by gentle suction to allow electrical access to the cell interior. Currents are recorded in response to voltage steps or ramps. K-ATP channel currents are often activated by metabolic inhibition or by using a K-ATP channel opener like pinacidil.
-
-
Inside-Out Patch Configuration: This configuration is ideal for studying the direct effects of intracellularly applied substances, such as this compound, on the ion channel.
-
Procedure: After forming a giga-ohm seal, the pipette is retracted to excise a patch of membrane with the intracellular side facing the bath solution. This allows for the direct application of this compound to the intracellular face of the channel.
-
Langendorff-Perfused Heart Model for Ischemia-Reperfusion Studies
This ex vivo model allows for the study of cardiac function in an isolated heart, free from systemic and neural influences.[8] It is particularly useful for investigating the effects of drugs on ischemic preconditioning and ischemia-reperfusion injury.
-
Heart Preparation: The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rat, rabbit) and immediately placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated, and retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow is initiated.
-
Ischemia-Reperfusion Protocol:
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).
-
Preconditioning (optional): One or more short cycles of global ischemia (stopping the perfusion) followed by reperfusion are performed.
-
Sustained Ischemia: The heart is subjected to a prolonged period of global or regional ischemia (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored, and the heart is allowed to recover for an extended period (e.g., 120 minutes).
-
-
Drug Administration: this compound or other pharmacological agents can be added to the perfusate at different stages of the protocol.
-
Data Acquisition: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored. At the end of the experiment, the heart can be sectioned and stained (e.g., with triphenyltetrazolium (B181601) chloride) to determine the infarct size.
Isolation of Cardiac Mitochondria
To study the specific effects of this compound on mitochondrial ion channels, mitochondria are isolated from cardiac tissue.
-
Tissue Homogenization: Freshly excised heart tissue is minced and homogenized in an ice-cold isolation buffer.[9]
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate mitochondria from other cellular components.[10]
-
Mitochondrial Respiration and Ion Flux Assays: The function of isolated mitochondria can be assessed by measuring oxygen consumption (respirometry) or ion fluxes using fluorescent probes.
Signaling Pathways and Mechanisms of Action
The interaction of this compound with cardiovascular ion channels, particularly K-ATP channels, can trigger downstream signaling pathways that influence cardiac function and survival.
Direct Blockade of Sarcolemmal K-ATP Channels
This compound binds to the SUR2A subunit of the cardiac sarcolemmal K-ATP channel, leading to its closure.[2] This inhibition of potassium efflux results in membrane depolarization. Under normal physiological conditions, this effect is modest as K-ATP channels are mostly closed. However, during ischemia, when intracellular ATP levels fall, K-ATP channels open, leading to a shortening of the action potential duration and a reduction in calcium influx, which is a protective mechanism. The blockade of these channels by this compound can interfere with this protective response.
Caption: Mechanism of this compound action on sarcolemmal K-ATP channels.
Cardioprotective Signaling: The PI3K/Akt Pathway
Interestingly, despite its potential to interfere with ischemic preconditioning by blocking sarcolemmal K-ATP channels, some studies suggest that this compound may exert cardioprotective effects through alternative mechanisms. One proposed pathway involves the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt).[11][12] The activation of the PI3K/Akt pathway is a well-established pro-survival signaling cascade in the heart, promoting cell survival and inhibiting apoptosis. The precise mechanism by which this compound activates this pathway is still under investigation but may be independent of its action on K-ATP channels.
Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound using patch-clamp electrophysiology.
Caption: A typical experimental workflow for patch-clamp analysis.
Conclusion
This compound's primary interaction with the cardiovascular system is through its high-affinity blockade of sarcolemmal ATP-sensitive potassium channels (Kir6.2/SUR2A). This effect is comparable in potency to that of glibenclamide. A key differentiator for this compound appears to be its relative lack of effect on mitochondrial K-ATP channels, which may explain why it does not abolish the cardioprotective effects of ischemic preconditioning in some experimental models. Furthermore, evidence suggests that this compound may activate pro-survival signaling pathways, such as the PI3K/Akt pathway, contributing to a more favorable cardiovascular profile compared to other sulfonylureas. The direct effects of this compound on other crucial cardiac ion channels, such as L-type calcium and voltage-gated sodium channels, remain to be elucidated and represent an important area for future research. This guide provides a foundational understanding for scientists and researchers aiming to further explore the intricate relationship between this compound and cardiovascular electrophysiology.
References
- 1. This compound block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of metabolic inhibition on this compound block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of conventional sulfonylureas and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Do sulfonylurea drugs increase the risk of cardiac events? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonylurea Use and Incident Cardiovascular Disease Among Patients With Type 2 Diabetes: Prospective Cohort Study Among Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. drexel.edu [drexel.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound treatment upon reperfusion limits infarct size via the phosphatidylinositol 3-kinase/Akt pathway in rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Glimepiride Administration in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of glimepiride (B1671586) in diabetic mouse models, a critical step in preclinical diabetes research. This document outlines detailed protocols for inducing diabetes, preparing and administering this compound, and monitoring its effects. It also includes a summary of expected outcomes based on published literature and highlights important experimental considerations.
Introduction to this compound
This compound is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin (B600854) release from pancreatic β-cells.[1][2][3] Additionally, this compound exerts extrapancreatic effects, including enhanced insulin sensitivity in peripheral tissues like muscle and fat, which contributes to its glucose-lowering activity.[2][3][4] In preclinical research, mouse models of diabetes are invaluable for studying the efficacy and mechanism of action of drugs like this compound.
Mechanism of Action
This compound's effects are mediated through two primary pathways:
-
Pancreatic Effect: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[3] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. Elevated intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[3][4][5]
-
Extrapancreatic Effects: this compound enhances insulin sensitivity in peripheral tissues.[2][4] It promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and fat cells, facilitating glucose uptake from the bloodstream.[1][3][4] Some studies also suggest that this compound may activate the PI3-kinase/Akt signaling pathway, which is involved in cell proliferation and differentiation, as well as metabolic regulation.[6]
Signaling Pathways
The signaling pathways for both the pancreatic and extrapancreatic effects of this compound are illustrated below.
Experimental Protocols
Induction of Diabetes Mellitus (Streptozotocin Model)
A widely used method for inducing type 1 diabetes in mice is through the administration of streptozotocin (B1681764) (STZ), a toxin that selectively destroys pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.9% sodium chloride (saline)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), cold
-
Insulin syringes (26-28 gauge)
-
Blood glucose monitoring system
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the mice for 4-6 hours before STZ injection. Ensure free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer to a final concentration of 10 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.
-
STZ Administration: Inject mice intraperitoneally (i.p.) with a single high dose of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days). The multiple low-dose regimen is often preferred as it can induce a more stable diabetic state.
-
Post-Injection Care: To prevent potentially fatal hypoglycemia immediately following β-cell destruction, provide the mice with 10% sucrose (B13894) water for 48 hours after the final STZ injection.
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood 7-10 days after STZ administration. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.
This compound Administration
4.2.1. Preparation of this compound for Oral Gavage
Due to its poor water solubility, this compound needs to be suspended in a suitable vehicle for oral administration.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or a mixture of 0.5% CMC and 0.1% Tween 80 in sterile water.
-
Mortar and pestle or homogenizer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1, 2, 4, or 8 mg/kg) and the number of animals.
-
Weigh the this compound powder accurately.
-
Prepare the 0.5% CMC vehicle.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
Administer the this compound suspension to the diabetic mice via oral gavage once daily. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
4.2.2. Administration of this compound in Chow
An alternative, less stressful method is to administer this compound mixed in the chow.
Protocol:
-
Calculate the amount of this compound needed to achieve the desired daily dose (e.g., 1 or 8 mg/kg/day) based on the average daily food consumption of the mice.
-
Thoroughly mix the calculated amount of this compound with powdered chow.
-
Provide the medicated chow to the mice ad libitum.
-
Important Note: One study reported that chronic administration of this compound in chow to various mouse strains, including diabetic db/db mice, unexpectedly led to fasting hyperglycemia and glucose intolerance.[7][8][9] Researchers should be aware of this potential paradoxical effect when choosing this administration route.
Experimental Workflow and Monitoring
The following diagram outlines a typical experimental workflow for a this compound study in STZ-induced diabetic mice.
Monitoring Schedule:
-
Body Weight: Record weekly to monitor the general health of the animals.
-
Fasting Blood Glucose: Measure weekly from tail vein blood after a 4-6 hour fast.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period to assess glucose disposal. After an overnight fast, administer a glucose solution (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-administration.
-
Serum Insulin: Collect blood at the end of the study to measure serum insulin levels using an ELISA kit.
Data Presentation
The following tables summarize representative quantitative data from studies administering this compound to diabetic mouse models.
Table 1: Effect of this compound on Fasting Blood Glucose in STZ-Induced Diabetic Mice
| Treatment Group | Dose (mg/kg/day) | Duration | Baseline FBG (mg/dL) | Final FBG (mg/dL) | % Reduction | Reference |
| Vehicle Control | - | 10 weeks | 457.3 ± 19.6 | 460.1 ± 20.2 | - | [10] |
| This compound | 2 | 10 weeks | 457.3 ± 19.6 | 96.7 ± 2.1 | 78.8% | [10] |
FBG: Fasting Blood Glucose. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Glycosylated Hemoglobin (HbA1c) in STZ-Induced Diabetic Mice
| Treatment Group | Dose (mg/kg/day) | Duration | Baseline HbA1c (%) | Final HbA1c (%) | Reference |
| Vehicle Control | - | 10 weeks | 9.8 ± 0.5 | 9.9 ± 0.6 | [10] |
| This compound | 2 | 10 weeks | 9.8 ± 0.5 | 5.2 ± 0.1 | [10] |
Data are presented as mean ± SEM.
Table 3: Paradoxical Effect of this compound in Chow on Fasting Blood Glucose in C57Bl/6J Mice
| Treatment Group | Dose (mg/kg/day) | Duration | Fasting Blood Glucose (mg/dL) at T=0 min (GTT) | Reference |
| Control Chow | - | 2 weeks | ~150 | [7][8] |
| This compound Chow | 1 | 2 weeks | ~175 | [7][8] |
| This compound Chow | 8 | 2 weeks | ~200 | [7][8] |
GTT: Glucose Tolerance Test. Approximate values are extrapolated from graphical data.
Table 4: Effect of this compound on Serum Insulin Levels in Mice
| Mouse Strain | Treatment | Dose (mg/kg/day) | Duration | Serum Insulin Change | Reference |
| C57Bl/6J | This compound in chow | 8 | 2 weeks | ~50% decrease | [7][8] |
| Grn-/- | This compound in chow | 8 | 2 weeks | Significant reduction | [7] |
These findings are from the study that reported paradoxical hyperglycemia.
Conclusion and Recommendations
The administration of this compound to diabetic mouse models is a valuable tool for investigating its therapeutic potential and underlying mechanisms. The protocols outlined in this document provide a framework for conducting such studies. Researchers should carefully consider the choice of diabetic model, the route and dose of this compound administration, and a comprehensive monitoring plan. The paradoxical hyperglycemic effect observed with chronic administration in chow warrants further investigation and should be a key consideration in experimental design. Careful documentation of all experimental parameters is crucial for the reproducibility and interpretation of results.
References
- 1. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pjmhsonline.com [pjmhsonline.com]
Application Note: A Robust HPLC-UV Method for the Quantification of Glimepiride in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reliable and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of glimepiride (B1671586) in human plasma. The described protocol is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The method involves a straightforward liquid-liquid extraction for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. The method has been validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.
Introduction
This compound is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves stimulating insulin (B600854) secretion from pancreatic β-cells. Accurate determination of this compound concentrations in plasma is essential for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety.
This compound is a white to yellowish-white crystalline powder with a molecular weight of 490.62 g/mol .[1] It is practically insoluble in water and has a pKa of 6.2.[2][3] These physicochemical properties necessitate a robust analytical method for its extraction and quantification from a complex biological matrix like plasma. This application note provides a comprehensive protocol for a validated HPLC-UV method suitable for routine analysis.
Materials and Reagents
-
This compound reference standard
-
Gliclazide (B1671584) (Internal Standard - IS)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade diethyl ether
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions are recommended:
| Parameter | Condition |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 10mM Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard | Gliclazide |
Experimental Protocols
Preparation of Standard Solutions
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and gliclazide into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. These solutions should be stored at 2-8°C.
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 100 ng/mL to 12000 ng/mL.
Internal Standard Working Solution (10 µg/mL): Dilute the gliclazide stock solution with the mobile phase to obtain a final concentration of 10 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
The following diagram outlines the sample preparation workflow:
Preparation of Calibration Curve and Quality Control Samples
Spike appropriate amounts of the this compound working standard solutions into drug-free human plasma to obtain calibration standards with final concentrations of 100, 200, 500, 1000, 2000, 4000, and 6000 ng/mL.[4]
Prepare Quality Control (QC) samples at three concentration levels: Low (LQC, 300 ng/mL), Medium (MQC, 3000 ng/mL), and High (HQC, 5000 ng/mL) in the same manner.
Method Validation
The analytical method was validated according to the ICH Q2 (R1) guidelines.
Summary of Validation Parameters
The following table summarizes the quantitative data from method validation studies.
| Validation Parameter | Result |
| Linearity Range | 100 - 6000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Retention Time (this compound) | ~5.5 min |
| Retention Time (Gliclazide) | ~4.0 min[5] |
| Limit of Detection (LOD) | 35 ng/mL[6] |
| Limit of Quantification (LOQ) | 100 ng/mL[6] |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Intraday: < 2%, Interday: < 3% |
| Recovery | > 85% |
System Suitability
System suitability was assessed by injecting six replicates of the MQC sample. The acceptance criteria were:
-
RSD of peak area < 2.0%
-
Tailing factor < 2.0
-
Theoretical plates > 2000
Logical Flow for HPLC Method Development
The development of this HPLC method followed a logical progression of steps to ensure a robust and reliable assay.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. The liquid-liquid extraction procedure provides clean extracts and good recovery. The method is suitable for high-throughput analysis in clinical and research laboratories for pharmacokinetic and bioequivalence studies of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 93479-97-1 [chemicalbook.com]
- 6. Physicochemical Properties of this compound in Solid Dispersions with Polyethylene Glycol 20000 | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Application Notes and Protocols: In Vitro Assay for Measuring Glimepiride's Effect on Insulin Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride (B1671586), a second-generation sulfonylurea, is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action is the stimulation of insulin (B600854) release from pancreatic β-cells.[1] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the β-cell membrane. This binding event closes the KATP channels, leading to membrane depolarization, influx of extracellular calcium, and subsequent exocytosis of insulin-containing granules.[2] Beyond its secretagogue activity, this compound also exerts extrapancreatic effects, such as enhancing insulin sensitivity in peripheral tissues.
These application notes provide a detailed protocol for an in vitro assay to quantify the dose-dependent effect of this compound on insulin secretion from pancreatic β-cells. The recommended model for this assay is the BRIN-BD11 cell line, a robust and glucose-responsive rat pancreatic β-cell line. However, other commonly used insulin-secreting cell lines such as MIN6 and INS-1 are also suitable alternatives.
Signaling Pathway of this compound-Induced Insulin Secretion
The signaling cascade initiated by this compound in pancreatic β-cells is a well-characterized process culminating in the release of insulin. The following diagram illustrates the key molecular events involved.
Caption: Signaling pathway of this compound-stimulated insulin secretion in pancreatic β-cells.
Experimental Workflow
The following diagram outlines the major steps for conducting a static insulin secretion assay to evaluate the effect of this compound.
Caption: Experimental workflow for the in vitro this compound-stimulated insulin secretion assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: BRIN-BD11 (or MIN6, INS-1) cells
-
Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Krebs-Ringer Bicarbonate Buffer (KRBH):
-
115 mM NaCl
-
5 mM KCl
-
24 mM NaHCO₃
-
2.5 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
0.1% (w/v) Bovine Serum Albumin (BSA)
-
Adjust pH to 7.4
-
-
Glucose Stock Solution: 1 M D-glucose in sterile water
-
This compound Stock Solution: 10 mM this compound in DMSO
-
Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free
-
Human or Rat Insulin ELISA Kit
-
24-well tissue culture plates
-
Standard laboratory equipment: Incubator (37°C, 5% CO₂), centrifuge, micropipettes, etc.
Protocol for Static Insulin Secretion Assay
-
Cell Seeding:
-
Culture BRIN-BD11 cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 24-well plates at a density of 2 x 10⁵ cells per well.
-
Incubate for 48 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with 1 mL of PBS.
-
Add 500 µL of KRBH buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM).
-
Incubate for 2 hours at 37°C and 5% CO₂ to allow the cells to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Prepare the following stimulation buffers:
-
Basal Control: KRBH with 2.8 mM glucose.
-
Positive Control: KRBH with 16.7 mM glucose.
-
This compound Treatment: KRBH with 2.8 mM glucose and varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Carefully aspirate the pre-incubation buffer.
-
Add 500 µL of the respective stimulation buffers to each well (perform in triplicate).
-
Incubate for 1 hour at 37°C and 5% CO₂.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the supernatant from each well and transfer to microcentrifuge tubes.
-
Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.
-
Transfer the clear supernatant to new, labeled tubes and store at -80°C until insulin quantification.
-
-
Insulin Quantification:
-
Thaw the collected supernatants on ice.
-
Quantify the insulin concentration in each sample using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis
-
Calculate the mean insulin concentration for each treatment group from the triplicate wells.
-
Normalize the insulin secretion data by expressing it as a fold change relative to the basal control (2.8 mM glucose alone).
-
Plot the fold change in insulin secretion against the corresponding this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal response) from the dose-response curve.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from a this compound dose-response experiment using BRIN-BD11 cells.
| Treatment Group | This compound Concentration (µM) | Mean Insulin Secretion (ng/mL) ± SD | Fold Change vs. Basal |
| Basal Control (2.8 mM Glucose) | 0 | 1.5 ± 0.2 | 1.0 |
| Positive Control (16.7 mM Glucose) | 0 | 4.5 ± 0.4 | 3.0 |
| This compound | 0.01 | 2.1 ± 0.3 | 1.4 |
| This compound | 0.1 | 3.2 ± 0.3 | 2.1 |
| This compound | 1 | 5.8 ± 0.6 | 3.9 |
| This compound | 10 | 6.5 ± 0.7 | 4.3 |
| This compound | 100 | 6.8 ± 0.5 | 4.5 |
Note: The data presented in this table is for illustrative purposes and should be replaced with experimentally derived values.
Conclusion
This application note provides a comprehensive framework for conducting an in vitro assay to measure the effect of this compound on insulin release from pancreatic β-cells. The detailed protocol and accompanying diagrams are intended to guide researchers in obtaining reliable and reproducible data. This assay is a valuable tool for screening and characterizing insulin secretagogues in the context of diabetes drug discovery and development.
References
Application Notes and Protocols: Investigating the Cellular Effects of Glimepiride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for studying the cellular effects of Glimepiride, a second-generation sulfonylurea used in the management of type 2 diabetes mellitus. The primary mechanism of this compound involves the stimulation of insulin (B600854) secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.[1][2][3][4][5] Additionally, this compound exhibits extrapancreatic effects, including the enhancement of insulin sensitivity in peripheral tissues.[1][6][7] This document outlines key in vitro assays to elucidate the multifaceted cellular responses to this compound.
Key Cellular Effects of this compound
-
Stimulation of Insulin Secretion: The principal action of this compound is to promote the release of insulin from pancreatic β-cells.[1][2][3][4][5]
-
Modulation of Cell Viability and Apoptosis: Studies have investigated the effects of this compound on cell survival and programmed cell death in various cell types.[8][9]
-
Activation of Signaling Pathways: this compound has been shown to influence intracellular signaling cascades, notably the PI3K/Akt pathway, which is involved in cell growth, proliferation, and metabolism.[10][11][12]
Recommended Cell Lines
| Cell Line | Tissue of Origin | Application |
| INS-1 | Rat Insulinoma | Pancreatic β-cell model for insulin secretion and apoptosis studies.[9][13] |
| MIN-6 | Mouse Insulinoma | Pancreatic β-cell model, particularly for glucose-stimulated insulin secretion (GSIS) assays.[13][14][15] |
| L6 | Rat Skeletal Muscle | Model for studying insulin sensitivity and glucose uptake in peripheral tissues.[16] |
| HK-2 | Human Kidney | Proximal tubular epithelial cells used to study renal effects and apoptosis.[17] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[7]
Materials:
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)[12][18]
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Diagram: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Staining
This protocol uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[5][6][19]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[6]
-
Flow cytometer
-
6-well plates
-
PBS
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound and controls for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Cell Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Annexin V Binding Buffer.[19] Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][19]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Diagram: Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for measuring insulin secretion from pancreatic β-cells (e.g., MIN-6) in response to glucose, and how this is modulated by this compound.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA
-
Low glucose KRB (e.g., 2.8 mM glucose)
-
High glucose KRB (e.g., 20 mM glucose)[15]
-
This compound
-
24-well plates
-
Insulin ELISA kit
Protocol:
-
Cell Seeding: Seed MIN-6 cells in a 24-well plate and culture to 80-90% confluency.
-
Starvation: Wash the cells with KRB buffer and then pre-incubate in low glucose KRB for 1-2 hours at 37°C to starve the cells and establish a basal insulin secretion level.[14][15]
-
Stimulation: Remove the starvation buffer and add fresh low glucose KRB (basal) or high glucose KRB, with or without this compound at various concentrations.
-
Incubation: Incubate for 1 hour at 37°C.[15]
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.
Diagram: GSIS Assay Workflow
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol details the investigation of this compound's effect on the PI3K/Akt signaling pathway through the analysis of protein phosphorylation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[20]
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Diagram: Western Blot Workflow
Caption: General workflow for Western blot analysis.
Quantitative Data Summary
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| Insulin Secretion | Human Islets | 10 µM | Decreased insulin content after culture. | [9] |
| Insulin Secretion | Type 2 Diabetes Patients | 2 mg/day | Increased plasma insulin (41 vs 25 µU/L vs placebo). | [21] |
| First-Phase Insulin Response | Type 2 Diabetes Patients | Not specified | Increased from 19 ± 8 to 32 ± 11 pmol/l. | [1][2] |
| Second-Phase Insulin Response | Type 2 Diabetes Patients | Not specified | Increased from 48 ± 23 to 72 ± 32 pmol/l. | [1][2] |
| Apoptosis | HK-2 cells | Not specified | Increased expression of pro-apoptotic protein Bax. | [17] |
| PI3K Expression | L6 cells | Not specified | Lower PI3K expression compared to metformin. | [16] |
| Akt Phosphorylation | Rabbit Hearts | 10 µM | Significantly increased Akt phosphorylation. | [11] |
Signaling Pathway
This compound's primary action on pancreatic β-cells is the closure of K-ATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. Beyond this, this compound has been shown to activate the PI3K/Akt signaling pathway in extrapancreatic tissues, which plays a role in enhancing insulin sensitivity.
Diagram: this compound Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. This compound improves both first and second phases of insulin secretion in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anti-Breast Cancer Effect and Mechanism of this compound-Metformin Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of Glyburide on Apoptosis and Endoplasmic Reticulum Stress in INS-1 Cells in a Glucolipotoxic Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound treatment upon reperfusion limits infarct size via the phosphatidylinositol 3-kinase/Akt pathway in rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. Different sulfonylureas induce the apoptosis of proximal tubular epithelial cell differently via closing KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. benchchem.com [benchchem.com]
- 21. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Glimepiride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and oral administration of glimepiride (B1671586) in rodent studies. This compound, a third-generation sulfonylurea, is a Biopharmaceutics Classification System (BCS) Class II drug characterized by low aqueous solubility and high permeability.[1][2][3] This presents a significant challenge for oral formulation, as its dissolution rate can be a limiting factor for in vivo bioavailability.[4][5]
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for developing an appropriate oral formulation.
| Property | Value | Reference |
| Molecular Formula | C24H34N4O5S | PubChem |
| Molecular Weight | 490.62 g/mol | PubChem |
| Aqueous Solubility | Practically insoluble (<0.004 mg/mL) | [6] |
| pKa | 6.2 | [7] |
| Melting Point | 207 °C | [8] |
| LogP | 3.5 | PubChem |
Formulation Strategies for Enhanced Oral Bioavailability
Due to its poor water solubility, various formulation strategies have been developed to improve the oral bioavailability of this compound. These include:
-
Solid Dispersions: This technique involves dispersing this compound in a water-soluble carrier to enhance its dissolution rate.[1][2] Common carriers include polyethylene (B3416737) glycol (PEG) 6000, mannitol, and β-cyclodextrin.[1][2]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby improving its bioavailability.[5][9]
-
Microemulsions: These are isotropic, thermodynamically stable systems of oil, water, and surfactants that can solubilize poorly water-soluble drugs like this compound.[4]
For standard preclinical rodent studies, a simple suspension is often sufficient and preferred for its ease of preparation.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a simple this compound suspension using common and well-tolerated vehicles for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle:
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Volumetric flasks
-
Sterile water for injection
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A typical dose range for this compound in rodents is 1-10 mg/kg.[12][13][14]
-
Weigh the required amount of this compound powder accurately using a calibrated balance.
-
Triturate the this compound powder in a mortar with a pestle to reduce particle size and improve suspension homogeneity.
-
Prepare the vehicle solution. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Heat and stir as needed to achieve complete dissolution. Allow the solution to cool to room temperature before use.
-
Gradually add a small amount of the vehicle to the this compound powder in the mortar and triturate to form a smooth paste.
-
Transfer the paste to a volumetric flask.
-
Rinse the mortar and pestle with the remaining vehicle and add the rinsate to the volumetric flask to ensure complete transfer of the drug.
-
Bring the suspension to the final volume with the vehicle.
-
Stir the suspension continuously using a magnetic stir bar on a stir plate for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration. Ensure the suspension is well-mixed immediately before drawing each dose.
dot
Caption: Workflow for this compound Suspension Preparation and Administration.
Protocol 2: Pharmacokinetic Study in Rats Following Oral Administration
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound after oral administration.
Animals:
-
Male or female Wistar or Sprague-Dawley rats (200-250 g).[4][5]
-
Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.[4]
Materials:
-
This compound suspension (prepared as in Protocol 1)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
Freezer (-20°C or -80°C) for plasma storage
-
Analytical equipment for this compound quantification in plasma (e.g., HPLC-UV, LC-MS/MS).[15][16][17]
Procedure:
-
Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
-
Fast the rats overnight before the study.
-
Administer the this compound suspension via oral gavage at the desired dose (e.g., 5 mg/kg).[4][5]
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points. Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[5][9]
-
Immediately transfer the blood samples into heparinized tubes and centrifuge to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method.[15][16][17]
-
Calculate pharmacokinetic parameters from the plasma concentration-time data using appropriate software.
dot
Caption: Experimental Workflow for a Rodent Pharmacokinetic Study.
Pharmacokinetic Parameters of this compound in Rats
The following table summarizes key pharmacokinetic parameters of this compound in rats from a representative study.
| Parameter | Value | Animal Model | Dose (Oral) | Reference |
| Tmax (h) | 3.2 ± 0.25 | Sprague-Dawley Rats | 4 mg/kg | [18] |
| Cmax (µg/mL) | 35.31 ± 4.05 | Sprague-Dawley Rats | 4 mg/kg | [18] |
| AUC (µg.h/mL) | 86.10 ± 5.2 | Sprague-Dawley Rats | 4 mg/kg | [18] |
| t1/2 (h) | 5.30 ± 0.14 | Sprague-Dawley Rats | 4 mg/kg | [18] |
Mechanism of Action: this compound Signaling Pathway
This compound primarily acts by stimulating insulin (B600854) release from pancreatic β-cells.[19][20] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[19][21] This binding leads to the closure of the KATP channels, causing membrane depolarization and subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.[19][21] this compound also has extrapancreatic effects, such as increasing peripheral insulin sensitivity.[19][22]
dot
Caption: this compound's Mechanism of Action in Pancreatic β-cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jppres.com [jppres.com]
- 4. Improved oral bioavailability of poorly water-soluble this compound by utilizing microemulsion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. sciensage.info [sciensage.info]
- 7. researchgate.net [researchgate.net]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fabrication and characterization of this compound nanosuspension by ultrasonication-assisted precipitation for improvement of oral bioavailability and in vitro α-glucosidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of this compound in Rat Serum by Rp-Hplc Method [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. phytojournal.com [phytojournal.com]
- 19. What is the mechanism of this compound? [synapse.patsnap.com]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. ClinPGx [clinpgx.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Glimepiride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride (B1671586), a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells.[2] This is achieved through the binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel. The KATP channel, a hetero-octameric complex of four Kir6.2 pore-forming subunits and four SUR1 subunits, acts as a metabolic sensor, linking cellular glucose metabolism to electrical excitability and insulin release.[2] The development of novel this compound derivatives necessitates robust high-throughput screening (HTS) assays to efficiently characterize their potency, selectivity, and potential off-target effects.
These application notes provide detailed protocols for a suite of HTS assays designed to evaluate this compound derivatives. The assays focus on the primary target (KATP channel), a key downstream event (calcium influx), and the ultimate physiological response (insulin secretion). Additionally, strategies for assessing off-target liabilities are discussed.
This compound Signaling Pathway
The binding of this compound or its active derivatives to the SUR1 subunit of the KATP channel in pancreatic β-cells initiates a cascade of events leading to insulin exocytosis. The following diagram illustrates this key signaling pathway.
Caption: this compound signaling pathway in pancreatic β-cells.
Experimental Workflow for Screening this compound Derivatives
The following diagram outlines a typical workflow for the high-throughput screening and characterization of a library of this compound derivatives.
Caption: HTS workflow for this compound derivatives.
I. Primary Screening: KATP Channel Activity via Thallium Flux Assay
This assay provides a direct measure of KATP channel inhibition. Thallium (Tl⁺) acts as a surrogate for potassium (K⁺) and its influx through open KATP channels is detected by a Tl⁺-sensitive fluorescent dye.[3][4][5] Inhibition of the channel by active compounds prevents Tl⁺ influx, resulting in a reduced fluorescent signal.
Experimental Protocol
1. Cell Culture and Plating:
-
Use a stable cell line expressing the human Kir6.2/SUR1 KATP channel (e.g., HEK293 or CHO cells).
-
Culture cells to ~80-90% confluency.
-
Seed cells (e.g., 20,000 cells/well) in 384-well, black-walled, clear-bottom plates and incubate overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive dye (e.g., FluxOR™ or Thallos™ AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
3. Compound Addition:
-
Following incubation, wash the cells with a dye-free assay buffer.
-
Add the this compound derivatives at the desired screening concentration (e.g., 10 µM) to the assay plates. Include appropriate controls:
-
Negative Control: DMSO vehicle.
-
Positive Control: A known KATP channel blocker like glibenclamide.
-
4. Thallium Stimulation and Signal Detection:
-
Place the assay plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR).
-
Record a baseline fluorescence for 10-20 seconds.
-
Add a stimulus buffer containing Tl⁺ sulfate (B86663) to all wells to initiate the flux.
-
Continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes.
5. Data Analysis:
-
The rate of fluorescence increase (slope) corresponds to the rate of Tl⁺ influx and thus KATP channel activity.
-
Normalize the data to the baseline fluorescence (F/F₀).
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
Data Presentation
| Compound ID | Concentration (µM) | % Inhibition of Tl⁺ Flux | Z'-Factor |
| This compound | 10 | 95.2 ± 3.1 | 0.78 |
| Derivative A | 10 | 98.5 ± 2.5 | 0.81 |
| Derivative B | 10 | 15.3 ± 5.8 | 0.75 |
| Glibenclamide | 10 | 99.1 ± 1.9 | 0.85 |
| DMSO | - | 0 | - |
II. Secondary Screening: Intracellular Calcium Imaging Assay
Closure of KATP channels leads to membrane depolarization and the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular Ca²⁺.[6] This assay measures the increase in intracellular Ca²⁺ as a functional readout of KATP channel inhibition.
Experimental Protocol
1. Cell Culture and Plating:
-
Use an insulin-secreting cell line such as INS-1E or MIN6, or primary pancreatic islets.
-
Seed cells in 384-well, black-walled, clear-bottom plates and culture for 48-72 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.
-
Incubate cells with the dye solution for 30-60 minutes at 37°C.
3. Compound Treatment:
-
Wash the cells to remove excess dye.
-
Add this compound derivatives or control compounds to the wells and incubate for a predefined period.
4. Signal Detection:
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Stimulate the cells with a depolarizing concentration of KCl (positive control) or the test compounds.
-
Record the change in fluorescence intensity over time.
5. Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve for each well.
-
Normalize the response to the baseline and express it as a percentage of the maximum response observed with the positive control (KCl).
Data Presentation
| Compound ID | Concentration (µM) | % Maximum Ca²⁺ Response |
| This compound | 10 | 85.6 ± 4.2 |
| Derivative A | 10 | 91.3 ± 3.7 |
| Derivative B | 10 | 9.8 ± 2.1 |
| KCl | 30 mM | 100 |
| DMSO | - | 0 |
III. Tertiary Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Insulin Secretion Assay
This assay quantifies the amount of insulin secreted from pancreatic β-cells following treatment with the test compounds. It utilizes a FRET-based immunoassay for sensitive and high-throughput detection of insulin.[7][8][9]
Experimental Protocol
1. Cell Culture and Stimulation:
-
Plate INS-1E or MIN6 cells in a 384-well plate and culture for 48 hours.
-
Wash the cells with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours.
-
Replace the buffer with KRB containing a stimulatory concentration of glucose (e.g., 16.7 mM) and the test compounds.
-
Incubate for 1-2 hours at 37°C to allow for insulin secretion.
2. HTRF Assay:
-
Transfer a small volume of the supernatant from each well to a new low-volume 384-well white plate.
-
Add the HTRF insulin antibody mix (containing a Europium cryptate-labeled anti-insulin antibody and an XL665-labeled anti-insulin antibody) to each well.[8][10]
-
Incubate at room temperature for 2 hours to overnight.
3. Signal Detection:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
4. Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the insulin concentration in each sample by interpolating from a standard curve generated with known concentrations of insulin.
-
Express the results as fold-increase in insulin secretion over the basal (low glucose) condition.
Data Presentation
| Compound ID | Concentration (µM) | Fold Increase in Insulin Secretion |
| This compound | 10 | 4.5 ± 0.3 |
| Derivative A | 10 | 5.1 ± 0.4 |
| Derivative B | 10 | 1.2 ± 0.1 |
| High Glucose | - | 4.0 ± 0.2 |
| Low Glucose | - | 1.0 |
IV. Off-Target Screening
To ensure the selectivity of promising this compound derivatives, it is crucial to screen them against a panel of common off-targets.
A. Kinase Selectivity Profiling
Protocol:
-
Utilize a commercial kinase profiling service or an in-house panel of recombinant kinases.
-
Screen hit compounds at a fixed concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >100 kinases).
-
Assays are typically performed in a 384-well format using radiometric or fluorescence-based methods to measure kinase activity.[7][11]
-
Calculate the percent inhibition for each kinase.
-
For any significant hits, perform dose-response studies to determine the IC₅₀ values.
B. GPCR Off-Target Screening
Protocol:
-
Use a commercially available GPCR screening panel that includes a diverse set of receptors.
-
Screen compounds for both agonist and antagonist activity.
-
Cell-based assays measuring second messenger levels (e.g., cAMP or intracellular Ca²⁺) are commonly used.[6][9][12]
-
Report the percent activation or inhibition for each GPCR target.
Hit Confirmation and Dose-Response Analysis
For compounds that demonstrate significant activity in the primary and secondary screens, a full dose-response analysis should be performed to determine their potency (EC₅₀ or IC₅₀).
Data Presentation (Example for Thallium Flux Assay)
| Compound | IC₅₀ (nM) |
| This compound | 3.0 (for Kir6.2/SUR1)[13] |
| Derivative A | 1.5 |
| Derivative C | 25.8 |
| Glibenclamide | 4.0 (for SUR1) |
Conclusion
The suite of high-throughput screening assays detailed in these application notes provides a robust framework for the systematic evaluation of this compound derivatives. This tiered approach, from target-based primary screening to functional and phenotypic secondary and tertiary assays, coupled with off-target profiling, enables the efficient identification and characterization of novel compounds with desired pharmacological properties for the potential treatment of type 2 diabetes.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of metabolic inhibition on this compound block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 6. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pharmacochaperone-Based High-Throughput Screening Assay for the Discovery of Chemical Probes of Orphan Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Euglycemic Clamp Study Design to Assess Glimepiride Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin (B600854) sensitivity in vivo.[1][2][3] This technique involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while a variable glucose infusion is administered to maintain blood glucose at a normal level (euglycemia).[3] The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity; a higher GIR indicates greater insulin sensitivity.[1]
Glimepiride (B1671586), a second-generation sulfonylurea, primarily acts as an insulin secretagogue, stimulating the release of insulin from pancreatic beta cells.[4][5] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in the beta-cell membrane, leading to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.[6][7] Additionally, this compound has been suggested to have extrapancreatic effects, including an increase in peripheral insulin sensitivity.[6][8]
This document provides a detailed protocol for a euglycemic clamp study designed to assess the potential insulin-sensitizing effects of this compound. The study will evaluate changes in insulin sensitivity after a period of this compound treatment.
Experimental Design and Rationale
To evaluate the efficacy of this compound on insulin sensitivity, a crossover study design is proposed. Each subject will undergo a hyperinsulinemic-euglycemic clamp at baseline and after a defined treatment period with either this compound or a placebo. This design allows each subject to serve as their own control, minimizing inter-individual variability.
Study Rationale: While the primary mechanism of this compound is to stimulate endogenous insulin secretion, which is largely overridden during a hyperinsulinemic clamp, this study focuses on its potential secondary effect of improving peripheral insulin sensitivity.[6] An increase in the glucose infusion rate (GIR) required to maintain euglycemia after this compound treatment, compared to baseline and placebo, would suggest an improvement in insulin-mediated glucose disposal.
Experimental Protocols
This protocol is a general guideline and should be adapted based on the specific research question, animal model, or human subject population and institutional guidelines.
Subject Preparation
-
Human Subjects: Subjects should fast overnight for at least 8 hours.[2] Limitations on exercise, alcohol, and caffeine (B1668208) intake should be enforced prior to the study.[2] For patients with diabetes, an overnight intravenous insulin infusion may be used to standardize blood glucose levels before the clamp.[2]
-
Animal Models (e.g., Rodents): Animals should be housed in a controlled environment. Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for sampling) several days prior to the clamp to allow for recovery.[9][10][11] Fasting duration can influence results; a 5-hour fast is often sufficient to achieve a stable basal state without the confounding effects of prolonged starvation.[9][12]
Materials and Reagents
-
Human insulin (e.g., Novolin R)
-
Heparinized saline
-
Infusion pumps
-
Blood glucose analyzer
-
Catheters, syringes, and tubing
-
For tracer studies (optional): [3-³H]glucose, [1-¹⁴C]-2-deoxy-D-glucose[13][15]
Euglycemic Clamp Procedure
-
Baseline Period (t = -120 to 0 min):
-
Clamp Period (t = 0 to 120 min):
-
Initiate a primed-continuous infusion of insulin. A common infusion rate is 2.5 mU/kg/min, but this can be adjusted based on the expected degree of insulin resistance.[9][13]
-
Start a variable infusion of 20% dextrose to maintain the plasma glucose concentration at the basal level (euglycemia). The glucose infusion rate is adjusted based on the frequent blood glucose measurements.[3][17]
-
Collect blood samples at regular intervals (e.g., every 30 minutes) to measure plasma insulin concentrations and other metabolites of interest.
-
The clamp is typically continued for 120 minutes to achieve a steady state for glucose infusion.[9][12]
-
Data Collection and Analysis
-
Glucose Infusion Rate (GIR): The primary endpoint is the steady-state glucose infusion rate, typically calculated during the last 30-40 minutes of the clamp. The GIR is expressed as mg of glucose per kg of body weight per minute (mg/kg/min).[17][19]
-
Calculation of GIR: GIR (mg/kg/min) = [Glucose concentration in infusate (mg/mL) × Infusion rate (mL/min)] / Body weight (kg)
A simplified formula for calculation is: GIR (mg/kg/min) = [% dextrose × infusion rate (mL/hr) × 10] ÷ [weight (kg) × 60 minutes][20][21]
-
Insulin Sensitivity Index (M/I): To account for variations in steady-state insulin levels, an insulin sensitivity index can be calculated as the GIR divided by the steady-state plasma insulin concentration.[19]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between baseline and post-treatment values, as well as between the this compound and placebo groups.
Table 1: Subject Characteristics
| Parameter | This compound Group (n=X) | Placebo Group (n=Y) |
| Age (years) | ||
| Sex (M/F) | ||
| Body Mass Index ( kg/m ²) | ||
| Fasting Glucose (mg/dL) | ||
| HbA1c (%) |
Table 2: Euglycemic Clamp Parameters
| Parameter | Baseline | Post-Treatment | p-value |
| This compound Group | |||
| Steady-State Glucose (mg/dL) | |||
| Steady-State Insulin (µU/mL) | |||
| Glucose Infusion Rate (mg/kg/min) | |||
| Insulin Sensitivity Index (M/I) | |||
| Placebo Group | |||
| Steady-State Glucose (mg/dL) | |||
| Steady-State Insulin (µU/mL) | |||
| Glucose Infusion Rate (mg/kg/min) | |||
| Insulin Sensitivity Index (M/I) |
Visualizations
Experimental Workflow
Caption: Crossover experimental workflow for the euglycemic clamp study.
This compound Signaling Pathway
Caption: this compound's mechanism of action on insulin secretion and peripheral tissues.
Ethical Considerations
All studies involving human subjects must be approved by an Institutional Review Board (IRB) or an independent ethics committee.[22] Informed consent must be obtained from all participants. For animal studies, protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.
Conclusion
The hyperinsulinemic-euglycemic clamp is a powerful tool to investigate insulin sensitivity. While this compound's primary action is on insulin secretion, a well-designed clamp study can elucidate its potential effects on peripheral insulin action. This protocol provides a framework for researchers to design and conduct a robust study to evaluate the efficacy of this compound in improving insulin sensitivity. Careful consideration of the experimental design, subject population, and data analysis is crucial for obtaining meaningful and reproducible results.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. prosciento.com [prosciento.com]
- 3. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Considerations in the design of hyperinsulinemic-euglycemic clamps in the conscious mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. mmpc.org [mmpc.org]
- 14. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A mathematical model of the euglycemic hyperinsulinemic clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Glucose Infusion Rate Calculator - ClinCalc.com [clincalc.com]
- 22. researchgate.net [researchgate.net]
Application Notes: Use of Glimepiride for Controlled Hypoglycemia Induction in Research
Introduction
Glimepiride (B1671586) is a second-generation sulfonylurea drug primarily used in the clinical management of type 2 diabetes mellitus.[1][2] Its principal mechanism involves stimulating insulin (B600854) secretion from pancreatic β-cells, making it a valuable tool for researchers aiming to induce controlled, non-insulin-mediated hypoglycemia.[3][4] This application is crucial for studying the physiological and pathological responses to low blood glucose, evaluating counter-regulatory mechanisms, and for the preclinical screening of potential anti-hypoglycemic agents. This compound offers a model of hypoglycemia driven by endogenous insulin release, which can be more physiologically relevant for certain research questions than exogenous insulin administration.
Mechanism of Action
This compound exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms.
-
Pancreatic Action: The primary action of this compound is on the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[3] It binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel complex.[4][5] This binding event closes the K-ATP channels, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, causing an influx of Ca2+ into the cell.[1] Elevated intracellular calcium triggers the exocytosis of insulin-containing secretory granules, thereby increasing insulin release into the bloodstream.[1][3]
-
Extrapancreatic Action: this compound also enhances insulin sensitivity in peripheral tissues.[3][4] It promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and adipose tissues, which facilitates greater glucose uptake from the circulation.[3][6]
Quantitative Data Summary
Pharmacokinetic and Pharmacodynamic Parameters
The onset and duration of this compound's effect are critical for designing experiments. The following tables summarize key parameters observed in various species.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Human | Rat | Dog |
|---|---|---|---|
| Time to Peak (Tmax) | 2 to 3 hours[7] | ~3.2 hours[8] | ~4 hours[9] |
| Onset of Action | Peak glucose reduction in 2-3 hours[7] | Within hours[10] | N/A |
| Elimination Half-Life | 5 to 9 hours[7] | ~4.3 hours[8] | N/A |
| Protein Binding | >99.5%[7] | N/A | N/A |
| Metabolism | Hepatic (CYP2C9)[7][11] | Hepatic (CYP2C9)[11] | Hepatic (CYP2C9)[9] |
Table 2: Dose-Response of this compound on Glycemic Parameters in Humans (14-Week Study)
| This compound Dose | Change in Fasting Plasma Glucose (FPG) | Change in 2-hr Postprandial Glucose (PPG) | Change in HbA1c |
|---|---|---|---|
| 1 mg | -2.4 mmol/L | -3.5 mmol/L | -1.2% |
| 4 mg | -3.9 mmol/L | -5.1 mmol/L | -1.8% |
| 8 mg | -4.1 mmol/L | -5.2 mmol/L | -1.9% |
Data represents the change from baseline compared to placebo.[12]
Experimental Protocols
Protocol 1: Induction of Controlled Hypoglycemia in a Rodent Model (Rat)
This protocol describes a method for inducing hypoglycemia in rats using oral administration of this compound.
1. Ethical Considerations All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[13][14] Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[14] Key ethical principles include the 3Rs: Reduction (using the minimum number of animals), Refinement (minimizing animal distress), and Replacement (using alternatives where possible).[14][15] Provisions for humane endpoints and immediate intervention (e.g., IV glucose) in case of severe, symptomatic hypoglycemia are mandatory.[15][16][17]
2. Materials and Reagents
-
This compound powder (USP grade)
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Standard rodent chow and water
-
Oral gavage needles
-
Blood glucose monitoring system (glucometer and test strips)
-
Micro-capillary tubes for blood collection
-
Anesthetic (e.g., isoflurane) for terminal procedures
-
IV glucose solution (e.g., 20% dextrose) for emergency use[18]
3. Experimental Workflow
4. Detailed Methodology
-
4.1. Animal Acclimatization and Housing:
-
House rats in a controlled environment (12:12-h light-dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
-
4.2. This compound Formulation:
-
Prepare a fresh suspension of this compound in the vehicle on the day of the experiment. A common dose for rodent studies is in the range of 0.5-2 mg/kg.[9][11] For a 1 mg/kg dose, suspend 1 mg of this compound per mL of vehicle, and administer 1 mL/kg body weight.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
4.3. Experimental Procedure:
-
Fast animals overnight (e.g., 12 hours) with free access to water to standardize baseline glucose levels.
-
Record the body weight of each animal.
-
Collect a baseline blood sample (Time 0) from the tail vein.
-
Immediately administer the prepared this compound suspension or vehicle control via oral gavage.
-
Collect subsequent blood samples at predetermined time points (e.g., 30, 60, 90, 120, 180, and 240 minutes) post-administration.
-
Measure blood glucose immediately using a calibrated glucometer.
-
If plasma insulin is to be measured, collect blood in EDTA-coated tubes, centrifuge at 4°C, and store the plasma at -80°C until analysis by ELISA.
-
-
4.4. Monitoring and Intervention:
-
Continuously monitor animals for signs of severe hypoglycemia, which may include lethargy, tremor, seizures, or coma.[19]
-
If severe symptoms occur, immediately administer a bolus of intravenous or intraperitoneal glucose solution and withdraw the animal from the study.
-
Ensure animals are kept warm throughout the procedure to prevent hypothermia.
-
5. Data Analysis
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the glucose nadir (lowest point) and the time to nadir for each animal.
-
Calculate the Area Under the Curve (AUC) for the glucose response to quantify the overall hypoglycemic effect.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the effects of this compound versus the vehicle control.
Troubleshooting and Considerations
-
Variability: The hypoglycemic response can vary between animals and strains. Ensure proper randomization and use of a sufficient number of animals per group for statistical power.
-
Species Differences: this compound's effects can differ significantly between species. For instance, some studies have reported that this compound administered in chow can paradoxically impair glucose tolerance in mice.[20][21] Therefore, pilot studies are essential to establish the appropriate dose and administration route for the chosen model.
-
Hypoglycemic Risk: Unlike exogenous insulin, this compound's effect is dependent on functional β-cells.[2] However, the risk of severe hypoglycemia is still significant, especially in fasted animals.[19][22] Careful dose selection and vigilant monitoring are critical.
-
Extrapancreatic Effects: Remember that this compound's effects are not solely due to insulin secretion.[23] When interpreting results, consider the potential contribution of increased peripheral glucose uptake.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.com [medicine.com]
- 8. phytojournal.com [phytojournal.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Effect of herbal formulation on this compound pharmacokinetics and pharmacodynamics in nicotinamide-streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A dose-response study of this compound in patients with NIDDM who have previously received sulfonylurea agents. The this compound Protocol #201 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 15. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rnpedia.com [rnpedia.com]
- 17. definingmomentscanada.ca [definingmomentscanada.ca]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. Portico [access.portico.org]
Application Note: Analytical Validation of Glimepiride in Pharmaceutical Formulations
Introduction
Glimepiride (B1671586) is a third-generation sulfonylurea oral hypoglycemic agent used for the management of type II diabetes mellitus.[1] It functions by stimulating the release of insulin (B600854) from pancreatic β-cells.[2] To ensure the quality, safety, and efficacy of this compound in its pharmaceutical dosage forms, it is imperative to employ fully validated analytical methods for its quantification. This document provides detailed protocols for the analytical validation of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] These methods are essential for routine quality control, stability studies, and regulatory submissions.
Forced degradation studies are also detailed to demonstrate the specificity and stability-indicating nature of the analytical methods, which is a critical aspect of the validation process.[5]
Section 1: High-Performance Liquid Chromatography (HPLC) Method
A Reverse-Phase HPLC (RP-HPLC) method is the most common and reliable technique for the analysis of this compound in bulk and tablet forms.[6] It offers high specificity and sensitivity for separating the active pharmaceutical ingredient (API) from excipients and potential degradation products.
Protocol 1.1: HPLC Method for Quantification of this compound
1. Instrumentation and Chromatographic Conditions: An isocratic RP-HPLC method can be employed using the following conditions.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | C18 Column (150 x 4.6 mm, 5 µm particle size)[6][7] |
| Mobile Phase | Acetonitrile (B52724) : 0.05M Monobasic Sodium Phosphate (B84403) (50:50 v/v), pH adjusted to 2.1-2.7 with phosphoric acid[7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 30°C[7] |
| Detection Wavelength | 228 nm[6][7] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
2. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 0.05M solution of monobasic sodium phosphate in HPLC-grade water. Mix with acetonitrile in a 50:50 ratio. Adjust the pH as needed, filter through a 0.45 µm membrane filter, and degas.[7]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20-120 µg/mL).[6]
-
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This yields a solution with a nominal concentration of 100 µg/mL.
-
3. System Suitability Test (SST): Before starting the analysis, inject the working standard solution (e.g., 60 µg/mL) six times. The system is deemed suitable for use if the acceptance criteria are met.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Protocol 1.2: Validation of the HPLC Method
The developed method must be validated according to ICH Q2(R1) guidelines.[2][8]
1. Specificity: Specificity is demonstrated by showing that there is no interference from excipients or degradation products at the retention time of this compound.[9]
-
Protocol: Analyze a placebo solution (containing all tablet excipients except this compound) and stressed samples (from forced degradation studies). The chromatograms should show no significant peaks at the retention time of this compound in the placebo. In stressed samples, the this compound peak should be well-resolved from any degradant peaks.
2. Linearity:
-
Protocol: Prepare a series of at least five concentrations of this compound (e.g., 40, 60, 80, 100, 120, 140 µg/mL) from the stock solution.[7] Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[6]
Table 3: Representative Linearity Data for this compound by HPLC
| Concentration (µg/mL) | Mean Peak Area* |
|---|---|
| 40 | 450123 |
| 60 | 675432 |
| 80 | 900567 |
| 100 | 1125890 |
| 120 | 1351012 |
| 140 | 1576345 |
| Correlation Coefficient (r²) | 0.9995 |
Note: Peak area values are hypothetical for illustrative purposes.
3. Accuracy (Recovery):
-
Protocol: Perform a recovery study by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare each level in triplicate and analyze using the developed method. Calculate the percentage recovery.[4][10]
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[2][10]
Table 4: Accuracy (Recovery) Study Results
| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
|---|---|---|---|---|
| 80% | 80 | 79.6 | 99.50 | 0.85 |
| 100% | 100 | 100.4 | 100.40 | 0.62 |
| 120% | 120 | 119.2 | 99.33 | 0.91 |
4. Precision: Precision is evaluated at two levels: repeatability and intermediate precision.[10]
-
Protocol (Repeatability/Intra-day): Analyze six separate preparations of the sample solution (at 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Protocol (Intermediate/Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The % RSD for the series of measurements should not be more than 2.0%.
Table 5: Precision Study Results
| Precision Type | Parameter | Result (% RSD) |
|---|---|---|
| Repeatability | Assay of 6 samples | 0.75% |
| Intermediate Precision | Assay of 6 samples (different day) | 1.10% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[10]
-
Formulae: LOD = 3.3 * (σ / S); LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Representative Values: For this compound, typical values are found to be LOD: 0.354 µg/mL and LOQ: 1.18 µg/mL.[7]
6. Robustness:
-
Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on the results.[9]
-
Vary flow rate (e.g., ± 0.1 mL/min).
-
Vary mobile phase composition (e.g., ± 2% organic phase).
-
Vary column temperature (e.g., ± 2°C).
-
-
Acceptance Criteria: System suitability parameters should remain within the acceptance limits, and the % RSD of results should be ≤ 2.0%.
Section 2: UV-Visible Spectrophotometry Method
A UV-Visible spectrophotometric method offers a simpler, faster, and more economical alternative for the routine analysis of this compound, although it is less specific than HPLC.[11][12]
Protocol 2.1: UV Method for Quantification of this compound
1. Instrumentation and Method Parameters:
Table 6: UV Spectrophotometric Method Parameters
| Parameter | Description |
|---|---|
| Spectrophotometer | Double beam UV-Visible Spectrophotometer |
| Solvent | Chloroform[11] or 0.1 M NaOH[12][13] |
| Wavelength of Max. Absorbance (λmax) | 249 nm (in Chloroform)[11] |
| Scan Range | 200-400 nm |
| Cell Pathlength | 1 cm quartz cells |
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., Chloroform).[11]
-
Calibration Standards: Prepare a series of at least five dilutions from the stock solution to cover a linear range (e.g., 5-30 µg/mL).[11]
-
Sample Preparation: Prepare the sample as described in the HPLC section, but use the UV method solvent for the final dilution to achieve a concentration within the calibration range.
Protocol 2.2: Validation of the UV Method
The UV method is validated for linearity, accuracy, and precision similar to the HPLC method.
Table 7: Validation Summary for UV Spectrophotometric Method
| Parameter | Typical Finding | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5-30 µg/mL[11] | r² ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9997[11] | - |
| Accuracy (% Recovery) | 99.0% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
Section 3: Forced Degradation Studies
Forced degradation (stress testing) studies are performed to establish the degradation pathways of a drug and to demonstrate the specificity of the stability-indicating HPLC method.
Protocol 3.1: Forced Degradation of this compound
Expose this compound solutions (typically 100 µg/mL) to the following stress conditions:[14]
-
Acid Hydrolysis: Treat with 0.1 N HCl at 80°C for 2 hours.
-
Alkaline Hydrolysis: Treat with 0.1 N NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat with 6% H₂O₂ at room temperature for 3 hours.
-
Thermal Degradation: Expose solid drug powder to 60°C for 3 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic solutions. Dilute all samples appropriately with the mobile phase and analyze them using the validated HPLC method alongside an unstressed control sample. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks. Studies show this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[14]
Visualizations
Caption: Workflow for analytical method validation according to ICH guidelines.
Caption: Experimental workflow for conducting forced degradation studies.
References
- 1. impactfactor.org [impactfactor.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Effect of Acid, Base and Time on Different Brands of this compound [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Development and validation of the liquid chromatographic method for simultaneous estimation of metformin, pioglitazone, and this compound in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. chemrj.org [chemrj.org]
- 14. Stability study of this compound under stress via HPTLC method. [wisdomlib.org]
Application Notes and Protocols for In Vivo Drug-Drug Interaction Studies with Glimepiride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo drug-drug interaction (DDI) studies with glimepiride (B1671586), a widely prescribed sulfonylurea for type 2 diabetes. Understanding the potential for DDIs is crucial for ensuring the safe and effective use of this compound in clinical practice.
Introduction to this compound and Drug-Drug Interactions
This compound is a second-generation sulfonylurea that lowers blood glucose by stimulating insulin (B600854) release from pancreatic beta cells.[1][2] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to an active metabolite (M1) and subsequently to an inactive metabolite (M2).[1][3] Consequently, co-administration of drugs that inhibit or induce CYP2C9 can significantly alter this compound's plasma concentrations, potentially leading to hypoglycemia or loss of glycemic control.[4][5][6][7][8] Therefore, conducting in vivo DDI studies is a critical step in the development of new drugs that may be co-administered with this compound and for understanding the clinical implications of combining existing medications.
Application Notes: Designing In Vivo DDI Studies with this compound
Key Considerations for Study Design
-
Selection of Interacting Drug: The choice of the interacting drug should be based on its potential to inhibit or induce CYP2C9. Strong inhibitors like fluconazole (B54011) and potent inducers like rifampin are often used in DDI studies to assess the worst-case scenario.[4][5]
-
Animal Models: While human studies are the gold standard, preclinical studies in animal models such as Wistar or Sprague-Dawley rats are valuable for initial DDI screening.[9][10] It is important to note that there can be species differences in drug metabolism.
-
Study Design: A randomized, crossover design is often employed in clinical DDI studies to minimize inter-subject variability.[3][11] In preclinical studies, a parallel-group design is also common.
-
Dosage and Administration: The doses of this compound and the interacting drug should be clinically relevant. This compound is typically administered as a single oral dose.[3][9] The interacting drug is often administered for a period sufficient to achieve steady-state concentrations and maximal enzyme inhibition or induction.
-
Pharmacokinetic and Pharmacodynamic Endpoints: The primary pharmacokinetic (PK) endpoints are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of this compound.[3][9][10] The primary pharmacodynamic (PD) endpoint is the effect on blood glucose levels.[2][12]
Summary of Known this compound Drug-Drug Interactions
The following tables summarize quantitative data from published in vivo DDI studies with this compound.
Table 1: Pharmacokinetic Interactions of this compound with CYP2C9 Inhibitors
| Interacting Drug | Animal/Human | This compound Dose | Interacting Drug Dose | Change in this compound AUC | Change in this compound Cmax | Reference |
| Fluconazole | Human | 2 mg | 200 mg daily for 4 days | ↑ 2.2-fold | ↑ 1.5-fold | [4] |
| Gemfibrozil | Human | 1 mg | 600 mg twice daily for 3 days | ↑ 1.7-fold | No significant change | [13] |
| Atorvastatin | Rat | 6 mg/kg | 60 mg/kg | ↑ Significantly | ↑ Significantly | [9][10] |
Table 2: Pharmacokinetic Interactions of this compound with CYP2C9 Inducers
| Interacting Drug | Animal/Human | This compound Dose | Interacting Drug Dose | Change in this compound AUC | Change in this compound Cmax | Reference |
| Rifampin | Human | 4 mg | 600 mg daily for 8 days | ↓ 34% | ↓ 26% | [4] |
Table 3: Pharmacokinetic Parameters of this compound in the Presence of Rosuvastatin (B1679574) (a non-CYP2C9 interactor)
| Parameter | This compound Alone | This compound + Rosuvastatin | % Change | Reference |
| Cmax (ng/mL) | 163.7 ± 45.8 | 170.1 ± 48.9 | +3.9% | [11] |
| AUCτ,ss (ng·h/mL) | 903.1 ± 278.4 | 936.5 ± 301.7 | +3.7% | [11] |
| tmax (h) | 2.5 (1.5 - 4.0) | 2.5 (1.5 - 4.0) | 0% | [11] |
| t1/2 (h) | 5.3 ± 1.3 | 5.2 ± 1.1 | -1.9% | [11] |
Experimental Protocols
Protocol for an In Vivo DDI Study in Rats
This protocol describes a typical study to evaluate the effect of a test compound on the pharmacokinetics of this compound in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Test compound (CYP2C9 inhibitor or inducer)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Group Allocation: Randomly divide the rats into two groups: a control group (vehicle + this compound) and a treatment group (test compound + this compound).
-
Dosing:
-
Treatment Group: Administer the test compound orally at the predetermined dose and schedule (e.g., once daily for 7 days to achieve steady-state).
-
Control Group: Administer the vehicle according to the same schedule.
-
-
This compound Administration: On the last day of treatment, administer a single oral dose of this compound (e.g., 6 mg/kg) to all rats.[9][10]
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-glimepiride administration.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Protocol for Bioanalytical Method: this compound Quantification by LC-MS/MS
This protocol outlines a sensitive and specific method for the determination of this compound in plasma.[14][15][16][17]
Materials and Equipment:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 analytical column
-
This compound reference standard
-
Internal standard (IS), e.g., glibenclamide or glipizide[15][16]
-
Acetonitrile, methanol, ammonium (B1175870) acetate (B1210297), formic acid (LC-MS grade)
-
Plasma samples from the in vivo study
Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of this compound and the IS in methanol. Prepare working standard solutions by serial dilution.
-
Sample Preparation (Liquid-Liquid Extraction): [14][15]
-
To 100 µL of plasma, add 50 µL of the IS working solution.
-
Add 1 mL of extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and diethyl ether).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Data Analysis: Quantify the concentration of this compound in the plasma samples by constructing a calibration curve from the peak area ratios of this compound to the IS.
Protocol for Pharmacodynamic Assessment: Blood Glucose Monitoring
This protocol describes the measurement of blood glucose levels to assess the pharmacodynamic effect of this compound.[12]
Materials:
-
Glucometer and test strips
-
Lancets
-
Rats from the in vivo study
Procedure:
-
Baseline Measurement: Measure the fasting blood glucose level of each rat before administering this compound.
-
Post-dose Monitoring: Collect a drop of blood from the tail vein at the same time points as the pharmacokinetic blood sampling.
-
Glucose Measurement: Apply the blood drop to the glucometer test strip and record the glucose reading.
-
Data Analysis: Plot the mean blood glucose levels over time for both the control and treatment groups. Calculate the area under the effect curve (AUEC) to quantify the overall glucose-lowering effect.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Pharmacokinetic Drug Interactions Between Gemigliptin (Dipeptidylpeptidase-4 Inhibitor) and this compound (Sulfonylurea) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. Potential CYP2C9-mediated drug-drug interactions in hospitalized type 2 diabetes mellitus patients treated with the sulphonylureas glibenclamide, this compound or glipizide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. In vivo and In vitro Drug Interactions Study of Glimepride with Atorvastatin and Rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and In vitro Drug Interactions Study of Glimepride with Atorvastatin and Rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic interactions between this compound and rosuvastatin in healthy Korean subjects: does the SLCO1B1 or CYP2C9 genetic polymorphism affect these drug interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Open Access) Influence of Anastrozole on this compound in Experimental Animals (2012) | D.K. Suresh | 1 Citations [scispace.com]
- 13. [PDF] Study of Pharmacokinetic Drug-Drug Interaction between this compound and Gemfibrozil in Healthy Subjects | Semantic Scholar [semanticscholar.org]
- 14. Determination of this compound in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a rapid method for the determination of this compound in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. ijpras.com [ijpras.com]
- 18. akjournals.com [akjournals.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Glimepiride for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of Glimepiride in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] Its aqueous solubility is very low and pH-dependent.[3][4] At 37°C, the solubility is less than 0.004 mg/mL in acidic to neutral pH, increasing slightly to about 0.02 mg/mL at a pH above 7.[3][5][6] One study reported the solubility of this compound in water as 0.0038 mg/mL.[7][8]
Q2: What are the common organic solvents used to dissolve this compound?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] The solubility in DMSO is approximately 3 mg/mL, and in DMF, it is around 10 mg/mL.[9] It is also slightly soluble in methanol (B129727) and ethanol.[7][8]
Q3: What are the main strategies to improve the aqueous solubility of this compound for in vitro studies?
Several techniques can be employed to enhance the aqueous solubility of this compound, including:
-
Co-solvents: Using a water-miscible organic solvent like DMSO or DMF to first dissolve this compound before diluting with an aqueous buffer.[9]
-
pH Adjustment: Increasing the pH of the aqueous medium can slightly improve solubility.[3][5]
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins like β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][10][11]
-
Solid Dispersions: Dispersing this compound in a water-soluble carrier matrix such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs).[12][13]
-
Hydrotropy: Using hydrotropic agents like sodium citrate, sodium benzoate, or urea (B33335) to increase solubility.[7][8]
Troubleshooting Guide
Issue: My this compound is precipitating out of solution after dilution with aqueous buffer.
-
Possible Cause 1: Insufficient initial dissolution in organic solvent.
-
Solution: Ensure that this compound is fully dissolved in the organic solvent (e.g., DMSO or DMF) before adding it to the aqueous buffer. Gentle warming or sonication may aid in complete dissolution.
-
-
Possible Cause 2: The final concentration of the organic solvent is too low.
-
Solution: The ratio of the organic solvent to the aqueous buffer is crucial. For instance, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[9] If precipitation occurs, consider increasing the proportion of the organic co-solvent in your final solution, while being mindful of its potential effects on your experimental system.
-
-
Possible Cause 3: The pH of the final solution is too low.
-
Solution: this compound's solubility increases at a higher pH.[4] Ensure the pH of your final aqueous solution is above 7. For example, using a phosphate (B84403) buffer of pH 7.8 can improve dissolution.[6]
-
Issue: I am observing cellular toxicity or altered cellular responses in my in vitro experiment.
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) is too high.
-
Solution: High concentrations of organic solvents can be toxic to cells. It is crucial to determine the maximum tolerable concentration of the solvent for your specific cell line in a pilot experiment. Always include a vehicle control (solvent without the drug) in your experiments to account for any solvent-induced effects.
-
Issue: The prepared this compound solution is not stable for long-term storage.
-
Possible Cause: Degradation or precipitation of this compound in the aqueous solution.
-
Solution: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. One source suggests not storing the aqueous solution for more than one day.[9]
-
Data Presentation: Solubility of this compound
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | 0.0038 mg/mL | [7][8] |
| Water (pH < 7, 37°C) | < 0.004 mg/mL | [3] |
| Water (pH > 7, 37°C) | ~0.02 mg/mL | [5] |
| DMSO | ~3 mg/mL | [9] |
| DMF | ~10 mg/mL | [9] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [9] |
| 40% Sodium Citrate | 803.79 ± 0.015 µg/mL | [7] |
Table 2: Enhancement of this compound Solubility Using Different Techniques
| Technique | Carrier/Agent | Drug:Carrier Ratio | Solubility Enhancement | Reference(s) |
| Solid Dispersion | β-cyclodextrin | - | Significant Increase | [1] |
| Solid Dispersion | PVP K30 | 1:5 | Enhanced Dissolution | [12] |
| Solid Dispersion | Urea and PEG6000 | 1:3 | Increased Dissolution | [13] |
| Hydrotropy | 40% Sodium Citrate | - | ~284-fold | [7] |
| Inclusion Complex | HP-β-CD | 1:1 Molar Ratio | Markedly Enhanced | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the this compound powder in a minimal amount of pure, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.906 mg of this compound (FW: 490.6 g/mol ) in 1 mL of DMSO.
-
Vortexing/Sonication: Vortex the solution until the this compound is completely dissolved. If necessary, sonicate briefly in a water bath.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: For in vitro experiments, dilute the stock solution to the final desired concentration in the cell culture medium or aqueous buffer immediately before use. Ensure the final DMSO concentration is below the toxic level for the cells being used (typically ≤ 0.5%).
Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrin (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1, 1:2).
-
Slurry Formation: Place the calculated amount of β-cyclodextrin in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol) to form a slurry.
-
Kneading: Gradually add the weighed this compound powder to the slurry and knead thoroughly for 30-60 minutes to form a paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Dissolution: The resulting powder can be dissolved in an aqueous buffer for in vitro experiments. The solubility should be significantly enhanced compared to the pure drug.
Visualizations
Experimental Workflow for Co-solvent Method
Caption: Workflow for preparing a this compound solution using the co-solvent method.
Logical Relationship of Solubility Enhancement Techniques
Caption: Major strategies to improve the aqueous solubility of this compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. jppres.com [jppres.com]
- 3. sciensage.info [sciensage.info]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
- 7. researchgate.net [researchgate.net]
- 8. japtronline.com [japtronline.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation and biological evaluation of this compound-cyclodextrin-polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.vensel.org [pubs.vensel.org]
- 14. zenodo.org [zenodo.org]
Technical Support Center: Overcoming Glimepiride Instability in Stock Solutions
For researchers, scientists, and drug development professionals, the stability and accurate concentration of Glimepiride stock solutions are paramount for reproducible and reliable experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most common and effective solvents for preparing this compound stock solutions.[1] this compound is highly soluble in both, allowing for the preparation of concentrated stocks. For most biological applications, DMSO is often preferred due to its lower toxicity compared to DMF.[1]
Q2: What is the solubility of this compound in different solvents?
A2: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[2] Its solubility is highly dependent on the solvent and the pH of aqueous solutions. A summary of its solubility in various solvents is provided in the table below.
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO or DMF at -20°C or -80°C. When stored at -80°C in DMSO, the solution can be stable for up to two years, and at -20°C for one year. For shorter-term storage, aliquots can be kept at 4°C for a limited time, though stability should be monitored. It is crucial to minimize freeze-thaw cycles to prevent degradation.
Q4: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous media is a common issue due to this compound's low water solubility. To avoid this, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer of choice. For instance, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL. It is also advisable not to store the aqueous solution for more than one day. When further diluting into your final assay medium, ensure rapid mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
Q5: How can I check the concentration and stability of my this compound stock solution?
A5: The concentration and stability of your this compound stock solution can be verified using a validated analytical method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A common detection wavelength for this compound is 228 nm. This will allow you to quantify the amount of active this compound and detect the presence of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Solvent not of high purity (e.g., contains water).- Storage temperature is too high.- Concentration exceeds solubility limit. | - Use anhydrous, high-purity solvents.- Store at -20°C or -80°C.- Prepare a less concentrated stock solution. |
| Inconsistent experimental results | - Degradation of this compound in the stock solution.- Inaccurate initial concentration of the stock solution.- Multiple freeze-thaw cycles. | - Prepare fresh stock solutions regularly.- Verify the concentration of the stock solution using HPLC.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Low potency of the compound | - Hydrolysis or photodegradation of this compound.- Improper storage conditions. | - Protect solutions from light by using amber vials or wrapping vials in foil.- Store solutions at the recommended temperature (-20°C or -80°C).- Avoid exposure to acidic or alkaline conditions for prolonged periods. |
| Difficulty dissolving this compound | - Inappropriate solvent.- Low-quality this compound powder. | - Use high-purity DMSO or DMF.- Gentle warming and sonication can aid dissolution.- Ensure the this compound powder is of high purity and from a reputable source. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer | Temperature | Solubility | Reference(s) |
| DMSO | Room Temperature | ≥21.45 mg/mL | [3] |
| DMF | Room Temperature | ~10 mg/mL | |
| Methanol | Room Temperature | Slightly soluble | [4] |
| Ethanol | Room Temperature | Insoluble | [3] |
| Water | 37°C | <0.004 mg/mL | [5] |
| 0.1 N HCl (pH 1.2) | 37°C | Very slightly soluble | [6] |
| Phosphate (B84403) Buffer (pH 6.8) | 37°C | Slightly soluble | [5] |
| Phosphate Buffer (pH 7.4) | Room Temperature | Increased with increasing concentrations of solubilizing agents like PVPK 90 | [7] |
| Phosphate Buffer (pH 7.8) | 37°C | ~0.02 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 490.62 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 4.906 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile 1.5 mL amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 2-3 minutes until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Dosing Solution for In Vivo Oral Gavage in Mice
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the dosing solution. For example, to prepare 10 mL of a 0.1 mg/mL dosing solution, you would need 100 µL of a 10 mg/mL stock solution.
-
In a sterile conical tube, add the calculated volume of the vehicle (e.g., 9.9 mL of 0.5% methylcellulose).
-
While vortexing the vehicle, slowly add the calculated volume of the this compound stock solution (100 µL) dropwise to ensure rapid dispersion and prevent precipitation.
-
Continue to vortex the solution for another 1-2 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized (e.g., by including a co-solvent like PEG 400, though vehicle suitability must be confirmed for the specific animal model).
-
Prepare the dosing solution fresh on the day of the experiment. Do not store aqueous dilutions of this compound.
Protocol 3: General RP-HPLC Method for this compound Quantification
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (pH adjusted to ~3.0-4.0) is commonly used. The exact ratio may need to be optimized for your specific system, but a starting point could be 60:40 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 228 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25-30°C
Procedure:
-
Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your this compound stock solution with the mobile phase to a concentration that falls within the linear range of your standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. Construct a standard curve by plotting the peak area versus the concentration of the standards. Use the equation of the linear regression from the standard curve to calculate the concentration of this compound in your sample.
Visualizations
Caption: Workflow for this compound solution preparation and use.
Caption: Troubleshooting logic for common this compound issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jppres.com [jppres.com]
- 5. Influences of this compound Self-Nanoemulsifying Drug Delivery System Loaded Liquisolid Tablets on the Hypoglycemic Activity and Pancreatic Histopathological Changes in Streptozotocin-Induced Hyperglycemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Glimepiride Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glimepiride (B1671586) in animal models. Our goal is to help you optimize your experimental design to achieve desired therapeutic effects while minimizing the risk of hypoglycemia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second-generation sulfonylurea that primarily lowers blood glucose by stimulating insulin (B600854) secretion from pancreatic beta cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the beta-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.[1][2] Additionally, this compound has extrapancreatic effects, including increasing the sensitivity of peripheral tissues to insulin.[1]
Q2: What are the common animal models used for studying this compound, and what are the suggested starting doses?
A2: The choice of animal model and starting dose depends on the research question. Here are some commonly used models and suggested starting doses:
-
Normal, healthy rodents (e.g., Wistar rats, C57BL/6 mice): These models are often used for pharmacokinetic and initial dose-finding studies. A starting dose for oral administration in rats can be around 0.1 mg/kg.[3] For mice, doses have ranged from 1 to 8 mg/kg/day when mixed in chow.
-
Streptozotocin (STZ)-induced diabetic rats: This model mimics type 1 diabetes or, with a high-fat diet, type 2 diabetes. A common oral dose of this compound in this model is 0.1 mg/kg/day.[3]
-
Genetic models of type 2 diabetes (e.g., db/db mice, Zucker Diabetic Fatty rats): These models are useful for studying the effects of this compound in the context of insulin resistance and obesity. In db/db mice, a dose of 1 mg/kg/day administered in chow has been used. For Zucker Diabetic Fatty (ZDF) rats, a higher dose of 5 mg/kg has been reported.
It is crucial to perform a dose-finding study to determine the optimal dose for your specific experimental conditions.
Q3: How should I administer this compound to my animals?
A3: The most common methods of administration are oral gavage and incorporation into the animal's chow.
-
Oral Gavage: This method ensures accurate dosing at a specific time. However, it can be stressful for the animals, potentially affecting blood glucose levels.
-
In-chow Administration: Mixing this compound into the chow reduces handling stress. However, the exact daily dose can be influenced by the animal's food intake, which may vary.
The choice of administration route should be carefully considered based on the experimental design and goals.
Q4: How frequently should I monitor blood glucose levels after this compound administration?
A4: Frequent blood glucose monitoring is essential, especially during dose-finding studies, to avoid severe hypoglycemia. A typical monitoring schedule might involve:
-
Baseline: Measure blood glucose before the first dose.
-
Peak Effect: For oral administration, the peak effect of this compound is generally observed within 2-3 hours.[4] Monitor closely during this window.
-
Trough Levels: Measure just before the next dose to assess the duration of action.
-
Regular Intervals: Additional measurements at regular intervals (e.g., every 2-4 hours) during the initial dose-titration phase are recommended.
Continuous glucose monitoring systems are also becoming more accessible for rodent studies and can provide a wealth of data.
Troubleshooting Guide
Problem 1: I'm observing hyperglycemia or no change in blood glucose after administering this compound to mice.
-
Possible Cause 1: Paradoxical effect of in-chow administration.
-
Explanation: Studies have shown that this compound administered in chow to various mouse strains (including C57BL/6J and db/db) can lead to fasting hyperglycemia, glucose intolerance, and decreased insulin levels.[5][6] This paradoxical effect may be related to the continuous, low-level exposure from ad libitum feeding, as opposed to the bolus dose from oral gavage.
-
Solution: Consider switching to oral gavage to mimic the single-dose administration used in most successful rodent studies. If you must use in-chow administration, be aware of this potential confounding effect and interpret your results with caution.
-
-
Possible Cause 2: Animal Stress.
-
Explanation: Handling and experimental procedures can cause stress, leading to the release of counter-regulatory hormones like corticosterone, which can increase blood glucose levels and potentially mask the hypoglycemic effect of this compound.
-
Solution: Acclimatize animals to handling and procedures before the experiment begins. Use refined handling techniques, such as cupping instead of tail-picking for mice, to minimize stress.[5]
-
-
Possible Cause 3: Inadequate Dose.
-
Explanation: The starting dose may be too low for your specific animal model and experimental conditions.
-
Solution: Gradually increase the dose in a stepwise manner, with careful blood glucose monitoring, to establish a dose-response relationship.
-
Problem 2: My animals are experiencing severe hypoglycemia.
-
Possible Cause 1: The dose is too high.
-
Explanation: This is the most common cause of hypoglycemia.
-
Solution: Immediately provide a source of glucose (e.g., oral glucose gel or intraperitoneal dextrose injection). Reduce the subsequent doses of this compound. A conservative dose titration schedule is crucial.
-
-
Possible Cause 2: Interaction with other compounds.
-
Explanation: If this compound is being co-administered with other drugs, there may be a synergistic hypoglycemic effect.
-
Solution: Review the literature for known interactions. If possible, test each compound individually before combining them.
-
Problem 3: I'm seeing high variability in blood glucose responses between animals in the same group.
-
Possible Cause 1: Inconsistent drug administration.
-
Explanation: For oral gavage, improper technique can lead to inconsistent dosing. For in-chow administration, variations in food intake will result in different drug consumption.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. For in-chow studies, monitor food intake for each animal if possible.
-
-
Possible Cause 2: Biological variability.
-
Explanation: Individual animals can have different metabolic responses to the same dose of a drug.
-
Solution: Increase the number of animals per group to improve statistical power and account for individual variations.
-
Data Presentation
Table 1: Starting Doses of this compound in Various Animal Models
| Animal Model | This compound Dose | Route of Administration | Reference |
| Normal Wistar Rats | 0.1 mg/kg/day | Oral | [3] |
| STZ-induced Diabetic Rats | 0.1 mg/kg/day | Oral | [3] |
| C57BL/6J Mice | 1-8 mg/kg/day | In-chow | |
| db/db Mice | 1 mg/kg/day | In-chow | |
| Zucker Diabetic Fatty Rats | 5 mg/kg/day | Not specified |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Animal Model | Reference |
| Cmax | 35.31 ± 4.05 µg/mL | Sprague-Dawley Rats | [7] |
| Tmax | 3.2 ± 0.25 h | Sprague-Dawley Rats | [7] |
| t½β (elimination half-life) | 5.30 ± 0.14 h | Sprague-Dawley Rats | [7] |
| AUC(0-∞) | 86.10 ± 5.2 µg.h/mL | Sprague-Dawley Rats | [7] |
| Cmax (0.5 mg/kg IV) | 987 ng/mL | Normal Rats | |
| t½ (0.5 mg/kg IV) | 55.9 min | Type 1 Diabetic Rats |
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound via Oral Gavage in STZ-Induced Diabetic Rats
-
Animal Model: Male Wistar rats with STZ-induced diabetes (blood glucose > 250 mg/dL).
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment. Handle the animals daily to reduce stress.
-
Grouping: Divide animals into groups (n=6-8 per group), including a vehicle control group and at least three this compound dose groups (e.g., 0.05, 0.1, and 0.2 mg/kg).
-
Fasting: Fast the animals for 4-6 hours before dosing. Ensure free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein to measure blood glucose.
-
Drug Preparation and Administration: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the assigned dose or vehicle via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at 0.5, 1, 2, 4, 6, and 8 hours post-dosing to determine the glucose-lowering effect and identify the time of peak effect.
-
Hypoglycemia Management: Have a source of glucose readily available. If an animal shows signs of hypoglycemia (lethargy, seizures), administer glucose immediately.
-
Data Analysis: Plot the blood glucose levels over time for each group. Calculate the area under the curve for the glucose-lowering effect. Determine the dose that produces a significant reduction in blood glucose without causing severe hypoglycemia.
Protocol 2: Preparation of this compound-Containing Rodent Chow
-
Dose Calculation: Determine the target daily dose of this compound in mg/kg. Estimate the average daily food consumption of your animals (typically 4-5 g for mice and 15-20 g for rats). Calculate the amount of this compound to be added per kilogram of chow.
-
Milling: Obtain standard rodent chow pellets and grind them into a fine powder.
-
Mixing: Accurately weigh the calculated amount of this compound and mix it thoroughly with a small amount of the powdered chow. Gradually add more powdered chow while continuing to mix to ensure a homogenous distribution.
-
Re-pelleting (optional): The mixed powder can be re-pelleted using a pellet press. Alternatively, the powdered diet can be provided in a feeder designed to minimize spillage.
-
Storage: Store the this compound-containing chow in a cool, dark, and dry place to prevent degradation.
Visualizations
Caption: this compound's primary signaling pathway in pancreatic beta cells.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Sex difference in pharmacokinetics of the novel sulfonylurea antidiabetic this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Mouse Handling Limits the Impact of Stress on Metabolic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytojournal.com [phytojournal.com]
Technical Support Center: Enhancing the Oral Bioavailability of Glimepiride in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Glimepiride (B1671586) in preclinical models.
Frequently Asked Questions (FAQs)
1. Why is enhancing the oral bioavailability of this compound a focus of research?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high permeability but low aqueous solubility.[1] Its poor solubility is the rate-limiting step in its absorption, leading to variable and incomplete bioavailability when administered orally.[2] Enhancing its solubility and dissolution rate can lead to improved therapeutic efficacy and potentially lower doses.[3]
2. What are the most common formulation strategies to improve this compound's oral bioavailability?
The most frequently investigated and successful strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix to improve its wettability and dissolution rate.[4]
-
Nanosuspensions/Nanoparticles: Reducing the particle size of this compound to the nanometer range, which increases the surface area available for dissolution.[5][6]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): An isotropic mixture of oil, surfactant, and co-surfactant that forms a nanoemulsion in the gastrointestinal tract, facilitating drug solubilization and absorption.[7][8]
3. What are the typical animal models used in preclinical studies for this compound bioavailability?
Rabbits and rats are the most commonly used animal models for in vivo pharmacokinetic studies of this compound formulations.[5]
4. How is the enhancement in oral bioavailability quantified?
The enhancement is typically determined by comparing the pharmacokinetic parameters of the novel formulation to that of a control, usually pure this compound or a marketed tablet. Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). A significant increase in AUC for the test formulation indicates enhanced bioavailability.
5. What is the role of pH in the dissolution of this compound?
This compound's solubility is highly pH-dependent. It is practically insoluble in acidic to neutral media (pH 1.2 to 6.8) and its solubility increases in a more alkaline environment (pH > 7).[9][10] This is a critical factor to consider during in vitro dissolution testing and when predicting in vivo performance.
Troubleshooting Guides
Formulation Development
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in solid dispersion | - Poor solubility of this compound in the chosen carrier. - Incompatible drug-carrier ratio. | - Screen various hydrophilic carriers (e.g., PEGs, PVPs, cyclodextrins) to find one with better solubilizing capacity for this compound. - Optimize the drug-to-carrier ratio; increasing the proportion of the carrier can enhance drug loading.[4] |
| Particle aggregation in nanosuspension during preparation or storage | - Insufficient amount or inappropriate type of stabilizer. - Ostwald ripening (growth of larger particles at the expense of smaller ones). | - Use a combination of stabilizers (e.g., a polymer and a surfactant) for better steric and electrostatic stabilization.[5] - Optimize the concentration of the stabilizer. - Store the nanosuspension at a lower temperature to reduce particle growth. |
| Phase separation or drug precipitation in SNEDDS upon dilution | - The formulation is outside the self-nanoemulsification region. - The ratio of oil, surfactant, and co-surfactant is not optimal. | - Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion.[7] - Ensure the drug remains solubilized in the nanoemulsion droplets after dilution. |
| Recrystallization of amorphous this compound in solid dispersions over time | - The formulation is thermodynamically unstable. - High mobility of drug molecules within the polymer matrix. | - Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. - Store the solid dispersion in a low humidity environment to prevent moisture-induced crystallization. |
In Vitro Dissolution Testing
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete dissolution of this compound from the formulation | - pH of the dissolution medium is too low. - "Coning" effect where the powder forms a mound at the bottom of the vessel, reducing the surface area for dissolution. | - Use a dissolution medium with a pH where this compound has higher solubility, such as phosphate (B84403) buffer pH 7.4 or 7.8.[5][11] - Increase the paddle speed (e.g., from 50 rpm to 75 or 100 rpm) to improve hydrodynamics in the dissolution vessel.[11] |
| High variability in dissolution results between samples | - Non-uniform drug distribution in the formulation (e.g., solid dispersion). - Inconsistent preparation of the dosage form. | - Ensure a homogenous mixture during the preparation of the solid dispersion or other formulations. - Standardize the compression force and other parameters if preparing tablets. |
| Lack of in vitro-in vivo correlation (IVIVC) | - The dissolution medium does not mimic the in vivo conditions. - The formulation's performance is influenced by gastrointestinal factors not captured in the in vitro test (e.g., enzymes, bile salts). | - Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fed and fasted states of the small intestine. - Consider the impact of the formulation's interaction with the gastrointestinal environment. |
Preclinical Pharmacokinetic Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High inter-individual variability in plasma concentrations | - Genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP2C9).[12] - Differences in gastric emptying and intestinal transit times among animals. - Inconsistent dosing technique. | - Use a larger group of animals to obtain statistically significant results. - Standardize the fasting period and administration procedure. - Ensure accurate and consistent oral gavage technique. |
| Low or undetectable plasma concentrations of this compound | - Poor absorption from the formulation. - Rapid metabolism of the drug. - Insufficient sensitivity of the analytical method. | - Re-evaluate the formulation strategy to further enhance solubility and dissolution. - Develop a highly sensitive analytical method (e.g., LC-MS/MS) with a low limit of quantification (LLOQ). |
| Unexpectedly rapid clearance of the drug | - The animal model has a higher metabolic rate for this compound than humans. - The formulation leads to rapid absorption and subsequent rapid elimination. | - Characterize the metabolic profile of this compound in the chosen animal model. - Consider a formulation strategy that provides sustained release if prolonged action is desired. |
Data Presentation
Table 1: Enhancement in Oral Bioavailability of this compound with Different Formulation Strategies
| Formulation Strategy | Carrier/Key Components | Animal Model | Fold Increase in AUC (Compared to Control) | Reference |
| Nanosuspension | HPMC, PVP K30, SLS | Rabbits | 1.80 (vs. unprocessed drug) | [13] |
| Solid Nanodispersion | β-cyclodextrin | Rats | Showed a high and rapid reduction in blood glucose levels, indicating improved bioavailability. | [7] |
| Microemulsion | Not specified | Wistar Rats | Exhibited higher plasma drug concentration and larger AUC compared to this compound suspensions. | [14] |
Table 2: In Vitro Dissolution of Enhanced this compound Formulations
| Formulation Strategy | Carrier/Key Components | Dissolution Medium | % Drug Released (Time) | Reference |
| Nanosuspension | HPMC, PVP K30, SLS | PBS (pH 7.4) | >85% (10 min) | [13] |
| Solid Dispersion | PVP K-30 | Phosphate Buffer (pH 7.8) | 91.89% (5 min) | [11] |
| S-SNEDDS | Oil, Surfactant, Co-surfactant | Phosphate Buffer (pH 7.0) | >85% (15 min) | [8] |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K-30) or other suitable carrier (e.g., PEG 6000, β-cyclodextrin)[4]
-
Ethanol or other suitable organic solvent
Procedure:
-
Accurately weigh this compound and the carrier in the desired ratio (e.g., 1:9 drug to carrier).[14]
-
Dissolve both the this compound and the carrier in a minimal amount of the organic solvent in a beaker with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent using a water bath at a controlled temperature (e.g., 40°C).[11]
-
Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powdered solid dispersion through an appropriate mesh size to obtain a uniform particle size.
-
Store the final product in a desiccator until further use.
Preparation of this compound Nanosuspension by Precipitation-Ultrasonication Method
Objective: To produce a nanosuspension of this compound to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
Stabilizers (e.g., HPMC, PVP K30, SLS)[5]
-
Organic solvent (e.g., a mixture of acetone (B3395972) and methanol)[5]
-
Deionized water (as anti-solvent)
Procedure:
-
Dissolve this compound in the organic solvent mixture.
-
Dissolve the stabilizers in deionized water to prepare the anti-solvent phase. Pre-cool the anti-solvent phase.
-
Add the organic phase dropwise into the anti-solvent phase under high-speed stirring (e.g., 1500 rpm) with a magnetic stirrer.[5]
-
Subject the resulting suspension to ultrasonication for a specific duration and power to reduce the particle size.[5]
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
Formulation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To develop a SNEDDS formulation for improved solubilization and oral absorption of this compound.
Materials:
-
This compound
-
Co-surfactant (e.g., Transcutol P)[7]
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construct a ternary phase diagram to identify the self-nanoemulsification region for different ratios of the selected oil, surfactant, and co-surfactant.
-
Prepare different SNEDDS formulations by mixing the oil, surfactant, and co-surfactant in the predetermined ratios.
-
Add the required amount of this compound to the mixture and vortex until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary.[13]
-
Evaluate the prepared SNEDDS for self-emulsification efficiency, droplet size, and drug release upon dilution in an aqueous medium.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for Nanosuspension Preparation.
Caption: Logic of Bioavailability Enhancement.
References
- 1. sciensage.info [sciensage.info]
- 2. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fabrication and characterization of this compound nanosuspension by ultrasonication-assisted precipitation for improvement of oral bioavailability and in vitro α-glucosidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Self-nanoemulsifying drug delivery system of this compound: design, development, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Frontiers | A digital twin of this compound for personalized and stratified diabetes treatment [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. icdd.com [icdd.com]
Refinement of Glimepiride synthesis to improve yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Glimepiride (B1671586). Our focus is on refining synthetic routes to enhance both yield and purity, addressing common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield and purity of this compound?
A1: The purity of key intermediates is paramount. Specifically, the stereochemical purity of trans-4-methylcyclohexylamine hydrochloride is crucial, as the presence of the cis-isomer can lead to the formation of undesired stereoisomers of this compound that are difficult to remove.[1] Additionally, the purity of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido) ethyl] benzene (B151609) sulfonamide is critical to avoid the formation of ortho and meta isomers in the final product.[1] Reaction conditions such as temperature, solvent, and reaction time also play a significant role in minimizing side reactions and maximizing yield.
Q2: What are the common impurities found in this compound synthesis and how can they be minimized?
A2: Common impurities include the cis-isomer of this compound, as well as ortho and meta positional isomers.[1] The formation of these can be minimized by using highly pure intermediates. Another potential impurity is 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-formamido)ethyl]benzenesulfonic acid ethyl ester, which can form from the reaction of unreacted chlorosulfonated intermediates with ethanol.[2] To minimize this, ensure the ammoniation reaction goes to completion. Degradation products can also arise from exposure to acidic or basic conditions.[3][4] Proper control of pH during workup and purification is essential.
Q3: Which analytical techniques are most suitable for monitoring the purity of this compound and its intermediates?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of this compound and detecting related impurities.[5][6][7] A simple isocratic reverse-phase HPLC method can be used to detect and quantify at least five known impurities.[5] For the analysis of intermediates, HPLC can also be employed to ensure the starting materials meet the required purity specifications before proceeding with the synthesis.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reactions at one or more steps.- Loss of product during workup and purification. | - Monitor reaction completion using appropriate analytical techniques (e.g., TLC, HPLC).- Optimize reaction times and temperatures.- Carefully control pH during extraction and precipitation steps to minimize product loss in aqueous layers.- Use efficient filtration and drying techniques. |
| High Levels of cis-Isomer Impurity | - Use of trans-4-methylcyclohexylamine hydrochloride with a high cis-isomer content. | - Source or synthesize trans-4-methylcyclohexylamine hydrochloride with a purity of >99.8%.[9]- Purify the intermediate by recrystallization from a methanol/acetone (B3395972) mixture.[1][9][10] |
| Presence of Ortho and Meta Isomer Impurities | - Impure 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide intermediate. | - Purify the sulfonamide intermediate by recrystallization to ensure a high content of the desired para isomer.[1] |
| Formation of Sulfonate Ester Impurities | - Incomplete ammoniation of the chlorosulfonated intermediate, followed by reaction with alcohol solvents.[2] | - Ensure the ammoniation reaction is driven to completion.- Consider using non-alcoholic solvents in subsequent steps if this impurity is a persistent issue. |
| Poor Crystallization or Oiling Out | - Inappropriate solvent system.- Presence of impurities inhibiting crystal formation.- Cooling the solution too rapidly. | - Experiment with different solvent systems for crystallization. A mixture of dichloromethane (B109758) and acetone has been shown to be effective for refining crude this compound.[11]- Ensure the crude product is of sufficient purity before attempting crystallization.- Employ slow cooling to encourage the formation of well-defined crystals. Vapor diffusion can be a useful technique for small-scale crystallization.[12] |
| Peak Tailing in HPLC Analysis | - Secondary interactions between the analyte and the stationary phase.- Column overload. | - Use a base-deactivated (end-capped) column.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations.[13]- Reduce the sample concentration or injection volume.[13] |
Quantitative Data Summary
The following tables summarize yield and purity data from various reported synthesis and purification methods for this compound.
Table 1: this compound Synthesis Yield and Purity
| Synthesis Route/Method | Reported Yield (%) | Reported Purity (%) | Reference |
| Reaction of carbamate (B1207046) with trans-4-methylcyclohexyl amine in toluene | 95 | 99.5 | [14] |
| Reaction of sulfonamide with pivalate (B1233124) in toluene, followed by refinement | 84 | 99.5 (99.7% trans-isomer) | [14] |
| Condensation with trans-4-methylcyclohexyl isocyanate | 86.3 | Not specified | [9] |
| Method involving potassium carbonate in a mixed solvent, followed by refining | >85 | >99.9 | [11] |
Table 2: Purification of this compound and Intermediates
| Substance | Purification Method | Resulting Purity | Yield (%) | Reference |
| Crude this compound | Recrystallization from methanolic ammonia (B1221849) and neutralization with acetic acid | cis-isomer < 0.15% | ~90 | [1][9] |
| Crude this compound | Refining with dichloromethane and acetone | >99.9% | >85 | [11] |
| trans-4-methylcyclohexylamine HCl | Recrystallization from methanol/acetone | >99.8% trans-isomer | 27.2 (from oxime) | [9] |
Experimental Protocols
Protocol 1: High-Purity this compound Synthesis
This protocol is based on a method reported to yield this compound with a purity exceeding 99.9%.[11]
-
Step 1: Reaction.
-
Add 1-[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-formamido)-ethyl]-benzenesulfonamide and potassium carbonate to a mixed solvent.
-
Heat the mixture to dissolve the solids.
-
-
Step 2: Crystallization.
-
Cool the resulting solution to induce crystallization.
-
Filter the mixture to obtain crude 1-[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-formamido)-ethyl]-benzenesulfonyl]-3-(trans-4-methylcyclohexyl)-urea (this compound). The purity of the crude product is typically above 99.5%.
-
-
Step 3: Refining.
-
Add the crude this compound to an appropriate amount of dichloromethane.
-
Stir the slurry for 2 hours at 15-20 °C.
-
Filter the solid and dry it under a vacuum at 45 °C to a constant weight to obtain the refined this compound product.
-
Protocol 2: Purification of Crude this compound
This protocol describes a method for purifying crude this compound to reduce the content of the cis-isomer.[1][9]
-
Dissolution.
-
In a reaction vessel, add 1.0 kg of crude this compound to 6.0 L of methanol.
-
Purge dry ammonia gas through the mixture at 20-25 °C until all the this compound dissolves and a clear solution is obtained.
-
-
Charcoal Treatment and Filtration.
-
Add activated charcoal to the solution and stir.
-
Filter the mixture to remove the charcoal.
-
-
Precipitation.
-
Neutralize the filtrate with glacial acetic acid to a pH of 5.5-6.0 to precipitate the product.
-
-
Isolation and Drying.
-
Filter the precipitated solid.
-
Dry the pure this compound at 65-70 °C until a constant weight is achieved.
-
Visualizations
Caption: A simplified workflow of a common this compound synthesis route.
Caption: A logical troubleshooting workflow for this compound synthesis.ide synthesis.
References
- 1. WO2006103690A1 - A novel process for preparation of substantially pure this compound - Google Patents [patents.google.com]
- 2. CN113277971A - this compound impurity and preparation method thereof - Google Patents [patents.google.com]
- 3. scirp.org [scirp.org]
- 4. Effect of Acid, Base and Time on Different Brands of this compound [scirp.org]
- 5. LC determination of this compound and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of related impurities in this compound tablets by the HPLC method | News of Pharmacy [nphj.nuph.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. CN114264765A - Analysis method for determining related substances in this compound intermediate by using HPLC - Google Patents [patents.google.com]
- 9. US20070082943A1 - Process for preparation of substantially pure this compound - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. CN110885306B - A kind of preparation method of high-purity this compound - Google Patents [patents.google.com]
- 12. unifr.ch [unifr.ch]
- 13. benchchem.com [benchchem.com]
- 14. ijcrt.org [ijcrt.org]
Glimepiride Interference in Biochemical Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential interference of Glimepiride in common biochemical assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a second-generation sulfonylurea drug primarily used to treat type 2 diabetes mellitus.[1] Its main mechanism of action is to stimulate insulin (B600854) secretion from pancreatic β-cells by blocking ATP-sensitive potassium (KATP) channels.[2][3][4] This leads to depolarization of the cell membrane, calcium influx, and subsequent exocytosis of insulin.[2] this compound also has extrapancreatic effects, including increasing insulin sensitivity in peripheral tissues.[2][5]
Q2: Why should I be concerned about this compound interfering with my biochemical assays?
This compound's biological activities can lead to misleading results in various in vitro assays. Its primary target, the KATP channel, is intrinsically linked to cellular ATP levels, suggesting potential interference in assays that measure or utilize ATP. Furthermore, this compound has been shown to have off-target effects on cellular signaling pathways, which can confound the results of assays studying these pathways.
Q3: Which types of biochemical assays are most likely to be affected by this compound?
Based on its known mechanisms of action, the following types of assays are most susceptible to interference by this compound:
-
ATP-Based Assays: Assays that measure ATP levels as an indicator of cell viability or enzymatic activity.
-
Kinase Assays: Particularly those involving the PI3K/Akt and AMPK signaling pathways, which are known to be modulated by this compound.[6][7][8]
-
Luciferase Reporter Assays: These assays can be sensitive to small molecule interference, and while direct evidence for this compound is limited, caution is warranted.[9][10][11]
Troubleshooting Guides
Issue 1: Inaccurate Results in ATP-Based Assays (e.g., CellTiter-Glo®)
Symptom: You observe an unexpected decrease or increase in luminescence (indicating altered ATP levels) in your cell-based assay when treating with this compound, which does not correlate with the expected biological effect.
Potential Cause: this compound's sister compound, Glibenclamide, has been shown to deplete cellular ATP by interfering with mitochondrial metabolism.[12][13] this compound may have a similar off-target effect, leading to a direct reduction in cellular ATP levels, independent of the biological process being studied. This would manifest as an apparent increase in cytotoxicity or a decrease in cell viability.
Troubleshooting Steps:
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound.
-
Perform a Cell-Free ATP Assay: To determine if this compound directly interferes with the assay chemistry, perform the assay in a cell-free system. Add a known amount of ATP to the assay buffer with and without this compound and measure the luminescence. A change in signal in the presence of this compound indicates direct interference.
-
Use an Orthogonal Viability Assay: Confirm your cell viability results using a method that does not rely on ATP measurement, such as the MTT assay or a dye-based exclusion assay (e.g., Trypan Blue).
-
Consider this compound Concentration: Test a range of this compound concentrations to see if the effect is dose-dependent. Lower concentrations may have a reduced impact on mitochondrial function.
Issue 2: Unexplained Activity in Kinase Assays (e.g., ADP-Glo™)
Symptom: You are using a kinase assay to study a signaling pathway and observe that this compound treatment alters the kinase activity in a way that is inconsistent with your hypothesis.
Potential Cause: this compound has been shown to have extrapancreatic effects, including the activation of the PI3K/Akt signaling pathway.[6][7][14][15] If your assay is measuring the activity of a kinase within this pathway (e.g., Akt, mTOR) or a downstream target, this compound could be directly modulating its activity, leading to a false positive or negative result.
Troubleshooting Steps:
-
Review the Signaling Pathway: Carefully map the signaling pathway under investigation and determine if any of the kinases are known to be affected by this compound or sulfonylureas.
-
Use a Specific Kinase Inhibitor: As a positive control for inhibition, use a known, specific inhibitor of the kinase you are studying to ensure your assay is responding correctly.
-
Test in a Cell Line with Pathway Knockout/Knockdown: If available, use a cell line where a key component of the PI3K/Akt pathway has been knocked out or knocked down to see if the effect of this compound is ablated.
-
Perform an In-Vitro Kinase Assay: Use a purified kinase and substrate in a cell-free system to determine if this compound directly affects the kinase's enzymatic activity.
Issue 3: Unexpected Results in Luciferase Reporter Assays
Symptom: Your luciferase reporter assay, designed to measure the activity of a specific transcription factor or signaling pathway, shows an unexpected increase or decrease in signal with this compound treatment.
Potential Cause: Small molecules can interfere with luciferase assays in several ways, including direct inhibition or stabilization of the luciferase enzyme, or through light absorption/quenching.[9][10][11] While there is no direct evidence of this compound interfering with luciferase, its chemical structure warrants caution. An inhibitor of luciferase can sometimes paradoxically increase the signal in cell-based assays by stabilizing the enzyme and increasing its half-life.[9][10][11]
Troubleshooting Steps:
-
Perform a Cell-Free Luciferase Assay: Test for direct inhibition of the luciferase enzyme by adding this compound to a reaction with purified luciferase and its substrate. A decrease in luminescence would indicate direct inhibition.
-
Run a Promoterless Reporter Control: Transfect cells with a reporter construct that lacks a promoter for the luciferase gene. If this compound still produces a signal, it suggests a non-specific effect.
-
Use a Different Reporter Gene: If possible, validate your findings using a different reporter gene system, such as β-galactosidase or fluorescent proteins (e.g., GFP, RFP).
-
Check for Compound Auto-fluorescence or Quenching: Measure the fluorescence/luminescence of this compound alone at the wavelengths used in your assay to rule out intrinsic optical properties that could interfere with signal detection.
Data Summary
Table 1: Potential Interference of this compound in Biochemical Assays and Mitigation Strategies
| Assay Type | Potential Interference Mechanism | Key Troubleshooting Steps |
| ATP-Based Assays | Direct depletion of cellular ATP via off-target effects on mitochondrial metabolism. | 1. Run cell-free ATP assay. 2. Use an orthogonal viability assay. 3. Titrate this compound concentration. |
| Kinase Assays | Off-target modulation of signaling pathways, particularly PI3K/Akt. | 1. Review the signaling pathway. 2. Use specific kinase inhibitors as controls. 3. Perform in-vitro kinase assays with purified components. |
| Luciferase Reporter Assays | Direct inhibition or stabilization of the luciferase enzyme; optical interference. | 1. Perform a cell-free luciferase assay. 2. Use a promoterless reporter control. 3. Employ a different reporter gene for validation. |
Experimental Protocols
Protocol 1: Cell-Free ATP Assay (to test for direct interference)
-
Prepare a standard curve of ATP (e.g., 10 µM to 1 nM) in the assay buffer.
-
In a separate set of wells on a 96-well plate, add a fixed, mid-range concentration of ATP (e.g., 1 µM).
-
To these wells, add a serial dilution of this compound (and a vehicle control).
-
Add the luciferase-based ATP detection reagent (e.g., CellTiter-Glo®) to all wells.[4][5]
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
A significant change in luminescence in the this compound-treated wells compared to the vehicle control indicates direct interference.
Protocol 2: In-Vitro Kinase Assay (to test for direct kinase modulation)
-
In a 96-well plate, add the purified kinase, its specific substrate, and ATP to the kinase reaction buffer.
-
Add a serial dilution of this compound (and a vehicle control).
-
Incubate the reaction at the optimal temperature and time for the kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).[2][3]
-
Measure luminescence.
-
A change in ADP production in the presence of this compound suggests direct modulation of the kinase.
Protocol 3: Cell-Free Luciferase Assay (to test for direct enzyme inhibition)
-
In a 96-well plate, add purified firefly luciferase enzyme and its substrate, D-luciferin, to the assay buffer.
-
Add a serial dilution of this compound (and a vehicle control).
-
Immediately measure the luminescence.
-
A decrease in the luminescent signal in the presence of this compound indicates direct inhibition of the luciferase enzyme.
Visualizations
Caption: Mechanism of this compound-induced insulin secretion.
Caption: Troubleshooting workflow for this compound in ATP assays.
Caption: Potential this compound interference in PI3K/Akt assays.
References
- 1. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. MITOTOX [mitotox.org]
- 11. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 14. This compound induces nitric oxide production in human coronary artery endothelial cells via a PI3-kinase-Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glimepiride Administration in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected hyperglycemia when using Glimepiride (B1671586) in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on blood glucose levels in mice?
A1: this compound is a sulfonylurea drug expected to lower blood glucose levels by stimulating insulin (B600854) secretion from pancreatic β-cells and increasing insulin sensitivity in peripheral tissues.[1][2][3]
Q2: We are observing hyperglycemia and impaired glucose tolerance in our mice treated with this compound. Is this a known issue?
A2: Yes, this is a documented phenomenon. Studies have shown that chronic administration of this compound in chow can lead to fasting hyperglycemia, glucose intolerance, and paradoxically, decreased insulin levels in various mouse strains, including C57Bl/6J, db/db, and others.[4][5][6] This effect appears to be dose-dependent and may take up to two weeks to manifest.[4][6]
Q3: What is the proposed mechanism for this unexpected hyperglycemia?
A3: The precise mechanism is not yet fully elucidated.[5] However, studies have observed that despite this compound's primary action of stimulating insulin secretion, chronic exposure in mice leads to a significant decrease in circulating insulin levels.[4][5] There appears to be no significant change in glucagon (B607659) levels or gluconeogenesis.[4][5][6] One hypothesis is that prolonged exposure to sulfonylureas may lead to β-cell exhaustion and reduced insulin secretion.[7]
Q4: Is the hyperglycemic effect of this compound in mice reversible?
A4: Yes, the hyperglycemic effect, glucose intolerance, and decreased insulin levels have been shown to be reversible within approximately three weeks after discontinuing this compound administration.[4][6]
Q5: Does the route of administration affect the outcome?
A5: The unexpected hyperglycemia has been notably observed with this compound administered in chow, which provides a constant, long-term exposure.[5] In contrast, acute, single-dose administrations via oral gavage or injection are more likely to produce the expected hypoglycemic effect.[7]
Troubleshooting Guide
If you are encountering unexpected hyperglycemia in your this compound-treated mice, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommendation |
| Fasting Hyperglycemia | Chronic administration of this compound leading to reduced insulin secretion. | 1. Confirm the finding: Repeat the experiment with a control group. 2. Consider the duration: The effect is often seen after two weeks of continuous treatment.[4] 3. Switch administration route: For acute studies, consider oral gavage or intraperitoneal injection instead of chow administration. |
| Impaired Glucose Tolerance | A consequence of the paradoxical decrease in insulin levels. | 1. Perform a Glucose Tolerance Test (GTT): This will confirm the impaired ability to clear a glucose load. 2. Measure serum insulin: Assess insulin levels at baseline and during the GTT to correlate with glucose levels. A decrease in insulin despite hyperglycemia is indicative of this paradoxical effect.[4][5] |
| No Hypoglycemic Effect | The paradoxical hyperglycemic effect may be masking the expected hypoglycemic action. | 1. Review dosage: The hyperglycemic effect is dose-dependent.[4] Consider if the dose is within the range reported to cause this effect (e.g., 8 mg/kg/day). 2. Assess timing of measurement: Blood glucose levels may fluctuate. Ensure consistent timing for measurements. |
| Variability Between Mice | While the effect is reported across multiple strains, individual responses can vary. | 1. Increase sample size: A larger cohort can help determine if the observation is consistent. 2. Ensure consistent drug intake: If using medicated chow, monitor food consumption to ensure uniform dosing. |
Data Presentation
Table 1: Effect of Chronic this compound Administration on Fasting Blood Glucose and Insulin in C57Bl/6J Mice
| Treatment Group | Duration | Fasting Blood Glucose (mg/dL) | Serum Insulin (ng/mL) |
| Control | 2 weeks | ~150 | ~1.0 |
| This compound (1 mg/kg/day) | 2 weeks | Slightly elevated (not significant) | Not reported |
| This compound (8 mg/kg/day) | 2 weeks | Significantly elevated (~200)[4] | Significantly decreased (~0.5)[4][5] |
Data are approximate values based on published findings for illustrative purposes.
Table 2: Glucose Tolerance Test (GTT) in C57Bl/6J Mice After 2 Weeks of this compound Treatment
| Treatment Group | Blood Glucose at 0 min (mg/dL) | Blood Glucose at 60 min (mg/dL) | Blood Glucose at 120 min (mg/dL) | Area Under the Curve (AUC) |
| Control | ~150 | ~250 | ~175 | Baseline |
| This compound (8 mg/kg/day) | ~200 | ~400 | ~350 | Significantly increased[4] |
Data are approximate values based on published findings for illustrative purposes.
Experimental Protocols
1. Glucose Tolerance Test (GTT)
-
Animal Preparation: Fast mice for 6 hours with free access to water.[4]
-
Baseline Measurement: Record the initial blood glucose level (t=0) from the tail vein.
-
Glucose Administration: Administer a 2 mg/g body weight glucose solution via intraperitoneal (IP) injection.[4]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
2. Oral Gavage of this compound
-
Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 1% methyl cellulose).[8]
-
Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[9]
-
Gavage Needle Insertion: Carefully insert a flexible, ball-tipped gavage needle into the esophagus. Do not force the needle if resistance is met.[9]
-
Administration: Slowly administer the prepared this compound suspension.[8]
-
Post-Procedure Monitoring: Observe the animal for any signs of distress after the procedure.[9]
Mandatory Visualizations
Caption: this compound's established signaling pathway for insulin secretion.
Caption: A typical experimental workflow for studying this compound effects in mice.
Caption: Logical relationship of paradoxical hyperglycemia observed with chronic this compound in mice.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Side Effects, Dosage, Uses, and More [healthline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Stability testing of Glimepiride under different experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of Glimepiride (B1671586) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound stability testing?
Forced degradation studies for this compound are conducted to understand its intrinsic stability and to develop stability-indicating analytical methods.[1][2] These studies typically involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, heat, and photolysis, as recommended by the International Conference on Harmonization (ICH) guidelines.[2][3][4]
Q2: To which conditions is this compound most susceptible to degradation?
This compound shows significant degradation under acidic, alkaline, and oxidative conditions.[5][6] The susceptibility to hydrolytic decomposition generally follows the order: oxidative > acid > alkaline > neutral.[6][7] It is relatively stable under dry heat and photolytic conditions.[3][5]
Q3: What are the major degradation products of this compound?
Under various stress conditions, this compound degrades into several products. Some of the well-characterized degradation products include:
-
This compound Sulfonamide (Impurity B): Formed under acid and neutral hydrolytic conditions, as well as upon exposure to peroxide.[3]
-
This compound Urethane (Impurity C): Another degradation product identified under different conditions.[3]
-
A newly characterized degradation product, [[4-[2-(N-carbamoyl)aminoethyl]phenyl]sulfonyl]-3-trans-(4-methylcyclohexyl) urea, has also been identified.[3]
-
Under alkaline conditions, products such as 1-[4-(2-Aminoethyl) phenylsulfonyl]-3-trans-(4-methylcyclohexyl)urea can be formed.[8]
Q4: Which analytical techniques are suitable for monitoring this compound stability?
Several chromatographic techniques are employed for the analysis of this compound and its degradation products:
-
High-Performance Liquid Chromatography (HPLC): A simple, specific, and accurate RP-HPLC method is commonly used to separate this compound from its degradation products.[6][7]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced resolution and sensitivity, enabling the detection of even low levels of degradants.[1]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another validated method for monitoring the degradation of this compound.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the characterization and identification of unknown degradation products.[3]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in my chromatogram during a stability study.
-
Possible Cause 1: Formation of Degradation Products.
-
Possible Cause 2: Interaction with Excipients.
-
Troubleshooting: If you are analyzing a formulated product, excipients might interact with this compound under stress conditions. Analyze a placebo formulation under the same stress conditions to identify any peaks originating from the excipients. Physical interactions have been observed between this compound and excipients like magnesium stearate (B1226849) and lactose.[9][10]
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: Ensure the purity of the solvents and reagents used. Run a blank injection of the mobile phase and diluent to check for any contamination.
-
Issue 2: I am seeing poor resolution between this compound and its degradation products in my HPLC analysis.
-
Possible Cause 1: Inappropriate Mobile Phase Composition.
-
Troubleshooting: Adjust the ratio of the organic and aqueous phases of your mobile phase. A common mobile phase for this compound analysis consists of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.5).[6][7] Experiment with different pH values of the aqueous phase to improve separation.
-
-
Possible Cause 2: Incorrect Column Selection.
-
Possible Cause 3: Suboptimal Flow Rate.
-
Troubleshooting: Optimize the flow rate of the mobile phase. A typical flow rate is around 1 mL/min.[11]
-
Issue 3: My this compound sample shows significant degradation under supposedly stable conditions (e.g., dry heat).
-
Possible Cause 1: Presence of Impurities.
-
Troubleshooting: The presence of certain impurities in the drug substance can catalyze degradation. Ensure you are using a high-purity this compound reference standard.
-
-
Possible Cause 2: Incompatibility with Container/Closure System.
-
Troubleshooting: The material of the container used for the stability study might be interacting with the drug substance. Use inert containers (e.g., glass) for your studies.
-
-
Possible Cause 3: Inaccurate Temperature Control.
-
Troubleshooting: Verify the accuracy of the oven or stability chamber's temperature control. While this compound is generally stable under dry heat, excessive temperatures can lead to degradation.[5]
-
Data Presentation
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Temperature | Duration | Degradation/Recovery | Analytical Method | Reference |
| Acid Hydrolysis | 0.1N HCl | 4 hours at 80°C | Significant Degradation | RP-HPLC | [11] |
| 0.1N HCl | - | Heavy Degradation (Brand E) | UV-Vis | [4] | |
| 0.1N HCl | - | ~76.66% Recovery | HPTLC | [5] | |
| Base Hydrolysis | 0.1N NaOH | 4 hours at 80°C | Significant Degradation | RP-HPLC | [11] |
| 0.1N NaOH | - | Degradation (Brands A & E) | UV-Vis | [4] | |
| 0.1N NaOH | - | ~78.88% Recovery | HPTLC | [5] | |
| Oxidative | 3% H₂O₂ | - | More stable than acid/base | RP-HPLC | [11] |
| 6% H₂O₂ | 3 hours at RT | ~76.74% Recovery | HPTLC | [5] | |
| Thermal | 80°C | 4 hours | More stable than acid/base | RP-HPLC | [11] |
| 60°C | 3 hours | 100% Recovery | HPTLC | [5] | |
| Photolytic | - | - | More stable than acid/base | RP-HPLC | [11] |
| - | - | No additional degradation | LC-UV-PDA, LC-MS | [3] |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 500 µg/mL).[1]
-
Stress Condition: In a volumetric flask, mix a known volume of the this compound stock solution with an equal volume of 0.1 N HCl.
-
Incubation: Keep the flask in a controlled temperature bath at 80°C for a specified period (e.g., 4 hours).[11]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH.
-
Dilution: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Stress Condition: In a volumetric flask, mix a known volume of the this compound stock solution with an equal volume of 3-6% hydrogen peroxide.[5][11]
-
Incubation: Keep the flask at room temperature for a specified duration (e.g., 3 hours).[5]
-
Dilution: Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Visualizations
Caption: this compound Degradation Pathways.
Caption: Forced Degradation Workflow.
References
- 1. waters.com [waters.com]
- 2. Effect of Acid, Base and Time on Different Brands of this compound [scirp.org]
- 3. LC-UV-PDA and LC-MS studies to characterize degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Stability study of this compound under stress via HPTLC method. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC study of this compound under hydrolytic stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and this compound in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in developing sustained-release formulations of Glimepiride
Technical Support Center: Glimepiride (B1671586) Sustained-Release Formulations
Welcome to the technical support center for the development of sustained-release (SR) formulations of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating a sustained-release version of this compound?
A1: The primary challenges stem from this compound's intrinsic physicochemical properties. It is a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] This poor, pH-dependent solubility can lead to erratic and incomplete drug release from an SR matrix, making it difficult to achieve consistent therapeutic plasma concentrations.[2][4] Furthermore, this compound can exist in different polymorphic forms, with varying solubilities, which can impact dissolution rates and overall product performance if not controlled.[5]
Q2: My this compound SR tablet shows a high initial "burst release." How can this be controlled?
A2: A high burst release is a common issue, often caused by the rapid dissolution of the drug from the surface of the dosage form. Key strategies to control this include:
-
Increasing Polymer Concentration: Higher concentrations of release-retarding polymers, such as Hydroxypropyl Methylcellulose (HPMC) or Carbopol, increase the viscosity and tortuosity of the gel layer that forms upon hydration, thereby slowing the initial drug release.[6][7][8]
-
Using High-Viscosity Polymers: Employing higher viscosity grades of polymers (e.g., HPMC K100M vs. HPMC K4M) can create a stronger gel barrier, effectively reducing the burst effect.[7][8]
-
Incorporating Hydrophobic Polymers: Combining hydrophilic polymers with hydrophobic ones like Ethyl Cellulose can further retard water penetration and reduce the initial drug release.[9][10]
Q3: The dissolution profile of my formulation is incomplete and plateaus before reaching 100% release. What could be the cause?
A3: Incomplete drug release is often linked to the low solubility of this compound or issues with the formulation matrix. Potential causes include:
-
Poor Drug Solubility: At the neutral to slightly acidic pH of the lower gastrointestinal tract, this compound's solubility decreases, potentially causing it to precipitate within the matrix.[11]
-
Excessive Gel Strength: While a strong gel layer is needed to control release, an overly robust matrix formed by high concentrations of polymers can entrap the drug, preventing its complete diffusion out of the tablet.
-
Excipient Interactions: Incompatibility between this compound and certain excipients can affect drug release. For instance, interactions with magnesium stearate (B1226849) and lactose (B1674315) have been observed and should be evaluated.[12]
-
Polymorphic Conversion: A change in the crystalline form of this compound during manufacturing or storage to a less soluble polymorph can result in decreased dissolution.[5]
Q4: How can I improve the solubility of this compound within the SR formulation?
A4: Enhancing the solubility of this compound is crucial for achieving complete and reproducible release. Effective techniques include:
-
Solid Dispersions: This is a highly effective method where the drug is dispersed in a molecular or amorphous state within a hydrophilic carrier.[1] Carriers like Poloxamers, Polyvinylpyrrolidone (PVP K-30), Polyethylene Glycols (PEGs), and cyclodextrins have been shown to significantly enhance this compound's dissolution rate.[1][2][3][13]
-
pH Modification: Incorporating alkalizing agents into the formulation can create a micro-environment with a higher pH within the tablet matrix, which increases the local solubility of this compound.
-
Use of Surfactants: Including surfactants like Sodium Dodecyl Sulfate (SDS) in the formulation can improve the wettability and dissolution of the poorly soluble drug.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solutions & Experiments |
| High Burst Release | 1. Insufficient polymer concentration.2. Low viscosity grade of polymer.3. Drug present on the tablet surface. | 1. Increase the concentration of the release-retarding polymer (e.g., HPMC, Carbopol).[6][7][8]2. Switch to a higher viscosity grade of the same polymer.[7][8]3. Consider a combination of hydrophilic and hydrophobic polymers.[9]4. Optimize granulation process to ensure uniform drug distribution. |
| Incomplete Drug Release | 1. Poor solubility of this compound in the dissolution medium.2. Formation of an excessively strong, non-eroding gel matrix.3. Potential drug-excipient incompatibility. | 1. Enhance drug solubility using solid dispersion techniques with carriers like β-cyclodextrin or Poloxamer 188.[1][3]2. Adjust the polymer type or concentration to achieve a balance between gel strength and erosion.3. Conduct drug-excipient compatibility studies using DSC and FTIR.[9][12] |
| Variable/Inconsistent Release Profiles | 1. Poor powder flowability leading to tablet weight and content uniformity issues.2. Polymorphism of the this compound raw material.3. Inconsistent manufacturing parameters (e.g., compression force, granulation). | 1. Improve powder flow by adding glidants (e.g., colloidal silicon dioxide) and lubricants (e.g., magnesium stearate).[6]2. Characterize the solid-state of the raw material using XRD and DSC to ensure polymorphic purity.[5]3. Validate and control manufacturing process parameters. |
| Poor Tablet Hardness / High Friability | 1. Insufficient binder concentration.2. Inadequate compression force.3. Poor compressibility of the powder blend. | 1. Increase the concentration of the binder (e.g., PVP K30).[6]2. Optimize the compression force; excessive force can sometimes lead to lamination.3. Use excipients with good compressibility, such as microcrystalline cellulose. |
Quantitative Data Summary
Table 1: Example Polymer Impact on this compound Release This table summarizes in vitro release data from a study using different polymers to control this compound release over 8 hours.
| Formulation ID | Polymer(s) Used | Polymer Ratio (%) | % Drug Release after 8 hours |
| F1 | Methocel K4MCR | 10 | 98.76% |
| F2 | Methocel K4MCR | 20 | 90.15% |
| F3 | Carbopol | 10 | 85.43% |
| F4 | Carbopol | 20 | 73.11% |
| F5 | Ethyl Cellulose | 10 | 88.29% |
| Data adapted from studies on various SR formulations. The trend shows that increasing polymer concentration generally decreases the rate and extent of drug release.[7][8] |
Table 2: Pharmacokinetic Parameters of this compound SR vs. Immediate-Release (IR) This table compares key pharmacokinetic parameters for a single dose of this compound/Metformin (B114582) SR versus an IR formulation.
| Parameter | This compound/Metformin SR (2 mg/500 mg) | This compound/Metformin IR (2 mg/500 mg) |
| This compound | ||
| AUC₂₄ (ng·h/mL) | Similar to IR (Ratio: 1.05) | Baseline |
| Cₘₐₓ (ng/mL) | Similar to IR | Baseline |
| Metformin | ||
| Tₘₐₓ (h) | 4.0 - 8.0 (Delayed) | 1.0 - 4.0 |
| AUC₂₄ (ng·h/mL) | Slightly Decreased (Ratio: 0.87) | Baseline |
| Data from a comparative study showing that the SR formulation delays metformin's peak concentration while maintaining similar systemic exposure for this compound.[14][15] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound SR Tablets
This protocol outlines a standard method for assessing the drug release profile of this compound SR tablets.
-
Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer. Some studies also use pH 7.8 phosphate buffer.[7][16]
-
Temperature: Maintain at 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.[7][8] Some methods may specify 75 or 100 rpm.[4][16]
-
Sampling Times: Withdraw 5 mL aliquots at 1, 2, 4, 6, 8, 10, and 12 hours. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis:
Protocol 2: Drug-Excipient Compatibility Study using FTIR
This protocol is used to detect potential chemical interactions between this compound and selected excipients.
-
Sample Preparation:
-
Prepare physical mixtures of this compound and each excipient (e.g., HPMC, lactose, magnesium stearate) in a 1:1 ratio by gentle blending.[9]
-
Prepare potassium bromide (KBr) pellets of the pure drug, the pure excipient, and the physical mixture.
-
-
FTIR Analysis:
-
Interpretation:
Visualizations
Caption: Workflow for this compound SR Formulation Development.
Caption: Troubleshooting Logic for Inconsistent Dissolution.
References
- 1. Development and Characterization of this compound Novel Solid Nanodispersion for Improving Its Oral Bioavailability [mdpi.com]
- 2. sciensage.info [sciensage.info]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. A discriminating dissolution method for this compound polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation of this compound sustained-release tablets with HPMC K4M and HPC. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. banglajol.info [banglajol.info]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. ijpbs.com [ijpbs.com]
- 13. int-jecse.net [int-jecse.net]
- 14. Pharmacokinetics of a fixed-dose this compound/sustained-release metformin combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. khu.elsevierpure.com [khu.elsevierpure.com]
- 16. mcmed.us [mcmed.us]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
Validation & Comparative
Validating the Insulin-Sensitizing Effects of Glimepiride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo insulin-sensitizing effects of Glimepiride (B1671586) against other common oral hypoglycemic agents. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on quantitative outcomes and detailed methodologies to aid in research and development.
Comparative Efficacy of this compound
This compound, a second-generation sulfonylurea, is known primarily for its insulin (B600854) secretagogue effects. However, a significant body of evidence demonstrates its extrapancreatic, insulin-sensitizing properties.[1] This guide compares this compound with other sulfonylureas (Glibenclamide, Gliclazide), a biguanide (B1667054) (Metformin), and a thiazolidinedione (Pioglitazone).
Data Summary Tables
The following tables summarize the quantitative data from in vivo studies, offering a clear comparison of this compound's performance.
Table 1: Comparison of this compound and Other Sulfonylureas on Insulin Sensitivity
| Parameter | This compound | Glibenclamide | Gliclazide | Control (Saline) | Study Animal | Key Findings |
| Metabolic Clearance Rate (MCR) of Glucose (ml/kg/min) during physiological hyperinsulinemia | 153% of control (p < 0.01) | No significant difference from control | No significant difference from control | 100% | Wistar Rats | This compound significantly increased glucose uptake at physiological insulin levels, unlike other sulfonylureas. |
| MCR of Glucose (ml/kg/min) during maximal hyperinsulinemia | 128% of control (p < 0.05) | 141% of control (p < 0.01) | Lower than Glibenclamide (p < 0.05), no significant difference from control | 100% | Wistar Rats | This compound and Glibenclamide enhance insulin action at maximal insulin concentrations, suggesting an effect on post-receptor mechanisms. |
| Blood Glucose Reduction | 40% | No significant effect | No significant effect | - | KK-Ay Mice | In a hyperglycemic, hyperinsulinemic mouse model, only this compound showed significant blood glucose-lowering effects.[2] |
| Plasma Insulin Reduction | 50% | No significant effect | No significant effect | - | KK-Ay Mice | This compound demonstrated an ability to lower blood glucose without a corresponding increase in plasma insulin, indicating improved insulin sensitivity.[2] |
Table 2: Comparison of this compound and Metformin on Glycemic Control and Insulin Sensitivity
| Parameter | This compound + Insulin Glargine | Metformin + this compound + Insulin Glargine | Study Population | Key Findings |
| Change in HbA1c | Significant decrease | Significantly greater decrease than this compound alone | Type 2 Diabetes Patients | The combination of Metformin and this compound with basal insulin resulted in better glycemic control.[3] |
| Change in 2-h Post Prandial Glucose (PPG 2h) | Significant decrease | Significantly greater decrease than this compound alone | Type 2 Diabetes Patients | The combination therapy was more effective at managing post-meal glucose spikes.[3] |
| Change in Fasting Blood Glucose (FPG) | No significant intergroup difference | In the per-protocol set, a significantly greater decrease was observed | Type 2 Diabetes Patients | The combination showed a trend towards better FPG control.[3] |
Table 3: Comparison of this compound and Pioglitazone (B448) on Insulin Sensitivity
| Parameter | This compound | Pioglitazone | Study Population | Key Findings |
| Change in HOMA-S (%) | -7.9% | +18.0% (p < 0.001) | Mexican patients with Type 2 Diabetes | Pioglitazone significantly improved insulin sensitivity as measured by HOMA-S, while this compound did not.[4] |
| Change in QUICKI | -0.007 | +0.013 (p < 0.001) | Mexican patients with Type 2 Diabetes | Pioglitazone showed a significant improvement in the Quantitative Insulin Sensitivity Check Index.[4] |
| Change in Fasting Serum Insulin (pmol/L) | +15.1 | -21.1 (p < 0.001) | Mexican patients with Type 2 Diabetes | Pioglitazone led to a reduction in fasting insulin levels, indicative of improved insulin sensitivity.[4] |
| Change in HbA1c at 52 weeks | -0.68% | -0.78% | Mexican patients with Type 2 Diabetes | Both drugs showed comparable long-term glycemic control, though Pioglitazone had a more sustained effect.[4] |
| Change in Hepatocellular Lipid (HCL) | Tended to decrease (p=0.12) | Decreased by ~39% (p < 0.05) | Non-obese patients with Type 2 Diabetes | Pioglitazone significantly reduced liver fat content, a factor associated with insulin resistance.[5] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Hyperinsulinemic-Euglycemic Clamp in Rats
This procedure is the gold standard for assessing in vivo insulin sensitivity.[6]
-
Animal Model: Male Wistar rats or Streptozotocin-induced diabetic rats.[7]
-
Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the experiment to allow for recovery.[8][9]
-
Housing: Animals are housed individually and acclimatized to the experimental conditions.
-
Fasting: Rats are fasted for a specified period (e.g., 5-6 hours) before the clamp.
-
Procedure:
-
A primed-continuous infusion of human insulin is administered through the jugular vein catheter at a constant rate (e.g., 6 mU/kg/min for physiological or 30 mU/kg/min for maximal hyperinsulinemia).[7]
-
A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (e.g., around 100 mg/dL).
-
Blood samples are taken from the arterial catheter at regular intervals (e.g., every 5-10 minutes) to monitor blood glucose levels.
-
The glucose infusion rate (GIR) required to maintain euglycemia is recorded. A higher GIR indicates greater insulin sensitivity.
-
The metabolic clearance rate (MCR) of glucose is calculated from the GIR and blood glucose concentration.
-
Insulin Tolerance Test (ITT) in Mice
The ITT provides a measure of whole-body insulin sensitivity by assessing the rate of glucose clearance in response to an exogenous insulin bolus.[10][11]
-
Animal Model: C57BL/6J mice or other relevant strains.
-
Fasting: Mice are fasted for a short period (e.g., 4-6 hours) to normalize blood glucose.[11]
-
Procedure:
-
A baseline blood glucose measurement is taken from the tail vein (time 0).
-
A bolus of human insulin (e.g., 0.75-1.0 U/kg body weight) is injected intraperitoneally.[10]
-
Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 45, 60, 90, and 120 minutes) from the tail vein.
-
The rate of glucose disappearance is calculated to assess insulin sensitivity. A faster decline in blood glucose indicates greater insulin sensitivity.
-
Signaling Pathways and Mechanisms of Action
This compound enhances insulin sensitivity through extrapancreatic mechanisms that complement its primary action on insulin secretion.
This compound's Insulin-Sensitizing Signaling Pathway
This compound's insulin-sensitizing effects are mediated, in part, by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose tissues.[12][13] This process increases glucose uptake from the bloodstream. The proposed mechanism involves interaction with lipid rafts and activation of a glycosylphosphatidylinositol-specific phospholipase C, which positively influences the insulin signaling cascade downstream of the insulin receptor.[14]
Caption: this compound's extrapancreatic signaling pathway enhances glucose uptake.
Experimental and Logical Workflows
Visual representations of the experimental processes and logical comparisons can clarify complex relationships.
Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp
The following diagram illustrates the key steps in performing a hyperinsulinemic-euglycemic clamp study to assess insulin sensitivity.
Caption: Workflow for assessing in vivo insulin sensitivity using the euglycemic clamp.
Logical Relationship: this compound vs. Alternatives
This diagram outlines the comparative logic for evaluating this compound's insulin-sensitizing effects against other classes of oral hypoglycemic agents.
Caption: Comparative framework for evaluating this compound's insulin-sensitizing effects.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extrapancreatic effects of sulfonylureas--a comparison between this compound and conventional sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison study on efficacy, insulin sensitivity and safety of this compound/Metformin fixed dose combination versus this compound single therapy on type 2 diabetes mellitus patients with basal insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pioglitazone and this compound on glycemic control and insulin sensitivity in Mexican patients with type 2 diabetes mellitus: A multicenter, randomized, double-blind, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pioglitazone versus this compound exposure on hepatocellular fat content in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. Effects of this compound on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insulin Tolerance Test in Mouse [protocols.io]
- 11. Insulin Tolerance Test [protocols.io]
- 12. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 14. The Mode of Action of the Antidiabetic Drug this compound-Beyond In...: Ingenta Connect [ingentaconnect.com]
A Head-to-Head Comparison of the Molecular Mechanisms of Glimepiride and Metformin
A detailed guide for researchers, scientists, and drug development professionals on the distinct molecular pathways of two cornerstone type 2 diabetes therapies.
Glimepiride and Metformin, two widely prescribed oral antihyperglycemic agents, exert their therapeutic effects through fundamentally different molecular mechanisms. While both ultimately lead to improved glycemic control, their primary cellular targets and downstream signaling cascades are distinct. This guide provides an in-depth comparison of their molecular actions, supported by quantitative experimental data and detailed methodologies, to aid in research and drug development.
Core Molecular Mechanisms: A Tale of Two Pathways
This compound, a second-generation sulfonylurea, acts primarily as an insulin (B600854) secretagogue by targeting pancreatic β-cells.[1][2] Its mechanism is direct and rapid, involving the modulation of ion channels to stimulate insulin release.[1][2]
In contrast, Metformin, a biguanide, does not directly stimulate insulin secretion.[3] Its principal site of action is the mitochondrion, particularly in hepatocytes, where it triggers a cascade of events that lead to reduced hepatic glucose production and improved insulin sensitivity in peripheral tissues.[4][5]
Quantitative Comparison of Molecular Interactions
The following tables summarize key quantitative parameters that define the interaction of this compound and Metformin with their primary molecular targets.
| Parameter | This compound | Metformin |
| Primary Molecular Target | Sulfonylurea Receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells[6] | Mitochondrial Respiratory Chain Complex I[5][7][8][9] |
| Primary Cellular Effect | Inhibition of K-ATP channels, leading to β-cell membrane depolarization and insulin exocytosis[6] | Inhibition of mitochondrial respiration, leading to decreased cellular ATP levels and activation of AMPK[5][10] |
| Secondary Effects | Increased peripheral insulin sensitivity[6][11] | Increased glucose uptake in peripheral tissues, alteration of gut microbiome[4][12] |
Table 1: High-level overview of the molecular mechanisms of this compound and Metformin.
This compound: Binding Affinity for Sulfonylurea Receptors
This compound's potency is determined by its binding affinity to the SUR subunits of the K-ATP channel. It exhibits high affinity for the pancreatic SUR1 isoform and also interacts with SUR2A and SUR2B isoforms found in cardiac and smooth muscle, respectively.[10][13]
| Receptor Isoform | IC50 (nM) | Experimental System | Reference |
| SUR1 | 3.0 | Recombinant Kir6.2/SUR1 co-expressed in Xenopus oocytes | [10][13] |
| SUR1 | 8.3 | SUR1-expressing HEK293t cells (displacement of [3H]-glibenclamide) | [14] |
| SUR2A | 5.4 | Recombinant Kir6.2/SUR2A co-expressed in Xenopus oocytes | [10][13][15] |
| SUR2B | 7.3 | Recombinant Kir6.2/SUR2B co-expressed in Xenopus oocytes | [10][13][15] |
Table 2: Binding affinities of this compound for Sulfonylurea Receptor (SUR) isoforms.
Metformin: Inhibition of Mitochondrial Complex I and AMPK Activation
Metformin's inhibition of mitochondrial complex I is a key initiating event. The reported inhibitory concentrations vary depending on the experimental system, with higher concentrations generally required for isolated mitochondria compared to intact cells, suggesting cellular accumulation of the drug.[16][17][18] This inhibition leads to a measurable increase in the cellular AMP:ATP ratio, which is a direct trigger for the activation of AMP-activated protein kinase (AMPK).[19]
| Parameter | Value | Experimental System | Reference |
| IC50 for Complex I Inhibition | ~20 mM (weak and reversible) | Isolated mitochondria | [16] |
| Effective Concentration in Intact Cells | Micromolar (µM) range | Various cell types | [16][17] |
| AMPK Activation | 4.72-fold increase in human hepatocytes (at 500 µmol/l) | Primary human hepatocytes | [19] |
| AMP:ATP Ratio | 1.69-fold increase in human hepatocytes (at 500 µmol/l) | Primary human hepatocytes | [19] |
Table 3: Quantitative data on Metformin's molecular effects.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of this compound and Metformin.
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Metformin signaling pathway, primarily in hepatocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to quantify the molecular interactions of this compound and Metformin.
Radioligand Binding Assay for Sulfonylurea Receptor Affinity
This assay determines the binding affinity of a compound (e.g., this compound) to sulfonylurea receptors by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the desired SUR isoform (e.g., HEK293 cells with SUR1/Kir6.2).
-
Harvest and homogenize the cells in an ice-cold lysis buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the cell membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[20]
2. Competition Binding Assay:
-
In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]Glibenclamide) and varying concentrations of the unlabeled competitor drug (this compound).
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Incubate at a specified temperature (e.g., room temperature) to reach equilibrium.[20][21]
3. Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.[20][21]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor drug to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[20]
Caption: Workflow for a competitive radioligand binding assay.
Mitochondrial Complex I Activity Assay
This colorimetric assay measures the activity of Complex I in isolated mitochondria by monitoring the oxidation of NADH.
1. Mitochondria Isolation:
-
Isolate mitochondria from cells or tissue using a commercially available kit or a standard protocol involving homogenization and differential centrifugation.
-
Determine the protein concentration of the mitochondrial preparation.[5][22]
2. Immunocapture (for kit-based assays):
-
Add diluted mitochondrial samples to a microplate pre-coated with antibodies against a Complex I subunit.
-
Incubate to allow the immunocapture of the enzyme complex.[4]
3. Activity Measurement:
-
Wash the wells to remove unbound material.
-
Add an assay solution containing NADH and a specific dye that changes absorbance upon reduction.
-
Measure the increase in absorbance (e.g., at 450 nm or 600 nm) over time in a kinetic plate reader. The rate of change is proportional to Complex I activity.[4][5]
4. Inhibition Analysis:
-
To determine the specific contribution of Complex I, run parallel reactions in the presence of a known Complex I inhibitor, such as rotenone.
-
The specific Complex I activity is the difference between the total activity and the activity in the presence of the inhibitor.[5]
-
To determine the IC50 of Metformin, perform the assay with varying concentrations of the drug.
Western Blot for Phospho-AMPK (Thr172)
This technique is used to detect the phosphorylation of AMPK at Threonine 172, a key indicator of its activation.
1. Cell Lysis and Protein Quantification:
-
Treat cells with Metformin for the desired time and at various concentrations.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the total protein concentration of the lysates.[23]
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[23]
3. Immunoblotting:
-
Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPKα at Thr172.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[1][23]
4. Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total AMPKα.
-
Quantify the band intensities using densitometry software and express the results as the ratio of phospho-AMPK to total AMPK.[1][23]
Conclusion
This compound and Metformin represent two distinct and highly effective strategies for the management of type 2 diabetes. This compound's action is direct and focused on stimulating insulin secretion from pancreatic β-cells through the inhibition of K-ATP channels. In contrast, Metformin's mechanism is more complex and indirect, originating from the inhibition of mitochondrial complex I, which leads to the activation of the master metabolic regulator, AMPK. This fundamental difference in their molecular mechanisms underlies their distinct clinical profiles, including their effects on body weight and risk of hypoglycemia. A thorough understanding of these molecular pathways is essential for the development of novel and improved therapies for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Mitochondrial complex activity assays [protocols.io]
- 10. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial complex activity assays [bio-protocol.org]
- 13. This compound block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | Potassium Channel | TargetMol [targetmol.com]
- 16. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 17. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Mitochondrial Complex I Activity Colorimetric Assay Kit (ab287847) | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Glimepiride Versus Newer Generation Sulfonylureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of glimepiride (B1671586) against newer generation sulfonylureas, primarily gliclazide (B1671584) and glipizide (B1671590). The information is supported by data from clinical trials and preclinical studies to aid in research and development efforts in the field of antidiabetic agents.
Pancreatic and Extra-Pancreatic Effects of Sulfonylureas
Sulfonylureas primarily exert their glucose-lowering effect by stimulating insulin (B600854) secretion from pancreatic β-cells. This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel, leading to its closure. The subsequent membrane depolarization opens voltage-gated calcium channels, causing an influx of calcium and triggering the exocytosis of insulin-containing granules.[1][2]
Beyond their pancreatic effects, some sulfonylureas, including this compound, are suggested to have extra-pancreatic actions that may contribute to their overall efficacy.[3] One such proposed mechanism is the potentiation of insulin action in peripheral tissues, such as fat and muscle, by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[3]
Comparative Efficacy in Glycemic Control
Clinical studies have demonstrated that this compound, gliclazide, and glipizide are all effective in improving glycemic control in patients with type 2 diabetes.[4][5][6] However, the extent of their effects and their safety profiles, particularly concerning the risk of hypoglycemia, can differ.
This compound vs. Gliclazide
The Glucose Control in Type 2 Diabetes: Diamicron MR versus this compound (GUIDE) study was a large-scale, head-to-head, double-blind clinical trial that provided significant comparative data.[7]
Data Presentation: Key Findings from the GUIDE Study [7]
| Parameter | This compound (1-6 mg daily) | Gliclazide MR (30-120 mg daily) |
| Number of Patients | 440 | 405 |
| Study Duration | 27 weeks | 27 weeks |
| Baseline Mean HbA1c | 8.2% | 8.4% |
| End of Study Mean HbA1c | 7.2% | 7.2% |
| Mean HbA1c Reduction | -1.0% | -1.2% |
| Patients with Confirmed Hypoglycemia (blood glucose <3 mmol/L) | 8.9% | 3.7% |
The GUIDE study concluded that while both drugs showed comparable efficacy in reducing HbA1c, gliclazide MR was associated with a significantly lower incidence of hypoglycemic events.[7]
This compound vs. Glipizide
Direct comparative trials between this compound and glipizide have also been conducted. A double-blind clinical trial showed that both drugs produced comparable reductions in HbA1c levels over a six-month period.[4] Another study comparing the two as add-on therapy to metformin (B114582) found no significant difference in the reduction of HbA1c, fasting blood sugar (FBS), and postprandial blood sugar (PPBS) between the two groups over three months.
Data Presentation: this compound vs. Glipizide as Add-on to Metformin
| Parameter | This compound + Metformin | Glipizide + Metformin |
| Number of Patients | 25 | 25 |
| Study Duration | 3 months | 3 months |
| Mean Reduction in HbA1c | Significant decrease from baseline | Significant decrease from baseline |
| Mean Reduction in FBS | Significant decrease from baseline | Significant decrease from baseline |
| Mean Reduction in 2h-PPBS | Significant decrease from baseline | Significant decrease from baseline |
While efficacy in glycemic control appears similar, some studies suggest that this compound may have a lower risk of hypoglycemia compared to glipizide, attributed to its longer duration of action and more specific receptor binding.[4]
Experimental Protocols
Key Clinical Trial Protocol: The GUIDE Study
The GUIDE study was a multicenter, randomized, double-blind, parallel-group study.[7]
Methodology:
-
Patient Recruitment: 845 patients with type 2 diabetes were enrolled.
-
Randomization: Patients were randomly assigned to receive either gliclazide modified-release (MR) (30-120 mg daily) or this compound (1-6 mg daily).
-
Treatment: The study drugs were administered as monotherapy or in combination with metformin or an alpha-glucosidase inhibitor.
-
Duration: The treatment period was 27 weeks.
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the study.
-
Primary Safety Endpoint: Incidence of hypoglycemic episodes (defined as blood glucose < 3 mmol/L).
-
Blinding: Both patients and investigators were blinded to the treatment allocation.
Key Preclinical Experiment: GLUT4 Translocation Assay
The extra-pancreatic effects of sulfonylureas can be investigated by measuring the translocation of GLUT4 to the plasma membrane in insulin-sensitive cells, such as adipocytes. A common method is immunofluorescence microscopy.
Methodology:
-
Cell Culture: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are serum-starved and then incubated with this compound, insulin (positive control), or a vehicle (negative control) for a specified time.
-
Immunostaining:
-
Cells are fixed with paraformaldehyde.
-
To specifically label surface GLUT4, cells are incubated with an antibody targeting an extracellular epitope of GLUT4 without permeabilization.
-
To label total GLUT4, cells are permeabilized with a detergent (e.g., Triton X-100) before incubation with the GLUT4 antibody.
-
-
Fluorescence Microscopy: Cells are imaged using a fluorescence microscope. The intensity of the fluorescent signal on the plasma membrane is quantified.
-
Analysis: The ratio of surface GLUT4 to total GLUT4 is calculated to determine the extent of translocation.
Visualizations
Signaling Pathway of Sulfonylureas
Caption: Pancreatic and extra-pancreatic mechanisms of action of sulfonylureas.
Experimental Workflow for a Comparative Clinical Trial
Caption: Workflow of a randomized, double-blind, comparative clinical trial.
Experimental Workflow for GLUT4 Translocation Assay
Caption: Workflow for assessing GLUT4 translocation in adipocytes.
References
- 1. droracle.ai [droracle.ai]
- 2. health.gov.za [health.gov.za]
- 3. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 4. This compound vs Glipizide | Power [withpower.com]
- 5. Efficacy and Safety of Gliclazide versus this compound in T2DM Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
Cross-validation of Glimepiride's effects in different diabetic animal models
For researchers, scientists, and drug development professionals, understanding the translational relevance of preclinical data is paramount. This guide provides a cross-validation of Glimepiride's therapeutic effects in established diabetic animal models: the Streptozotocin (STZ)-induced diabetic rat, a model of insulin-deficient type 1 diabetes, and the Zucker Diabetic Fatty (ZDF) rat, a model of insulin-resistant type 2 diabetes. This comparative analysis, supported by experimental data and detailed protocols, aims to offer a clearer perspective on the drug's performance under different pathophysiological conditions.
Comparative Efficacy of This compound (B1671586)
The following tables summarize the quantitative effects of this compound on key diabetic parameters in STZ-induced diabetic rats and Zucker Diabetic Fatty rats.
Table 1: Effects of this compound in Streptozotocin-Induced Diabetic Rats
| Parameter | Control (Diabetic) | This compound Treated | Percentage Change | Reference |
| Fasting Blood Glucose (mg/dL) | 292 ± 10.60 | 86 ± 8.39 | ↓ 70.5% | [1] |
| Blood Urea (mg/dL) | 53 ± 2.11 | 18.75 ± 0.84 | ↓ 64.6% | [1] |
| Serum Creatinine (mg/dL) | 3.32 ± 0.16 | 0.98 ± 0.05 | ↓ 70.5% | [1] |
| HbA1c (%) | Significantly Increased | Significantly Decreased | Not Quantified | [2] |
| Total Cholesterol (TC) | Significantly Increased | Significantly Decreased | Not Quantified | [2] |
| Triglycerides (TG) | Significantly Increased | Significantly Decreased | Not Quantified | [2] |
| Malondialdehyde (MDA) | Increased | Decreased | Not Quantified | [3] |
| Superoxide (B77818) Dismutase (SOD) | Decreased | Increased | Not Quantified | [3] |
| Glutathione (B108866) Peroxidase (GPx) | Decreased | Increased | Not Quantified | [3] |
Data are presented as mean ± standard error. The STZ-induced model primarily reflects type 1 diabetes, where pancreatic β-cells are destroyed.
Table 2: Effects of this compound in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Control (Diabetic) | This compound Treated | Combination (this compound + Metformin) | Reference |
| Fasting Blood Glucose (FBG) | Increased | No significant effect | Reduced | [4] |
| HbA1c | Increased | Not specified | Reduced | [4] |
| Oral Glucose Tolerance Test (OGTT) | Impaired | Not specified | Improved | [4] |
| Urine Glucose (U-GLU) | Increased | Not specified | Reduced | [4] |
| Triglycerides (TG) | Increased | Not specified | Reduced | [4] |
| Total Cholesterol (TC) | Increased | Not specified | Reduced | [4] |
| Insulin (B600854) | Reduced | No significant effect | Not specified | [4] |
| Body Weight | Increased | Not specified | Reduced | [4] |
| Urine Volume | Increased | Not specified | Reduced | [4] |
The ZDF rat model is characterized by obesity and insulin resistance, closely mimicking human type 2 diabetes.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings.
Protocol 1: Induction of Diabetes and this compound Treatment in Wistar Rats using Streptozotocin (STZ)
1. Animal Model: Male Wistar rats (200±30 g body weight) are used.[3]
2. Induction of Diabetes:
-
A single intraperitoneal (i.p.) injection of Streptozotocin (STZ) at a dose of 65 mg/kg body weight is administered to induce diabetes.[3][7] STZ is a chemical agent that is toxic to the insulin-producing β-cells of the pancreas.[8]
-
In some protocols, nicotinamide (B372718) (230 mg/kg, i.p.) is administered 15 minutes before STZ (65 mg/kg, i.v.) to induce a more stable form of diabetes.[7]
-
Diabetes is typically confirmed 72 hours post-STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose ≥250 mg/dL are considered diabetic.[2]
3. This compound Administration:
-
This compound is administered orally via gavage.
-
A common dosage used is 0.1 mg/kg/day.[9][10] Other studies have used doses up to 200 mg/kg of body mass for specific investigations.[3]
-
The treatment duration can vary, with studies reporting treatment periods of several weeks (e.g., seven weeks).[3]
4. Measured Parameters:
-
Glycemic Control: Fasting blood glucose, HbA1c.[2]
-
Renal Function: Blood urea, serum creatinine.[1]
-
Lipid Profile: Total cholesterol (TC), triglycerides (TG).[2]
-
Oxidative Stress Markers: Malondialdehyde (MDA), superoxide dismutase (SOD), glutathione peroxidase (GPx).[3]
-
Insulin Action: Euglycemic clamp procedures can be performed to measure the metabolic clearance rate of glucose, providing insights into insulin sensitivity.[9]
Protocol 2: this compound Treatment in Zucker Diabetic Fatty (ZDF) Rats
1. Animal Model: Male Zucker Diabetic Fatty (ZDF) rats (fa/fa) are used as the diabetic model, with their lean littermates (fa/+) serving as controls.[4] ZDF rats have a genetic mutation that leads to obesity and insulin resistance.[5][6]
2. Diet: Rats are often fed a high-fat and high-sugar diet to accelerate the development of diabetic characteristics.[4]
3. This compound Administration:
-
This compound is administered orally.
-
A typical dosage is 5 mg/kg, administered once daily.[4]
-
Studies often include a combination therapy arm, for instance, this compound (5 mg/kg) combined with Metformin (200 mg/kg).[4]
-
The treatment duration is typically long-term, for example, 12 consecutive weeks.[4]
4. Measured Parameters:
-
General Health: Body weight, urine volume.[4]
-
Glycemic Control: Fasting blood glucose (FBG), HbA1c, Oral Glucose Tolerance Test (OGTT), urine glucose (U-GLU).[4]
-
Lipid Profile: Triglycerides (TG), total cholesterol (TC).[4]
-
Insulin Levels: Serum insulin.[4]
Visualizing Experimental Design and Mechanism of Action
To better illustrate the experimental flow and the underlying molecular pathways, the following diagrams are provided.
Caption: Experimental workflow for cross-validating this compound's effects.
Caption: Signaling pathway of this compound's action.
Discussion and Conclusion
The cross-validation of this compound in these distinct diabetic animal models highlights its multifaceted mechanism of action. In the STZ-induced model, where insulin production is severely hampered, this compound's ability to stimulate any remaining functional β-cells and its extrapancreatic effects on insulin sensitivity likely contribute to its therapeutic efficacy.[9][11] The significant improvements in glycemic control, renal function, and oxidative stress markers underscore its potential in conditions of insulin deficiency.[1][3]
Conversely, in the ZDF rat model, which mirrors the insulin resistance characteristic of type 2 diabetes, the effect of this compound monotherapy on fasting blood glucose was not significant in the cited study.[4] This suggests that in a state of severe insulin resistance, simply increasing insulin secretion may not be sufficient to overcome the peripheral unresponsiveness. The enhanced efficacy observed with the combination of this compound and Metformin points towards the synergistic benefits of targeting both insulin secretion and insulin sensitivity.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The influence of this compound on the oxidative state of rats with streptozotocin-induced hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Metabolomic Profiling in Zucker Diabetic Fatty Rats with Type 2 Diabetes Mellitus Treated with this compound, Metformin, and Their Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zucker diabetic fatty rats: Significance and symbolism [wisdomlib.org]
- 6. The diabetic Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jlar.rovedar.com [jlar.rovedar.com]
- 9. Effects of this compound on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Effect of Naringin and this compound in Streptozotocin-induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Glimepiride's Hypoglycemic Effect: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypoglycemic effects of Glimepiride (B1671586) as documented in published studies. It includes quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows to assess the reproducibility of its therapeutic action.
This compound, a second-generation sulfonylurea, is a widely prescribed oral anti-diabetic agent for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin (B600854) release from pancreatic β-cells.[2][3] This guide synthesizes data from multiple studies to evaluate the consistency of this compound's glucose-lowering effects and provide a practical resource for experimental design.
Quantitative Comparison of Hypoglycemic Effects
The hypoglycemic efficacy of this compound has been evaluated in numerous clinical and preclinical studies. The following tables summarize the quantitative data on the reduction of key glycemic markers.
Table 1: Clinical Studies in Patients with Type 2 Diabetes Mellitus
| Study Reference | Dosage | Treatment Duration | Baseline FPG (mg/dL) | FPG Reduction (mg/dL) | Baseline HbA1c (%) | HbA1c Reduction (%) |
| Schade et al. | 1-8 mg/day | 10 weeks | Not Specified | 46 | Not Specified | 1.4 |
| Dills et al. | ≤16 mg/day | 1 year | Not Specified | Not Specified | Not Specified | No significant difference from glyburide |
| Goldberg et al. | 1, 4, 8 mg/day | 14 weeks | Not Specified | 43, 70.5, 74 | Not Specified | 1.2, 1.8, 1.9 |
Table 2: Preclinical Studies in Animal Models
| Study Reference | Animal Model | This compound Dose | Treatment Duration | Key Findings on Blood Glucose Reduction |
| Sato et al. (1993) | Normal and Streptozotocin-induced diabetic rats | 0.1 mg/kg/day (p.o.) | 2 weeks | Enhanced insulin action and improved insulin resistance in diabetic rats.[4] |
| Draeger et al. | Not Specified | 1 mg daily | Not Specified | Provided equal glycemic control to glyburide.[1] |
| Various | Dogs, rabbits, mice, and rats | Not Specified | Not Specified | Overall blood glucose-decreasing activity is similar to or higher than that of glibenclamide.[5] |
| A study in mice | C57Bl/6J mice | 1 and 8 mg/kg/day in chow | 2 weeks | Unexpectedly associated with fasting hyperglycemia and glucose intolerance.[6] |
Experimental Protocols
The reproducibility of this compound's hypoglycemic effect is contingent on the experimental design. Below are detailed methodologies commonly employed in preclinical in vivo studies.
Induction of Diabetes in Animal Models
A common method for inducing diabetes in laboratory animals is through chemical means.[7]
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing β-cells of the pancreas in mammals.
-
Animal Model: Wistar rats or C57Bl/6J mice are commonly used.
-
Induction Protocol: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (dose typically ranges from 40-65 mg/kg body weight, dissolved in cold citrate (B86180) buffer, pH 4.5) is administered to fasted animals.
-
Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours after STZ injection. Animals with fasting blood glucose levels above 250 mg/dL are typically considered diabetic and selected for the study.
-
-
Alloxan-Induced Diabetes: Alloxan (B1665706) is another chemical that selectively destroys insulin-producing pancreatic β-cells.
-
Animal Model: Wistar rats or rabbits are often used.
-
Induction Protocol: A single i.p. injection of alloxan monohydrate (dose typically around 120-150 mg/kg body weight) is administered.
-
Confirmation of Diabetes: Similar to STZ, hyperglycemia is confirmed by measuring blood glucose levels after a specified period.
-
Evaluation of Hypoglycemic Effect
-
Drug Administration: this compound is typically administered orally (p.o.) via gavage. The dosage can vary depending on the study design, but preclinical studies have used doses ranging from 0.1 mg/kg/day to 8 mg/kg/day.[4][6]
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours) after drug administration. Blood glucose levels are measured using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): To assess the effect of this compound on glucose tolerance, an OGTT is often performed.
-
Animals are fasted overnight.
-
A baseline blood glucose sample is taken.
-
This compound or vehicle is administered orally.
-
After a specific time (e.g., 30 or 60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood glucose levels are then measured at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load.
-
Visualizing the Mechanism and Workflow
To further clarify the processes involved in this compound's action and its experimental evaluation, the following diagrams are provided.
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: Generalized experimental workflow for in vivo hypoglycemic studies.
Discussion on Reproducibility
The hypoglycemic effect of this compound is generally reproducible in clinical settings, with multiple studies demonstrating significant reductions in FPG and HbA1c in patients with type 2 diabetes.[5] However, the magnitude of this effect can vary depending on the dosage, duration of treatment, and baseline glycemic control of the patient population.
In preclinical animal models, the results show more variability. While many studies report a glucose-lowering effect, some have observed unexpected outcomes such as hyperglycemia and glucose intolerance in mice.[6] This highlights the importance of careful consideration of the animal model, strain, and drug administration route when designing and interpreting preclinical studies. The discrepancy in findings between human and animal studies also underscores the challenges of translating preclinical results to clinical efficacy.
Factors that can influence the reproducibility of this compound's hypoglycemic effect include:
-
Patient/Animal Characteristics: Age, weight, genetics, and the severity and duration of diabetes can all impact the response to this compound.
-
Dosage and Administration: The dose, frequency, and route of administration are critical determinants of the drug's efficacy.
-
Concomitant Medications: The use of other anti-diabetic agents or drugs that affect glucose metabolism can alter the observed effects of this compound.
-
Experimental Methodology: Variations in the induction of diabetes, methods of blood glucose measurement, and statistical analysis can contribute to differing results.
References
- 1. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | PPT [slideshare.net]
- 4. Effects of this compound on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
- 7. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of Glimepiride and its Major Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the potency of the third-generation sulfonylurea, glimepiride (B1671586), and its primary metabolites. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
This compound is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is primarily mediated by stimulating insulin (B600854) secretion from pancreatic β-cells.[2][3] The drug is metabolized in the liver by cytochrome P450 2C9 (CYP2C9) into two major metabolites: a hydroxy derivative known as M1, and a carboxy derivative known as M2. The M1 metabolite is considered to be pharmacologically active, possessing approximately one-third of the hypoglycemic activity of the parent compound, while the M2 metabolite is inactive.
Comparative Analysis of In Vitro Potency
The in vitro potency of this compound and its M1 metabolite can be assessed through various assays that measure their ability to stimulate insulin secretion, their binding affinity to the sulfonylurea receptor 1 (SUR1), and their effect on intracellular calcium concentrations in pancreatic β-cells.
| Parameter | This compound | Metabolite M1 | Metabolite M2 | Reference |
| Mechanism of Action | Stimulates insulin secretion by blocking ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2][3] | Similar to this compound | Inactive | |
| SUR1 Binding Affinity (IC50) | 3.0 nM - 8.3 nM | Data not available | Data not available | [3][4] |
| Insulin Secretion Potency | High | Approximately 1/3 of this compound | Inactive | |
| Effect on Intracellular Ca2+ | Increases intracellular Ca2+ concentration | Expected to increase intracellular Ca2+ concentration | No effect | [3] |
Experimental Protocols
In Vitro Insulin Secretion Assay using MIN6 Pancreatic β-Cells
This protocol details a static incubation method to assess glucose-stimulated insulin secretion (GSIS) in response to this compound and its metabolites.
a. Cell Culture:
-
Cell Line: MIN6 mouse insulinoma cells, a well-established model for studying pancreatic β-cell function due to their retention of GSIS characteristics.[5][6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L) supplemented with 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.[5]
-
Passaging: Cells are subcultured upon reaching 80-85% confluency.[5]
b. Insulin Secretion Assay:
-
Cell Seeding: Seed MIN6 cells in a 24-well plate to achieve approximately 80% confluency on the day of the experiment.[5]
-
Pre-incubation (Starvation): Wash cells twice with glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer. Then, pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish basal insulin secretion.[5][6]
-
Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH containing either low glucose (2.8 mM, basal control), high glucose (16.7 mM, stimulated control), or high glucose with varying concentrations of this compound or its metabolites.[6] Incubate for 1 hour at 37°C.[5]
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any cell debris.[5]
-
Insulin Quantification: Measure the insulin concentration in the supernatants using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.[5]
Experimental Workflow for Insulin Secretion Assay
Caption: Workflow for in vitro insulin secretion assay.
Signaling Pathway of this compound-Induced Insulin Secretion
This compound stimulates insulin secretion by interacting with the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[7]
-
Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel.[2][3]
-
KATP Channel Closure: This binding event leads to the closure of the KATP channel, inhibiting the efflux of potassium ions (K+).[7]
-
Membrane Depolarization: The reduction in K+ efflux causes the cell membrane to depolarize.[3]
-
Calcium Influx: Membrane depolarization activates voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium ions (Ca2+) into the cell.[2][3]
-
Insulin Exocytosis: The rise in intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.[2]
This compound Signaling Pathway
Caption: this compound's mechanism of insulin secretion.
References
- 1. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
A Comparative Meta-Analysis of Glimepiride Versus Other Oral Antidiabetics in Type 2 Diabetes Mellitus
A comprehensive review of large-scale clinical data on the efficacy and safety of glimepiride (B1671586) in comparison to other major classes of oral antidiabetic drugs, including metformin (B114582), dipeptidyl peptidase-4 (DPP-4) inhibitors, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and thiazolidinediones (TZDs). This guide is intended for researchers, scientists, and drug development professionals, providing a synthesis of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction
This compound, a second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus (T2DM). Its primary mechanism of action involves stimulating insulin (B600854) secretion from pancreatic β-cells.[1] However, the landscape of T2DM treatment has evolved significantly with the advent of newer classes of oral antidiabetic drugs (OADs), each with distinct mechanisms of action and varying profiles regarding glycemic control, hypoglycemia risk, weight management, and cardiovascular outcomes. This guide presents a meta-analysis of clinical trial data to objectively compare the performance of this compound against these alternatives.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) comparing this compound with other major OAD classes.
Table 1: this compound vs. Metformin
| Outcome Measure | This compound | Metformin | Standardized Mean Difference (SMD) [95% CI] | Key Findings |
| HbA1c Reduction | Similar | Similar | Not Significantly Different | Both agents demonstrate comparable efficacy in lowering HbA1c.[2][3][4] |
| Hypoglycemia Risk | Higher | Lower | Odds Ratio Favors Metformin | This compound is associated with a higher incidence of hypoglycemic events.[2][3][4] |
| Body Weight Change | Increase | Decrease/Neutral | Significant Difference | This compound is associated with weight gain, while metformin is weight-neutral or may induce modest weight loss.[5][6][7] |
| Lipid Profile | Neutral | Favorable | SMD Favors Metformin for TC, LDL, TG | Metformin shows a greater benefit in reducing total cholesterol, LDL, and triglycerides.[2][3][4] |
| Gastrointestinal Adverse Events | Lower | Higher | Odds Ratio Favors this compound | Metformin is associated with a higher risk of gastrointestinal side effects.[2][3] |
CI: Confidence Interval; HbA1c: Glycated Hemoglobin; TC: Total Cholesterol; LDL: Low-Density Lipoprotein; TG: Triglycerides.
Table 2: this compound vs. DPP-4 Inhibitors (e.g., Sitagliptin (B1680988), Linagliptin)
| Outcome Measure | This compound | DPP-4 Inhibitors | Weighted Mean Difference (WMD) / Hazard Ratio (HR) [95% CI] | Key Findings |
| HbA1c Reduction | Slightly Greater or Similar | Slightly Lower or Similar | WMD suggests a modest but statistically significant greater reduction with this compound in some analyses. | This compound may offer slightly better or comparable HbA1c reduction. |
| Hypoglycemia Risk | Higher | Lower | HR Favors DPP-4 Inhibitors | DPP-4 inhibitors have a significantly lower risk of hypoglycemia. |
| Body Weight Change | Increase | Neutral | WMD Favors DPP-4 Inhibitors | This compound is associated with weight gain, while DPP-4 inhibitors are weight-neutral. |
| Cardiovascular Outcomes (MACE) | Similar | Similar | HR indicates non-inferiority | Large-scale trials like CAROLINA have shown that linagliptin (B1675411) is non-inferior to this compound in terms of major adverse cardiovascular events (MACE).[8][9][10] |
MACE: Major Adverse Cardiovascular Events (Cardiovascular death, non-fatal myocardial infarction, non-fatal stroke).
Table 3: this compound vs. SGLT2 Inhibitors (e.g., Empagliflozin (B1684318), Canagliflozin)
| Outcome Measure | This compound | SGLT2 Inhibitors | Hazard Ratio (HR) / Weighted Mean Difference (WMD) [95% CI] | Key Findings |
| HbA1c Reduction | Similar | Similar | Not Significantly Different | Both classes show comparable glycemic efficacy when added to metformin.[11] |
| Hypoglycemia Risk | Higher | Lower | HR Favors SGLT2 Inhibitors | SGLT2 inhibitors have a lower risk of hypoglycemia. |
| Body Weight Change | Increase | Decrease | WMD Significantly Favors SGLT2 Inhibitors | SGLT2 inhibitors lead to weight loss, in contrast to the weight gain seen with this compound.[12] |
| Blood Pressure | Neutral | Decrease | WMD Favors SGLT2 Inhibitors | SGLT2 inhibitors have a beneficial effect of lowering blood pressure.[12] |
| Cardiovascular and Renal Outcomes | Neutral/Potential Risk | Protective | HR Favors SGLT2 Inhibitors | Landmark trials have demonstrated cardiovascular and renal benefits with SGLT2 inhibitors, a key differentiator from this compound.[12] |
Table 4: this compound vs. Thiazolidinediones (TZDs) (e.g., Pioglitazone)
| Outcome Measure | This compound | Thiazolidinediones (Pioglitazone) | Weighted Mean Difference (WMD) [95% CI] | Key Findings |
| HbA1c Reduction | Similar | Similar | Not Significantly Different | Both agents demonstrate comparable efficacy in improving glycemic control when added to metformin.[13] |
| Hypoglycemia Risk | Higher | Lower | Odds Ratio Favors TZDs | This compound has a higher risk of inducing hypoglycemia.[13] |
| Body Weight Change | Increase | Increase | Both associated with weight gain | Both drug classes can lead to an increase in body weight. |
| Lipid Profile | Neutral | Mixed | Favorable changes in HDL and TGs with TZDs, but potential increase in LDL. | TZDs have mixed effects on the lipid profile. |
| Heart Failure Risk | Lower | Higher | Increased risk of edema and heart failure with TZDs. | TZDs are associated with an increased risk of heart failure. |
HDL: High-Density Lipoprotein.
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for interpreting the evidence. Below are summaries of the protocols for notable studies cited in the meta-analyses.
CAROLINA Trial (Cardiovascular Outcome Trial of Linagliptin Versus this compound in Type 2 Diabetes)
-
Objective: To assess the long-term cardiovascular safety of the DPP-4 inhibitor linagliptin compared to the sulfonylurea this compound in patients with relatively early T2DM and elevated cardiovascular risk.[8][14]
-
Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[8][15]
-
Participants: 6,042 adults with T2DM, with a baseline HbA1c between 6.5% and 8.5%, and evidence of or high risk for cardiovascular disease.[8][10]
-
Intervention: Patients were randomized to receive either linagliptin (5 mg once daily) or this compound (1-4 mg once daily) in addition to their usual care.[10][15]
-
Primary Outcome: Time to the first occurrence of the 3-point MACE: cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[9][14]
-
Duration: Follow-up continued until a prespecified number of primary outcome events occurred, with a median follow-up of over 6 years.[15]
Comparative Monotherapy Trial: this compound vs. Metformin
-
Objective: To compare the efficacy and safety of this compound versus metformin as initial monotherapy in drug-naïve patients with T2DM.[5][6]
-
Study Design: A 26-week, randomized, single-blind, active-controlled, multinational study.[5][6]
-
Participants: 285 pediatric patients with T2DM inadequately controlled by diet and exercise.[5][6]
-
Intervention: Patients were randomized to receive either this compound (titrated from 1-8 mg once daily) or metformin (titrated from 500-1000 mg twice daily) for 24 weeks.[5][6]
-
Primary Endpoint: The mean change in HbA1c from baseline to week 24.[5][6]
-
Secondary Endpoints: Changes in fasting plasma glucose, lipid profiles, body weight, and the incidence of adverse events, particularly hypoglycemia.[5][6]
Add-on Therapy Trial: Sitagliptin vs. This compound in Patients on Metformin and Insulin
-
Objective: To compare the efficacy and safety of adding sitagliptin versus this compound to a background therapy of metformin and insulin in patients with T2DM.[16]
-
Study Design: A 24-week, randomized, controlled, open-label study.[16]
-
Participants: 440 T2DM patients with a baseline HbA1c between 7.3% and 8.5% on stable doses of metformin and insulin.[16]
-
Intervention: Patients were randomized to add-on therapy with either sitagliptin (100 mg once daily) or this compound (titrated up to 3 mg once daily).[16]
-
Primary Hypothesis: Non-inferiority of sitagliptin to this compound in reducing HbA1c from baseline to 24 weeks, with a non-inferiority margin of 0.3%.[16]
-
Safety Assessments: Incidence of hypoglycemia and other adverse events were monitored throughout the study.[16]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the mechanisms of action for this compound and its comparators.
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: Primary mechanism of action of Metformin in the liver.
Caption: Mechanism of action of DPP-4 Inhibitors.
Caption: Mechanism of action of SGLT2 Inhibitors in the kidney.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nps.org.au [nps.org.au]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of this compound and metformin in monotherapy of type 2 diabetes mellitus: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. This compound versus metformin as monotherapy in pediatric patients with type 2 diabetes: a randomized, single-blind comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Efficacy of this compound, Metformin, and Rosiglitazone Monotherapy in Korean Drug-Naïve Type 2 Diabetic Patients: The Practical Evidence of Antidiabetic Monotherapy Study [e-dmj.org]
- 8. Design and baseline characteristics of the CARdiovascular Outcome Trial of LINAgliptin Versus this compound in Type 2 Diabetes (CAROLINA®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular outcomes and safety with linagliptin, a dipeptidyl peptidase‐4 inhibitor, compared with the sulphonylurea this compound in older people with type 2 diabetes: A subgroup analysis of the randomized CAROLINA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular Outcome Study of Linagliptin vs this compound in Type 2 Diabetes - American College of Cardiology [acc.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the effects of empagliflozin and this compound on endothelial function in patients with type 2 diabetes: A randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. scribd.com [scribd.com]
- 16. Sitagliptin 100 mg vs this compound 1–3 mg as an add-on to insulin and metformin in type 2 diabetes (SWIM) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glimepiride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of glimepiride (B1671586) is paramount for environmental protection and laboratory safety. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, adhering to best practices and regulatory considerations.
This compound, a sulfonylurea anti-diabetic drug, is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, proper management of its disposal is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Disposal Procedures for this compound Waste
The primary recommendation for the disposal of this compound waste generated in a laboratory setting is to engage a licensed professional waste disposal service.[1][2][3] This ensures that all local, state, and federal regulations are met.[4]
For small quantities of unused or expired this compound, the following procedure, adapted from guidelines for non-hazardous pharmaceutical waste, can be followed:
-
Do Not Dispose Down the Drain: Avoid discharging this compound into drains or water courses.[1][2]
-
Render Non-Palatable: Mix the this compound tablets or powder with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[5][6][7][8] Do not crush tablets or capsules.[5][6]
-
Seal in a Container: Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[5][6][8]
-
Dispose in General Waste: The sealed container can then be disposed of in the regular household or laboratory trash.[5][6][7]
-
De-identify Packaging: Before disposing of the original packaging, ensure all personal or identifying information is scratched out or removed.[6][8]
Accidental Spills and Personal Protection
In the event of a this compound spill, prompt and appropriate action is necessary to minimize exposure and contamination.
Personal Protective Equipment (PPE): When handling this compound, especially in powder form, it is essential to wear appropriate PPE:
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid dust formation.[1][9]
Spill Cleanup:
Quantitative Data and Regulatory Considerations
While this compound is not federally listed as a hazardous waste, it is crucial to be aware of local and state regulations which may be more stringent.
| Parameter | Guideline/Regulation | Source |
| Federal Hazardous Waste Classification | Not listed as a P- or U-series hazardous waste under RCRA. | [2] |
| Disposal Recommendation | Contact a licensed professional waste disposal service. | [1][2][3] |
| Environmental Precautions | Do not let product enter drains. Discharge into the environment must be avoided. | [1][2] |
| Accidental Release Measures | Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal. | [1][3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. Pharmaceutical waste - Washington State Department of Ecology [ecology.wa.gov]
- 3. pwaste.com [pwaste.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. epa.gov [epa.gov]
- 9. sds.metasci.ca [sds.metasci.ca]
Essential Safety and Logistical Information for Handling Glimepiride
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Glimepiride is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational handling, and disposal of this compound to ensure laboratory safety and build trust in best practices.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound, which is known to cause skin and eye irritation and may cause respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child.[2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection.[1][3] | Protects against airborne particles and accidental splashes. |
| Skin Protection | Impermeable and resistant gloves (e.g., nitrile or latex), lab coat, and appropriate protective clothing.[1][4] | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved particulate respirator may be required if dust is generated.[1][3][4][5] | Minimizes inhalation of airborne particles that can cause respiratory tract irritation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid all personal contact, including inhalation of dust.[4]
-
Wear appropriate PPE as detailed in the table above.[1]
-
Avoid the formation of dust and aerosols.[3]
-
Ensure adequate ventilation, using a laboratory fume hood or mechanical exhaust if necessary.[1][3]
-
Wash hands thoroughly after handling the material.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage:
-
Store in a tightly sealed container.[1]
-
Keep in a dry and well-ventilated area.[1]
-
Store at room temperature, between 20°C and 25°C (68°F and 77°F).[6][7]
-
The storage area should be locked or accessible only to authorized personnel.[1]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if the person feels unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] An overdose can lead to life-threatening low blood sugar (hypoglycemia).[8]
-
Spills: For minor spills, wear appropriate PPE, use dry clean-up procedures to avoid generating dust, and place the material in a suitable container for disposal.[4] For major spills, evacuate the area and alert emergency responders.[4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Waste material should be disposed of at an approved waste disposal plant.[1]
-
Do not allow the product to enter drains.[3]
-
If a take-back program is not available, non-hazardous drug disposal guidelines suggest mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed container, and then disposing of it in the trash.[9][10][11] Always consult with your institution's environmental health and safety department for specific guidance.
Visual Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. abmole.com [abmole.com]
- 6. This compound (Amaryl): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. This compound | Side Effects, Dosage, Uses, and More [healthline.com]
- 8. drugs.com [drugs.com]
- 9. advanceddiabetessupply.com [advanceddiabetessupply.com]
- 10. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
